TIP 39, Tuberoinfundibular Neuropeptide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C202H325N61O54S |
|---|---|
分子量 |
4504 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C202H325N61O54S/c1-96(2)71-132(243-164(283)111(26)232-177(296)133(72-97(3)4)247-166(285)121(204)92-264)176(295)231-112(27)165(284)246-149(88-157(276)277)192(311)259-147(86-155(272)273)179(298)230-107(22)160(279)227-109(24)163(282)245-141(80-114-43-31-30-32-44-114)186(305)239-127(51-40-67-221-201(212)213)169(288)240-129(58-60-153(268)269)173(292)235-124(48-37-64-218-198(206)207)167(286)228-110(25)161(280)234-125(49-38-65-219-199(208)209)171(290)249-136(75-100(9)10)182(301)250-134(73-98(5)6)178(297)229-106(21)159(278)226-108(23)162(281)244-135(74-99(7)8)181(300)241-130(59-61-154(270)271)174(293)237-126(50-39-66-220-200(210)211)168(287)236-128(52-41-68-222-202(214)215)172(291)255-145(84-118-91-217-95-225-118)190(309)254-143(82-116-89-223-122-46-34-33-45-120(116)122)188(307)251-138(77-102(13)14)184(303)257-146(85-152(205)267)191(310)261-150(93-265)194(313)253-142(81-115-54-56-119(266)57-55-115)187(306)242-131(62-70-318-29)175(294)256-144(83-117-90-216-94-224-117)189(308)238-123(47-35-36-63-203)170(289)248-137(76-101(11)12)183(302)252-140(79-104(17)18)193(312)262-158(105(19)20)195(314)260-139(78-103(15)16)185(304)258-148(87-156(274)275)180(299)233-113(28)196(315)263-69-42-53-151(263)197(316)317/h30-34,43-46,54-57,89-91,94-113,121,123-151,158,223,264-266H,35-42,47-53,58-88,92-93,203-204H2,1-29H3,(H2,205,267)(H,216,224)(H,217,225)(H,226,278)(H,227,279)(H,228,286)(H,229,297)(H,230,298)(H,231,295)(H,232,296)(H,233,299)(H,234,280)(H,235,292)(H,236,287)(H,237,293)(H,238,308)(H,239,305)(H,240,288)(H,241,300)(H,242,306)(H,243,283)(H,244,281)(H,245,282)(H,246,284)(H,247,285)(H,248,289)(H,249,290)(H,250,301)(H,251,307)(H,252,302)(H,253,313)(H,254,309)(H,255,291)(H,256,294)(H,257,303)(H,258,304)(H,259,311)(H,260,314)(H,261,310)(H,262,312)(H,268,269)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,316,317)(H4,206,207,218)(H4,208,209,219)(H4,210,211,220)(H4,212,213,221)(H4,214,215,222)/t106-,107-,108-,109-,110-,111-,112-,113-,121-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,158-/m0/s1 |
InChI 键 |
TYWILDUTZVAJDB-IESKOEEDSA-N |
产品来源 |
United States |
Foundational & Exploratory
what is the function of tuberoinfundibular neuropeptide 39
An In-depth Technical Guide to the Core Functions of Tuberoinfundibular Neuropeptide 39 (TIP39)
Executive Summary: Tuberoinfundibular peptide of 39 residues (TIP39) is a crucial neuropeptide that functions as the endogenous high-affinity ligand for the Parathyroid Hormone 2 Receptor (PTH2R), a Class B G-protein coupled receptor (GPCR).[1][2] Unlike its receptor, which is widely distributed throughout the central nervous system, TIP39 is uniquely expressed in highly restricted neuronal populations within the posterior thalamus and pons.[2][3] This anatomical arrangement positions the TIP39/PTH2R system as a key neuromodulator, translating localized signals into widespread effects on neuroendocrine, behavioral, and sensory functions. Its activities include potent regulation of the hypothalamic-pituitary-adrenal (HPA) axis, modulation of pituitary hormone release such as prolactin and vasopressin, and significant involvement in the processing of nociception, fear, and anxiety.[1][4][5] This guide provides a technical overview of TIP39's signaling mechanisms, physiological roles, and the experimental methodologies used to elucidate its functions, serving as a resource for researchers and professionals in drug development.
Introduction
Tuberoinfundibular peptide of 39 residues (TIP39) was first purified from bovine hypothalamus based on its ability to activate the previously orphan PTH2 receptor.[2] It is a member of a small peptide family that includes parathyroid hormone (PTH) and parathyroid hormone-related peptide (PTHrP).[2] However, while PTH and PTHrP are primary regulators of calcium homeostasis acting on the PTH1 receptor, TIP39 shows high selectivity for the PTH2R and its functions are predominantly within the central nervous system.[2][3]
The most striking feature of this system is its anatomical organization. TIP39-synthesizing neurons are found almost exclusively in two main locations: the subparafascicular area in the posterior thalamus and the medial paralemniscal nucleus in the lateral pons.[2] From these discrete nuclei, TIP39-containing axons project extensively throughout the brain, innervating regions with high densities of PTH2R expression, including the hypothalamus, limbic areas like the amygdala, and regions involved in sensory processing.[2][6] This "point-to-region" signaling architecture allows TIP39 to act as a critical neuromodulator, integrating sensory and internal state information to orchestrate complex physiological and behavioral responses.
Molecular Signaling Pathways
Activation of the PTH2R by TIP39 initiates downstream signaling through coupling to multiple G-protein subtypes. The primary pathways involve the stimulation of adenylyl cyclase via Gαs and phospholipase C via Gαq, leading to the accumulation of cyclic AMP (cAMP) and an increase in intracellular calcium ([Ca²⁺]i), respectively.[3][7]
-
Gαs/cAMP Pathway: Upon TIP39 binding, the PTH2R undergoes a conformational change that activates the associated Gαs protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and other downstream effectors.
-
Gαq/Ca²⁺ Pathway: TIP39 binding can also activate the Gαq protein, which stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[7] This increase in [Ca²⁺]i can activate a variety of cellular processes, including protein kinase C (PKC) and calmodulin-dependent kinases.[7]
Interestingly, the cellular response to PTH2R activation is agonist-dependent. TIP39 stimulation leads to receptor desensitization and internalization, a process involving β-arrestin and PKCβ mobilization. In contrast, stimulation by PTH, which can also activate the human PTH2R, does not induce these regulatory events.
Caption: TIP39 signaling via the PTH2 receptor.
Core Physiological Functions
Neuroendocrine Regulation
The high concentration of PTH2R in key neuroendocrine centers of the hypothalamus positions TIP39 as a significant regulator of the pituitary gland.[2]
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: TIP39 facilitates the stress response. Local infusion of TIP39 into the paraventricular nucleus (PVN) of the hypothalamus increases plasma corticosterone (B1669441) levels.[1][8] This effect is mediated by the activation of local glutamatergic neurons that, in turn, stimulate the release of corticotropin-releasing hormone (CRH).[1][8] In vitro, TIP39 stimulates CRH release from hypothalamic explants, and intracerebroventricular (i.c.v.) administration increases plasma ACTH.[2][8]
-
Prolactin Release: The TIP39 system is a critical mediator of suckling-induced prolactin release during lactation.[9] During lactation, TIP39 expression is markedly elevated.[9] The administration of a PTH2R antagonist into the lateral ventricle of lactating dams significantly and dose-dependently inhibits the suckling-induced rise in plasma prolactin.[9]
-
Arginine Vasopressin (AVP) Release: Central TIP39 plays an inhibitory role in the regulation of AVP. In dehydrated rats, i.c.v. administration of TIP39 significantly suppresses plasma AVP concentration without affecting plasma osmolality, suggesting a direct central action.[5]
-
Growth Hormone (GH) Secretion: TIP39 appears to inhibit GH release. This is likely achieved by stimulating somatostatin (B550006) neurons in the periventricular hypothalamic nucleus, which are known to express PTH2R and inhibit GH secretion from the pituitary.[2]
Modulation of Nociception
The TIP39/PTH2R system is involved in processing pain information. PTH2Rs are expressed in many brain regions that process nociceptive signals.[4] At a supraspinal level, TIP39 signaling appears to be pro-nociceptive, as i.c.v. administration of TIP39 decreases pain thresholds in tail-flick and hotplate tests, while a PTH2R antagonist has the opposite, anti-nociceptive effect.[4]
Behavioral and Affective Regulation
TIP39 signaling in limbic brain regions modulates behaviors related to fear and anxiety.[4]
-
Anxiety and Depression: Acute i.c.v. injection of TIP39 has anxiolytic and antidepressant-like effects in rats in the elevated plus maze and forced swim tests, respectively.[4] Conversely, TIP39 or PTH2R knockout mice exhibit increased anxiety-like and depressive-like behaviors, particularly after being exposed to stress.[4]
-
Fear Response: Genetic deletion of TIP39 or PTH2R in mice enhances the recall of conditioned fear, suggesting that the endogenous TIP39 system acts to dampen fear responses.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies, illustrating the potency and effects of TIP39 and related compounds.
Table 1: In Vitro Receptor Activation & Antagonism
| Compound | Receptor | Assay | Potency (EC₅₀ / IC₅₀) | Cell Line |
|---|---|---|---|---|
| Agonists | ||||
| TIP39 | Human PTH2R | cAMP Reporter | 0.01 - 0.3 nM (EC₅₀) | HEK293[3] |
| hPTH-(1-34) | Human PTH2R | cAMP Reporter | 0.01 - 0.3 nM (EC₅₀) | HEK293[3] |
| hPTH-(1-34) | Human PTH2R | Cell Proliferation Inhibition | 8.5 ± 0.4 nM (EC₅₀) | HEK293[3] |
| Antagonists | ||||
| HYWH-TIP39 | Rat PTH2R | cAMP Accumulation | ~64 nM (IC₅₀)¹ | -[10] |
| TIP(7-39) | Rat PTH1R | cAMP Accumulation | ~40 nM (IC₅₀) | -[10] |
| TIP(7-39) | Human PTH1R | Binding Affinity | 6.2 nM (Kᵢ) | -[11] |
| b[D-Trp¹²,Tyr³⁴]PTH-(7-34) | Human PTH2R | cAMP Reporter | 249 nM (IC₅₀) | HEK293[3] |
¹Value represents concentration required for 50% inhibition in the presence of 3.2 nM TIP39.
Table 2: In Vivo Neuroendocrine Effects of Central TIP39 Administration
| Species | Administration | Dose | Target | Effect |
|---|---|---|---|---|
| Mouse | Local infusion into PVN | 100 pmol | Corticosterone | Robustly increased plasma levels[1][8] |
| Mouse | Local infusion into PVN | 100 pmol | Prolactin | Decreased plasma levels[1][8] |
| Rat (dehydrated) | Intracerebroventricular | 100 pmol | Arginine Vasopressin | Plasma AVP reduced from ~8.2 pg/ml to ~4.3 pg/ml[5] |
| Rat (lactating) | Intracerebroventricular | 0.4 µg & 2.0 µg | Suckling-induced Prolactin | Dose-dependent inhibition of plasma prolactin elevation[9] |
Key Experimental Methodologies
Elucidating the function of TIP39 has relied on a combination of genetic, pharmacological, and anatomical techniques. Detailed protocols for key experimental approaches are outlined below.
In Situ Hybridization for TIP39 mRNA Detection in Brain Tissue
This method is used to visualize the specific neuronal populations that synthesize TIP39.
-
Tissue Preparation:
-
Anesthetize an adult rodent and perform transcardial perfusion with PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix overnight in 4% PFA at 4°C.
-
Cryoprotect the brain by sequential immersion in 20% and 30% sucrose (B13894) solutions in PBS at 4°C until the tissue sinks.
-
Rapidly freeze the brain in isopentane (B150273) cooled on dry ice and store at -80°C.
-
Cut 12-20 µm thick coronal sections using a cryostat and mount them on RNase-free, coated slides (e.g., SuperFrost Plus).
-
-
Probe Hybridization:
-
Prepare a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the TIP39 mRNA sequence.
-
Thaw and dry the tissue sections.
-
Permeabilize the tissue with a proteinase K treatment.
-
Pre-hybridize the sections in a hybridization buffer (containing formamide, SSC, and blocking reagents) for 1-2 hours at 65°C.
-
Dilute the DIG-labeled probe in fresh hybridization buffer and apply it to the sections. Cover with a coverslip.
-
Incubate overnight (12-18 hours) in a humidified chamber at 65°C.
-
-
Washing and Detection:
-
Perform a series of high-stringency washes in SSC buffers at 65°C to remove the non-specifically bound probe.
-
Wash sections in a maleic acid buffer containing Tween 20 (MABT).
-
Block non-specific antibody binding with a blocking solution (e.g., 10% heat-inactivated sheep serum in MABT) for 1 hour.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C.
-
Wash extensively in MABT.
-
Equilibrate the sections in a detection buffer (e.g., Tris-HCl pH 9.5).
-
Develop the colorimetric signal by incubating the slides in the detection buffer containing NBT/BCIP substrates until the desired signal intensity is reached.
-
-
Analysis:
-
Stop the reaction by washing in PBS.
-
Dehydrate the sections through an ethanol (B145695) series, clear with xylene, and coverslip with a mounting medium.
-
Visualize and image the labeled cells using bright-field microscopy.
-
Intracerebroventricular (ICV) Cannulation and Infusion
This surgical technique allows for the direct administration of compounds like TIP39 or its antagonists into the brain's ventricular system, bypassing the blood-brain barrier.
Caption: Workflow for ICV cannulation and infusion.
Suckling-Induced Prolactin Release Assay
This protocol is used to assess the role of central neuropeptides in the physiological release of prolactin during lactation.
Caption: Workflow for suckling-induced prolactin assay.
-
Animal Model: Use lactating female rats (e.g., on postpartum day 9-11) with indwelling jugular vein catheters for stress-free blood sampling.
-
Pup Separation: Separate the entire litter from the dam for 4 hours to allow pituitary prolactin stores to replenish and to ensure robust suckling behavior upon reunion.
-
Compound Administration: 5-10 minutes before returning the pups, administer the test compound (e.g., PTH2R antagonist HYWH-TIP39) or vehicle via a pre-implanted i.c.v. cannula.
-
Suckling and Sampling:
-
Take a baseline blood sample (T=-5 min) just before returning the pups.
-
At T=0, return the litter to the dam and confirm the initiation of suckling.
-
Collect serial blood samples at timed intervals (e.g., 15, 30, 60, 90, and 120 minutes) after suckling begins.
-
-
Hormone Analysis: Centrifuge blood samples to separate plasma. Measure plasma prolactin concentrations using a validated method such as a radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot plasma prolactin concentration versus time for each treatment group. Compare the area under the curve (AUC) or peak prolactin levels between vehicle and antagonist-treated groups to determine the effect of blocking TIP39 signaling.
Forced Swim Test (FST)
The FST is a widely used assay to screen for antidepressant-like activity and assess behavioral despair in rodents.
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15-20 cm, such that the mouse cannot touch the bottom or escape.
-
Procedure:
-
Pre-test Session (Day 1): Place each mouse individually into the cylinder for a 15-minute session. This is an adaptation session and is not typically scored. Remove the mouse, dry it thoroughly, and return it to its home cage.
-
Test Session (Day 2): 24 hours later, place the mouse back into the cylinder for a 5 or 6-minute session. The session is video-recorded for later analysis.
-
-
Scoring: An observer, blind to the experimental conditions, scores the animal's behavior during the final 4 minutes of the test session. The primary measure is immobility time , defined as the period when the animal ceases struggling and remains floating motionless, making only small movements necessary to keep its head above water.
-
Interpretation: A longer duration of immobility is interpreted as a depressive-like state or behavioral despair. Effective antidepressant treatments typically reduce the immobility time and increase active behaviors (swimming, climbing). Studies with TIP39 knockout mice show they display increased immobility in the FST, suggesting a depressive-like phenotype.[4]
Conclusion
The Tuberoinfundibular peptide of 39 residues and its receptor, PTH2R, form a unique and influential neuromodulatory system within the central nervous system. Characterized by its highly localized synthesis and widespread projections, TIP39 is a critical regulator of diverse physiological domains, including the endocrine stress axis, maternal behavior, pain perception, and affective states. The potent and specific actions of this peptide, demonstrated through extensive in vitro and in vivo research, highlight the TIP39/PTH2R pathway as a promising target for the development of novel therapeutics for a range of disorders, from neuroendocrine imbalances to anxiety and chronic pain conditions. Further research into the presynaptic mechanisms of TIP39 action and the specific circuits it modulates will continue to uncover its full therapeutic potential.
References
- 1. Tuberoinfundibular peptide of 39 residues modulates the mouse hypothalamic-pituitary-adrenal axis via paraventricular glutamatergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTH2 receptor-mediated inhibitory effect of parathyroid hormone and TIP39 on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alzet.com [alzet.com]
- 7. The parathyroid hormone family member TIP39 interacts with sarco/endoplasmic reticulum Ca2+- ATPase activity by influencing calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuberoinfundibular Peptide of 39 Residues Modulates the Mouse Hypothalamic–Pituitary–Adrenal Axis Via Paraventricular Glutamatergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuberoinfundibular Peptide of 39 Residues Is Activated during Lactation and Participates in the Suckling-Induced Prolactin Release in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development Of A Rat Parathyroid Hormone 2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tuberoinfundibular peptide (7-39) [TIP(7-39)], a novel, selective, high-affinity antagonist for the parathyroid hormone-1 receptor with no detectable agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Purification of Tuberoinfundibular Peptide of 39 Residues (TIP39)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuberoinfundibular Peptide of 39 residues (TIP39) is a crucial neuropeptide that acts as a high-affinity endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R). Its discovery was a significant step in understanding the specific signaling pathways governed by this receptor, distinct from the more broadly studied Parathyroid Hormone 1 Receptor (PTH1R). This document provides a comprehensive technical overview of the discovery, purification, and characterization of TIP39, intended to serve as a valuable resource for researchers in neuroscience and drug development. We present detailed methodologies for its purification from natural sources and through chemical synthesis, summarize key quantitative data, and illustrate the associated signaling pathways.
The Discovery of TIP39: A Ligand for an Orphan Receptor
The journey to identify TIP39 began with the characterization of the PTH2R. Initial studies of the human PTH2R in 1995 revealed its activation by parathyroid hormone (PTH)[1]. However, a paradox emerged: the rat PTH2R was only weakly activated by PTH, and PTH synthesis was not detected in the rat brain, where PTH2R is highly expressed. This suggested the existence of a different, endogenous ligand[1].
In 1997, researchers found an activity in bovine hypothalamic extracts that potently activated the PTH2R but not the PTH1R[1]. This finding launched a targeted effort to isolate this unknown factor. The culmination of this work was the purification and sequencing of a novel 39-amino acid peptide from an acid extract of fifty pounds of bovine hypothalamus, which was named Tuberoinfundibular Peptide of 39 residues (TIP39)[1]. Subsequent analysis confirmed that chemically synthesized TIP39 had an identical molecular weight and produced the same fragments after trypsin digestion as the native peptide, with mass spectrometry showing no evidence of post-translational modifications[1].
Purification of TIP39
Purification from Bovine Hypothalamus (Reconstructed Protocol)
While the original publication does not provide a detailed step-by-step protocol, a likely methodology can be reconstructed based on standard practices for neuropeptide isolation from that period. The process is guided by a bioassay at each stage to track the PTH2R-activating fraction.
Experimental Protocol:
-
Homogenization and Extraction:
-
Begin with approximately 22.7 kg (50 lbs) of frozen bovine hypothalami.
-
Homogenize the tissue in an acidic solution (e.g., 1 M acetic acid, 20 mM HCl) to inactivate endogenous proteases and extract the peptides.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 60 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant containing the peptide extract.
-
-
Initial Fractionation (Size Exclusion Chromatography):
-
Concentrate the acid extract, often by lyophilization.
-
Reconstitute the extract in an appropriate buffer and apply it to a size-exclusion chromatography column (e.g., Sephadex G-50).
-
Elute the peptides with a volatile buffer (e.g., 0.1 M acetic acid).
-
Collect fractions and test each for its ability to stimulate cAMP accumulation in cells expressing PTH2R.
-
Pool the active fractions.
-
-
Intermediate Purification (Ion-Exchange Chromatography):
-
Apply the pooled, active fractions from the previous step to a cation-exchange chromatography column (e.g., CM-Sephadex).
-
Elute the bound peptides using a salt gradient (e.g., 0 to 1 M NaCl in a buffer like ammonium (B1175870) acetate).
-
Collect fractions, desalt them, and perform the bioassay to identify the active fractions.
-
Pool the active fractions.
-
-
Final Purification (Reversed-Phase HPLC):
-
Subject the active pool from ion-exchange chromatography to multiple rounds of reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Step 4a (Initial RP-HPLC): Use a semi-preparative C18 column with a shallow gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Step 4b (Subsequent RP-HPLC): Re-chromatograph the active fractions on a different stationary phase (e.g., C4 or Phenyl column) or with a different ion-pairing agent to remove remaining impurities.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect peaks and test for bioactivity. The fraction with the highest specific activity is taken for sequencing.
-
Chemical Synthesis and Purification of TIP39
Modern research relies on synthetic TIP39. Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method.
Experimental Protocol:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Resin: Start with a suitable resin, such as a Rink Amide resin, to generate a C-terminally amidated peptide, or a pre-loaded Wang resin for a C-terminal carboxylic acid.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain on the resin.
-
Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid with a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Activation & Coupling: Activate the next Fmoc-amino acid using a coupling agent (e.g., HBTU/HOBt or HATU) in the presence of a base like N,N-diisopropylethylamine (DIEA) and add it to the resin to form the peptide bond.
-
Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) after each deprotection and coupling step.
-
-
Cycle Repetition: Repeat the deprotection, coupling, and washing cycles until all 39 amino acids are incorporated.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the peptide-resin and dry it.
-
Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and precipitate the crude peptide from the filtrate using cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.
-
-
Purification of Synthetic TIP39:
-
Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., acetic acid) and dilute with the initial RP-HPLC mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% TFA).
-
Purify the peptide using preparative RP-HPLC on a C18 column.
-
Elute with a linear gradient of increasing acetonitrile concentration in 0.1% TFA.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the fractions by analytical RP-HPLC and confirm the molecular weight by mass spectrometry (e.g., ESI-MS).
-
Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
-
Biological Activity and Signaling Pathway
TIP39 is a potent and selective agonist for the PTH2R. Unlike PTH, it does not significantly activate the PTH1R. The PTH2R is a Class B G protein-coupled receptor (GPCR) that primarily couples to Gs and Gq proteins.
-
Gs Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating gene expression and cellular function.
-
Gq Pathway: Activation of the Gq alpha subunit stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium and the presence of DAG activate Protein Kinase C (PKC).
Quantitative Activity Data
The following tables summarize the binding affinity and functional potency of TIP39 at the human PTH2R.
Table 1: Binding Affinity of TIP39 for the Human PTH2 Receptor
| Ligand | Assay Type | Cell Line | IC₅₀ (nM) | Reference |
| TIP39 | Radioligand Displacement (¹²⁵I-TIP39) | HEK293 | 0.59 | [2] |
IC₅₀ represents the concentration of the ligand that displaces 50% of the radioligand.
Table 2: Functional Potency of TIP39 at the Human PTH2 Receptor
| Ligand | Assay Type | Cell Line | EC₅₀ (nM) | Reference |
| hTIP(1-39) | cAMP Accumulation | COS-7 | 0.11 ± 0.04 | [3] |
| TIP39 | cAMP Accumulation | HEK293 | 0.44 | [2] |
| TIP39 | cAMP Gene Reporter | HEK293 | 0.01 - 0.3 | [4] |
EC₅₀ represents the concentration of the agonist that produces 50% of the maximal response.
Experimental Protocols for Functional Assays
This assay measures the ability of TIP39 to stimulate the production of intracellular cAMP.
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing the human PTH2R (e.g., HEK293 or COS-7) into 96-well plates and grow to 80-90% confluency.
-
Assay Preparation: On the day of the assay, wash the cells with a serum-free medium or buffer (e.g., HBSS).
-
Pre-incubation: Add 100 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well to prevent cAMP degradation. Incubate for 20-30 minutes at 37°C.
-
Ligand Stimulation: Add varying concentrations of TIP39 (or other agonists/antagonists) to the wells. Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen, following the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the TIP39 concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
This assay measures the ability of TIP39 to trigger the release of calcium from intracellular stores.
Protocol:
-
Cell Culture: Plate PTH2R-expressing cells onto black, clear-bottom 96-well plates and grow to near confluency.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺). Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Add a final volume of assay buffer to each well.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) equipped with an automated injection system.
-
Baseline Reading: Record a stable baseline fluorescence reading for 10-20 seconds.
-
Agonist Injection: Inject varying concentrations of TIP39 into the wells while continuously recording the fluorescence signal every 1-2 seconds for at least 2 minutes.
-
Data Analysis: The change in fluorescence is typically expressed as the ratio of the peak fluorescence to the baseline fluorescence (F/F₀). Plot this response against the logarithm of the TIP39 concentration and fit the data to determine the EC₅₀ value.
Conclusion
The discovery and characterization of TIP39 have been instrumental in elucidating the physiological roles of the PTH2R in the central nervous system and periphery. This technical guide provides a consolidated resource for researchers, detailing the historical context of its discovery, comprehensive protocols for its purification and synthesis, and methods for assessing its biological activity. The provided data and diagrams serve as a foundational reference for further investigation into the TIP39/PTH2R system and its potential as a therapeutic target.
References
- 1. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PTH2 receptor-mediated inhibitory effect of parathyroid hormone and TIP39 on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: TIP39 Gene Expression and Localization in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberoinfundibular peptide of 39 residues (TIP39) is a neuropeptide that serves as the endogenous ligand for the parathyroid hormone 2 receptor (PTH2R), a G-protein coupled receptor. The TIP39/PTH2R system is a distinct neuromodulatory pathway implicated in a variety of physiological processes within the central nervous system, including neuroendocrine regulation, nociception, and auditory processing.[1] This technical guide provides a comprehensive overview of TIP39 gene expression and localization within the brain, with a focus on quantitative data, detailed experimental methodologies, and the associated signaling pathways.
Data Presentation: Quantitative Analysis of TIP39 Expression
The expression of TIP39 in the brain is highly localized, with its synthesis being predominantly restricted to a few specific nuclei. The following tables summarize the available quantitative data on TIP39 mRNA and peptide levels in the rat brain.
Table 1: Relative TIP39 mRNA Levels in Rat Brain During Postnatal Development
| Brain Region | Postnatal Day 14 (Peak) | Adult |
| Subparafascicular Area | High | Moderate |
| Medial Paralemniscal Nucleus | High | Low to Moderate |
Data derived from quantitative RT-PCR studies. Levels are relative and show a peak at postnatal day 14 with a subsequent decline into adulthood.[2]
Table 2: Qualitative and Semi-Quantitative Distribution of TIP39 Immunoreactivity in the Adult Rat Brain
| Brain Region | Density of TIP39-immunoreactive Fibers |
| Hypothalamus | |
| Paraventricular Nucleus | High |
| Periventricular Nucleus | High |
| Arcuate Nucleus | High |
| Dorsomedial Nucleus | High |
| Limbic System | |
| Bed Nucleus of the Stria Terminalis | High |
| Septum | High |
| Amygdala | High |
| Auditory System | |
| Inferior Colliculus | Moderate |
| Medial Geniculate Body | Moderate |
| Other Regions | |
| Ectorhinal and Temporal Cortices | Moderate |
| Spinal Cord (Dorsolateral Funiculus) | Moderate |
This table provides a summary of the relative density of TIP39-immunoreactive fibers observed through immunohistochemistry.[1]
Localization of TIP39 and its Receptor, PTH2R
In situ hybridization and immunohistochemical studies have revealed a distinct and complementary distribution of TIP39 and its receptor, PTH2R, in the brain.
TIP39 Synthesis:
TIP39-containing cell bodies are primarily found in three main locations in the rat brain:
-
Subparafascicular Area and Posterior Intralaminar Thalamic Nucleus: This is the major site of TIP39 synthesis.[1][3]
-
Medial Paralemniscal Nucleus: Located at the pontomesencephalic junction.[1][3]
-
Dorsal and Dorsolateral Hypothalamic Areas: Contains a smaller population of scattered TIP39-producing neurons.[1]
PTH2R Distribution:
In contrast to the restricted localization of TIP39-synthesizing neurons, the PTH2R is widely distributed throughout the brain. This widespread expression suggests that TIP39 acts as a neuromodulator, influencing a broad range of neural circuits. The highest densities of PTH2R are found in:
-
Limbic areas: including the septum, amygdala, and bed nucleus of the stria terminalis.[1]
-
Hypothalamic nuclei: involved in endocrine regulation, such as the paraventricular, periventricular, and arcuate nuclei.[1][4]
-
Auditory processing centers: like the inferior colliculus and medial geniculate body.[1]
The distribution of PTH2R-immunoreactive fibers is strikingly similar to that of TIP39-containing fibers, providing strong anatomical evidence for their functional interaction.[3][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to study TIP39 gene expression and localization.
In Situ Hybridization for TIP39 mRNA
This protocol describes the detection of TIP39 mRNA in free-floating rat brain sections using a digoxigenin (B1670575) (DIG)-labeled riboprobe.
1. Tissue Preparation:
- Anesthetize adult male Sprague-Dawley rats and perfuse transcardially with 0.9% saline followed by 4% paraformaldehyde in 0.1 M phosphate (B84403) buffer (PB).
- Post-fix the brain in the same fixative overnight at 4°C.
- Cryoprotect the brain by immersing it in a series of sucrose (B13894) solutions (10%, 20%, and 30% in 0.1 M PB) until it sinks.
- Freeze the brain and cut 40 µm coronal sections on a cryostat. Collect sections in a cryoprotectant solution and store them at -20°C.
2. Riboprobe Synthesis:
- A cDNA clone for rat TIP39 is used as a template. The specific sequence for the rat TIP39 cDNA can be found in public databases (e.g., GenBank).
- Linearize the plasmid containing the TIP39 cDNA insert.
- Synthesize a DIG-labeled antisense riboprobe using an in vitro transcription kit with DIG-UTP.
- Synthesize a sense riboprobe as a negative control.
- Purify the probes and verify their integrity and labeling efficiency.
3. Hybridization:
- Wash free-floating sections in phosphate-buffered saline (PBS).
- Treat sections with proteinase K to improve probe penetration.
- Prehybridize the sections in a hybridization buffer containing formamide.
- Hybridize the sections with the DIG-labeled TIP39 riboprobe overnight at an optimized temperature (typically 55-65°C).
4. Post-Hybridization Washes and Detection:
- Perform a series of stringent washes in saline-sodium citrate (B86180) (SSC) buffer to remove the non-specifically bound probe.
- Incubate the sections with an alkaline phosphatase (AP)-conjugated anti-DIG antibody.
- Visualize the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a blue/purple precipitate.
5. Mounting and Analysis:
- Mount the stained sections onto gelatin-coated slides.
- Dehydrate the sections through a series of ethanol (B145695) concentrations, clear with xylene, and coverslip.
- Analyze the distribution of the labeled cells under a light microscope.
Immunohistochemistry for TIP39 Protein
This protocol details the localization of TIP39 peptide in rat brain tissue using an indirect immunofluorescence method.
1. Tissue Preparation:
- Prepare 40 µm free-floating brain sections as described for in situ hybridization.
2. Immunohistochemical Staining:
- Wash sections in PBS.
- Block non-specific binding by incubating the sections in a blocking solution containing normal serum (e.g., normal goat serum) and a detergent like Triton X-100.
- Incubate the sections with a primary antibody raised against TIP39 (e.g., rabbit anti-TIP39) diluted in the blocking solution overnight at 4°C. The optimal dilution should be determined empirically.
- Wash the sections extensively in PBS.
- Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) for 1-2 hours at room temperature.
- Wash the sections in PBS.
3. Mounting and Visualization:
- Mount the sections onto slides and coverslip with an anti-fading mounting medium.
- Visualize the fluorescent signal using a fluorescence or confocal microscope.
Receptor Autoradiography for PTH2R
This protocol describes the localization of PTH2R binding sites in the rat brain using a radiolabeled ligand.
1. Tissue Preparation:
- Prepare 20 µm thick cryostat sections from fresh-frozen rat brains and thaw-mount them onto gelatin-coated slides.
2. Radioligand Binding:
- Pre-incubate the slide-mounted sections in a buffer to remove endogenous ligands.
- Incubate the sections with a radiolabeled ligand for PTH2R, such as [¹²⁵I]-TIP39, in a binding buffer.
- To determine non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of unlabeled TIP39.
3. Washing and Drying:
- Wash the slides in ice-cold buffer to remove unbound radioligand.
- Quickly rinse the slides in distilled water and dry them under a stream of cool air.
4. Signal Detection and Analysis:
- Expose the dried slides to a phosphor imaging screen or autoradiographic film.
- Quantify the density of binding sites in different brain regions by analyzing the resulting autoradiograms using a densitometry system. Specific binding is calculated by subtracting the non-specific binding from the total binding.
Signaling Pathways and Experimental Workflows
TIP39/PTH2R Signaling Pathway
The binding of TIP39 to the PTH2R primarily activates the Gs alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA can then phosphorylate a variety of downstream targets, including ion channels, transcription factors (such as CREB), and other signaling proteins, ultimately leading to changes in neuronal activity and gene expression. In some cellular contexts, PTH2R activation can also lead to an increase in intracellular calcium levels.
TIP39/PTH2R Signaling Pathway
Experimental Workflow for Investigating TIP39 Function
The following workflow outlines a typical experimental approach to elucidate the functional role of the TIP39/PTH2R system in a specific physiological process or behavior.
Experimental Workflow for TIP39 Function
Conclusion
The TIP39/PTH2R system represents a unique and highly localized neuromodulatory pathway in the brain. Its restricted expression in specific thalamic and pontine nuclei, coupled with the widespread distribution of its receptor, underscores its potential to influence a diverse array of neural functions. The detailed methodologies and our current understanding of the signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this intriguing neuropeptide system. Further research is warranted to fully elucidate the quantitative distribution of TIP39 and PTH2R across different species and to identify the complete repertoire of downstream targets of the TIP39/PTH2R signaling cascade.
References
- 1. Expression and distribution of tuberoinfundibular peptide of 39 residues in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postnatal development and gender-dependent expression of TIP39 in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The distribution and neurochemistry of the parathyroid hormone 2 receptor in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropeptide TIP39: A Comprehensive Technical Guide to its Structure, Sequence, and Signaling
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of tuberoinfundibular peptide of 39 residues (TIP39), a significant neuropeptide and the primary endogenous ligand for the parathyroid hormone 2 receptor (PTH2R). This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the molecular and functional characteristics of TIP39.
Introduction
Tuberoinfundibular peptide of 39 residues (TIP39) is a crucial player in various physiological processes, including nociception, anxiety, and the regulation of pituitary hormone release.[1][2] Encoded by the PTH2 gene, TIP39 is a member of the parathyroid hormone (PTH) family, which also includes PTH and PTH-related protein (PTHrP).[3] Unlike PTH and PTHrP, which primarily act on the PTH1 receptor, TIP39 exhibits high selectivity and potency for the PTH2 receptor.[3] This guide details the structural and sequential properties of TIP39, the signaling pathways it initiates, and the experimental methodologies used to elucidate its function.
Structure and Sequence of TIP39
Amino Acid Sequence and Conservation
The mature TIP39 peptide is composed of 39 amino acids. Its sequence is highly conserved across mammalian species, indicating its physiological importance. The sequences for human, bovine, mouse, and rat TIP39 are presented in Table 1. Notably, human and bovine TIP39 share 100% sequence identity.[3] The mouse and rat sequences are also identical to each other and show high homology to the human/bovine sequence, with only four amino acid differences.[4] The N-terminal region (residues 1-23), which is critical for receptor activation, is identical across these species.[5]
Table 1: Amino Acid Sequence of TIP39 in Various Species
| Species | Amino Acid Sequence |
| Human/Bovine | SLALADDAAFRERARLLAALERRHWLNSYMHKLLVLDAP |
| Mouse/Rat | SLALADDAAFRERARLLAALERRHWLNSFMHKLLVLDVP |
Note: Differences between human/bovine and mouse/rat sequences are underlined.
Precursor Protein and Gene Structure
TIP39 is synthesized as a preprohormone. In humans, the PTH2 gene is located on chromosome 19q13.3.[6] The preprohormone consists of a signal peptide, an intercalated peptide, and the mature TIP39 peptide. The human and mouse prepro-TIP39 are 100 amino acids long and share 79% overall identity.[3] The precursor undergoes proteolytic processing at a dibasic Arg-Arg site to release the mature 39-residue peptide.[5]
Three-Dimensional Structure
Structural studies using nuclear magnetic resonance (NMR) and circular dichroism (CD) have revealed that TIP39 adopts a conformation with two α-helical domains, located at the N-terminus and C-terminus, connected by a flexible linker region.[3] This bi-helical structure is similar to that of parathyroid hormone (PTH), despite limited primary sequence homology.[3] This structural similarity is thought to be crucial for its interaction with the PTH2 receptor.
Post-Translational Modifications
Analysis of purified bovine TIP39 by mass spectrometry has not revealed any evidence of post-translational modifications.[7] This suggests that the biological activity of TIP39 is primarily determined by its amino acid sequence and resulting three-dimensional structure.
Signaling Pathways of TIP39
TIP39 exerts its biological effects by binding to and activating the PTH2 receptor, a class B G protein-coupled receptor (GPCR).[3] Activation of the PTH2R initiates downstream signaling through multiple G protein-dependent pathways, primarily involving Gαs and Gαq proteins.
Gαs/cAMP Pathway
The predominant signaling pathway activated by TIP39 is the Gαs-mediated stimulation of adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8][9] The elevated cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Gαq/Intracellular Calcium Pathway
In addition to the Gαs pathway, TIP39 binding to the PTH2R can also activate the Gαq pathway.[8][10] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[11] DAG, in conjunction with calcium, activates protein kinase C (PKC).[6]
Diagram 1: TIP39 Signaling Pathways
Caption: TIP39 activates the PTH2R, leading to Gs/cAMP and Gq/Ca2+ signaling.
Quantitative Data
The interaction of TIP39 with the PTH2R has been quantified through various binding and functional assays. The following table summarizes key affinity and potency values.
Table 2: Binding Affinities and Functional Potencies of TIP39 and Related Peptides at the PTH2 Receptor
| Ligand | Receptor | Assay Type | Value | Reference |
| Human TIP39 | Human PTH2R | cAMP accumulation (EC50) | 0.44 nM | [12] |
| Human TIP39 | Human PTH2R | Cell Proliferation Inhibition (EC50) | ~8.5 nM (for hPTH-(1-34), TIP39 similar) | [13] |
| Human TIP39 | Human PTH2R | Radioligand Binding (pIC50) | 7.81 ± 0.03 | [14] |
| Rat TIP39 | Rat PTH2R | cAMP accumulation (EC50) | Similar to human TIP39 at human PTH2R | [3] |
| TIP(7-39) | Human PTH2R | Binding Affinity | 70-fold reduced vs. TIP39 | [3] |
| Human PTH(1-34) | Human PTH2R | cAMP accumulation (EC50) | 0.01-0.3 nM (agonist) | [13] |
Experimental Protocols
The characterization of TIP39 and its interaction with the PTH2R has relied on a variety of experimental techniques. The following sections provide an overview of the methodologies for key experiments.
Receptor Binding Assays
These assays are used to determine the affinity of TIP39 and its analogs for the PTH2R. A common method is a competitive binding assay using a radiolabeled form of TIP39 (e.g., 125I-TIP39).
Diagram 2: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.
Functional Assays
This assay measures the ability of TIP39 to stimulate the Gαs pathway. Cells expressing the PTH2R are treated with TIP39, and the resulting increase in intracellular cAMP is quantified, often using immunoassays or reporter gene assays.
Diagram 3: cAMP Accumulation Assay Workflow
Caption: Workflow for a cAMP accumulation assay to measure functional potency.
This assay assesses the activation of the Gαq pathway by measuring changes in intracellular calcium concentration. Cells expressing the PTH2R are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4) or a bioluminescent protein (e.g., aequorin). Upon stimulation with TIP39, the change in fluorescence or luminescence is monitored in real-time.[11][15]
Structural Analysis
NMR is used to determine the three-dimensional structure of TIP39 in solution. This technique provides information on the connectivity and spatial proximity of atoms within the peptide, allowing for the calculation of a structural model.[7]
CD spectroscopy is employed to analyze the secondary structure of TIP39. The differential absorption of left- and right-circularly polarized light provides a characteristic spectrum that can be used to estimate the proportions of α-helix, β-sheet, and random coil structures within the peptide.[16]
Conclusion
Tuberoinfundibular peptide of 39 residues is a highly conserved neuropeptide that acts as a selective and potent agonist for the PTH2 receptor. Its unique structure and dual signaling capabilities through both cAMP and intracellular calcium pathways underscore its importance in a range of physiological functions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of targeting the TIP39/PTH2R system.
References
- 1. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 2. TIP39/parathyroid hormone type 2 receptor signaling is a potent inhibitor of chondrocyte proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. G Proteins in The Control of Parathyroid Hormone Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 10. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. PTH2 receptor-mediated inhibitory effect of parathyroid hormone and TIP39 on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High affinity binding of the peptide agonist TIP-39 to the parathyroid hormone 2 (PTH2) receptor requires the hydroxyl group of Tyr-318 on transmembrane helix 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Utilization of an Intracellular Calcium Mobilization Assay for the Screening of Transduced FK506-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of TIP39 with the Parathyroid Hormone 2 Receptor (PTH2R)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberoinfundibular peptide of 39 residues (TIP39) is a neuropeptide that acts as the endogenous ligand for the parathyroid hormone 2 receptor (PTH2R), a class B G-protein coupled receptor (GPCR).[1][2] While PTH2R can also be activated by parathyroid hormone (PTH), TIP39 is considered its primary physiological agonist due to its high potency and selectivity.[1][2] The TIP39-PTH2R system is predominantly expressed in the central nervous system, where it plays a role in a variety of physiological processes, including nociception, fear and anxiety, and endocrine regulation.[1][3] This technical guide provides a comprehensive overview of the molecular and cellular interactions between TIP39 and PTH2R, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Quantitative Analysis of TIP39 and PTH2R Interaction
The interaction between TIP39 and PTH2R has been characterized by various quantitative measures, including binding affinity (Kd) and functional potency (EC50). These parameters are crucial for understanding the ligand-receptor interaction and for the development of novel therapeutics targeting this system.
Binding Affinity
Binding affinity describes the strength of the interaction between a ligand and its receptor. It is typically quantified by the dissociation constant (Kd), with a lower Kd value indicating a higher affinity.
| Ligand | Receptor | Cell Line | Radioligand | Kd (nM) | Reference |
| TIP39 | Human PTH2R | COS-7 | [¹²⁵I]hTIP39 | ~2.0 | [2] |
| TIP(7-39) | Human PTH2R | COS-7 | [¹²⁵I]hTIP39 | ~140 | [2] |
| TIP39 | Rat PTH2R | COS-7 | [¹²⁵I]hTIP39 | ~2.3 | [2] |
Note: The binding affinity of TIP39 for PTH1R is significantly lower, with a reported Ki of 59 nM.[2]
Functional Potency
Functional potency (EC50) is a measure of the concentration of a ligand that produces 50% of the maximal response in a functional assay, such as cAMP accumulation.
| Ligand | Receptor | Cell Line | Assay | EC50 (nM) | Reference |
| TIP39 | Human PTH2R | HEK293 | cAMP accumulation | 0.01-0.3 | [4] |
| hPTH(1-34) | Human PTH2R | HEK293 | cAMP accumulation | 0.01-0.3 | [4] |
| TIP39 | Human PTH2R | HEK293 | Inhibition of cell proliferation | ~3.0 | [4] |
| hPTH(1-34) | Human PTH2R | HEK293 | Inhibition of cell proliferation | 8.5 | [4] |
Signaling Pathways of the TIP39-PTH2R System
Activation of PTH2R by TIP39 initiates a cascade of intracellular signaling events that are both agonist- and cell-type-specific. The primary signaling pathways include the activation of Gs and Gq proteins, leading to the production of second messengers, as well as the recruitment of β-arrestins, which mediate receptor desensitization and internalization.[1][3][5]
G-Protein Coupled Signaling
Upon binding of TIP39, PTH2R undergoes a conformational change that allows it to couple to heterotrimeric G proteins. The receptor has been shown to couple to both Gs and Gq proteins.[3]
-
Gs/cAMP Pathway: Coupling to Gs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][6] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates a variety of downstream targets to elicit a cellular response.
-
Gq/Ca²⁺ Pathway: Coupling to Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3]
Caption: TIP39-mediated G-protein signaling at the PTH2R.
β-Arrestin Recruitment and Receptor Regulation
A key difference in the signaling elicited by TIP39 compared to PTH at the human PTH2R is the robust recruitment of β-arrestins by TIP39.[5] PTH, in contrast, does not induce significant β-arrestin mobilization to the PTH2R.[5] β-arrestin recruitment plays a crucial role in receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways.
-
Desensitization: Upon TIP39 binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of PTH2R. This phosphorylation creates a high-affinity binding site for β-arrestins. The binding of β-arrestin sterically hinders the coupling of G-proteins, leading to a termination of G-protein-mediated signaling, a process known as desensitization. The response to TIP39 is sustained and remains partly desensitized for a prolonged period, whereas PTH-stimulated cAMP activity is brief and rapidly resensitizes.[5]
-
Internalization: TIP39 binding also promotes the internalization of PTH2R.[5] This process involves the recruitment of the receptor to clathrin-coated pits and its subsequent endocytosis into the cell. While β-arrestin is recruited to the receptor, studies have shown that PTH2R internalization in response to TIP39 is largely independent of β-arrestin and dynamin.[5] Instead, TIP39-induced activation of protein kinase Cβ (PKCβ) appears to play a more significant role in receptor endocytosis.[5]
Caption: TIP39-induced β-arrestin recruitment and PTH2R regulation.
Experimental Protocols
A variety of in vitro assays are employed to study the interaction between TIP39 and PTH2R. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the total number of receptors (Bmax) in a given preparation.
Materials:
-
Cells or tissues expressing PTH2R
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Radiolabeled TIP39 (e.g., [¹²⁵I]TIP39)
-
Unlabeled TIP39 (for competition assays)
-
Assay buffer (e.g., membrane buffer with 0.1% BSA)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold membrane preparation buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at a high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
Saturation Binding: Add increasing concentrations of radiolabeled TIP39 to a series of wells. To determine non-specific binding, add a high concentration of unlabeled TIP39 to a parallel set of wells.
-
Competition Binding: Add a fixed concentration of radiolabeled TIP39 and increasing concentrations of unlabeled TIP39 to a series of wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using non-linear regression to determine Kd and Bmax (for saturation assays) or IC50 and Ki (for competition assays).
Caption: Workflow for a radioligand binding assay.
cAMP Accumulation Assay
This assay measures the ability of a ligand to stimulate the production of intracellular cAMP, providing a functional readout of Gs activation.
Materials:
-
Cells expressing PTH2R
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX)
-
TIP39 and other test compounds
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Plate reader compatible with the detection kit
Procedure:
-
Cell Culture: Culture PTH2R-expressing cells to an appropriate confluency in a multi-well plate.
-
Assay Preparation: On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Ligand Stimulation: Add increasing concentrations of TIP39 or other test compounds to the wells. Include a positive control (e.g., forskolin) and a negative control (buffer only).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the ligand concentration. Use non-linear regression to determine the EC50 and maximal response (Emax).
Receptor Internalization Assay
This assay visualizes and quantifies the movement of PTH2R from the cell surface to the interior of the cell upon ligand stimulation.
Materials:
-
Cells expressing a fluorescently tagged PTH2R (e.g., PTH2R-GFP)
-
Cell culture medium
-
TIP39 and other test compounds
-
Fluorescence microscope or high-content imaging system
-
Image analysis software
Procedure:
-
Cell Culture: Plate cells expressing PTH2R-GFP on glass-bottom dishes or multi-well plates suitable for imaging.
-
Live-Cell Imaging: Mount the plate on a fluorescence microscope equipped with a stage-top incubator to maintain physiological conditions (37°C, 5% CO₂).
-
Ligand Stimulation: Acquire baseline images of the cells. Add TIP39 or other test compounds to the wells and immediately start acquiring time-lapse images.
-
Image Acquisition: Capture images at regular intervals to monitor the redistribution of the fluorescently tagged receptor from the plasma membrane to intracellular vesicles.
-
Image Analysis: Quantify receptor internalization by measuring the change in fluorescence intensity at the plasma membrane versus the cytoplasm over time using image analysis software.
Conclusion
The interaction between TIP39 and PTH2R is a complex process involving specific molecular determinants that govern high-affinity binding and the activation of multiple intracellular signaling pathways. The distinct signaling profile elicited by TIP39, particularly its ability to induce robust β-arrestin recruitment and receptor internalization, highlights its unique role as the endogenous ligand for PTH2R. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate this important neuropeptide system and to explore its therapeutic potential.
References
- 1. Agonist-specific regulation of parathyroid hormone (PTH) receptor type 2 activity: structural and functional analysis of PTH- and tuberoinfundibular peptide (TIP) 39-stimulated desensitization and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTH2 receptor-mediated inhibitory effect of parathyroid hormone and TIP39 on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Parathyroid hormone stimulates juxtaglomerular cell cAMP accumulation without stimulating renin release - PMC [pmc.ncbi.nlm.nih.gov]
physiological roles of the TIP 39/PTH2R system
An In-depth Technical Guide to the Physiological Roles of the TIP39/PTH2R System
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Tuberoinfundibular Peptide of 39 residues (TIP39) and its cognate G-protein coupled receptor, the Parathyroid Hormone 2 Receptor (PTH2R), form a unique neuromodulator system in the central nervous system and periphery. Unlike other neuropeptides, TIP39-synthesizing neurons are confined to just two primary brainstem locations: the subparafascicular area of the posterior thalamus and the medial paralemniscal nucleus in the pons.[1][2] From these nuclei, TIP39-containing fibers project widely, innervating numerous brain regions where the PTH2R is expressed. This anatomical arrangement provides the basis for the system's involvement in a diverse array of physiological processes.[3] The TIP39/PTH2R system is a key modulator of nociception, neuroendocrine functions, stress and anxiety responses, auditory processing, and skeletal biology.[4][5] The receptor signals through both Gs/cAMP and Gq/Ca2+ pathways, allowing for complex downstream cellular responses.[6] This guide provides a comprehensive overview of the anatomical, molecular, and physiological characteristics of the TIP39/PTH2R system, details key experimental methodologies used in its study, and presents quantitative data to support its role as a potential target for therapeutic intervention.
Introduction to the TIP39/PTH2R System
Tuberoinfundibular peptide of 39 residues (TIP39) was identified as the endogenous ligand for the previously orphan PTH2 receptor.[1] The PTH2R is a Class B G-protein-coupled receptor (GPCR) with significant sequence similarity to the Parathyroid Hormone 1 Receptor (PTH1R).[7] However, the pharmacology of these receptors differs significantly. While the PTH1R is activated by both Parathyroid Hormone (PTH) and PTH-related Peptide (PTHrP), the PTH2R shows species-specific sensitivity. The human PTH2R is activated by both PTH and TIP39, whereas the rat PTH2R is potently activated by TIP39 but only weakly by PTH, suggesting TIP39 is the primary physiological ligand in many species.[1][7] TIP39 itself has negligible activity at the PTH1R.[3] The highly restricted expression of TIP39 neurons contrasts with the widespread distribution of the PTH2R, positioning this system to act as a highly specific neuromodulator influencing diverse and critical physiological functions.[1][3]
Anatomical Distribution
The unique anatomical organization of the TIP39/PTH2R system is fundamental to its function.
2.1 TIP39-Expressing Neurons TIP39 synthesis is remarkably localized to two main areas in the brainstem:[1][2]
-
The Subparafascicular Area (SPF) of the Posterior Thalamus : This area contains two subpopulations of TIP39 neurons. The medial population, in the periventricular gray (PVG), projects primarily to limbic brain regions, while the lateral population, in the posterior intralaminar complex (PIL), projects to neuroendocrine centers in the hypothalamus.[1][2][8]
-
The Medial Paralemniscal Nucleus (MPL) : Located in the lateral pons, neurons in this nucleus project to auditory and other brainstem regions, as well as caudally to the spinal cord.[1][2]
2.2 PTH2 Receptor Distribution The distribution of PTH2R-containing cell bodies and nerve fibers shows an excellent correlation with the projection patterns of TIP39 neurons.[3] High densities of the PTH2R are found in:
-
Hypothalamus : Medial preoptic area, periventricular, paraventricular, and arcuate nuclei.[3][7][9]
-
Limbic System : Lateral septum, bed nucleus of the stria terminalis, and various amygdaloid nuclei.[3]
-
Nociceptive Pathways : Periaqueductal gray (PAG), parabrachial nuclei, nucleus of the solitary tract, and the superficial dorsal horn of the spinal cord.[3][4]
-
Auditory System : Medial geniculate body, inferior colliculi.[3]
-
Peripheral Tissues : PTH2R expression has also been identified in the pancreas, testis, skin (keratinocytes), and growth plate cartilage (chondrocytes).[10][11][12]
References
- 1. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution of Tuberoinfundibular Peptide of 39 Residues and Its Receptor, Parathyroid Hormone 2 Receptor, in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neuroendocrine functions of the parathyroid hormone 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Neuroendocrine Functions of the Parathyroid Hormone 2 Receptor [frontiersin.org]
- 7. PARATHYROID HORMONE 2 RECEPTOR AND ITS ENDOGENOUS LIGAND TIP39 ARE CONCENTRATED IN ENDOCRINE, VISCEROSENSORY AND AUDITORY BRAIN REGIONS IN MACAQUE AND HUMAN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Parathyroid hormone 2 receptor and its endogenous ligand tuberoinfundibular peptide of 39 residues are concentrated in endocrine, viscerosensory and auditory brain regions in macaque and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TIP39/parathyroid hormone type 2 receptor signaling is a potent inhibitor of chondrocyte proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Parathyroid Hormone Second Receptor PTH2R and its Ligand Tuberoinfundibular Peptide of 39 Residues TIP39 Regulate Intracellular Calcium and Influence Keratinocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distribution of parathyroid hormone-2 receptor messenger ribonucleic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolutionary Conservation of Tuberoinfundibular Neuropeptide 39: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberoinfundibular Neuropeptide of 39 residues (TIP39), also known as Parathyroid Hormone 2 (PTH2), is a neuropeptide that plays a crucial role in a variety of physiological processes, including nociception, neuroendocrine regulation, and behavior.[1][2][3] It exerts its effects through the specific activation of the Parathyroid Hormone 2 Receptor (PTH2R), a class B G protein-coupled receptor (GPCR).[1][4][5] This technical guide provides an in-depth analysis of the evolutionary conservation of the TIP39-PTH2R signaling system, presenting key quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and workflows to support further research and drug development efforts.
Introduction: The TIP39-PTH2R System
The TIP39-PTH2R system is a distinct neuropeptide signaling pathway with a unique anatomical distribution in the central nervous system.[1] TIP39 is primarily expressed in the subparafascicular area of the posterior thalamus and the medial paralemniscal nucleus in the pons, with projections to various brain regions where PTH2R is expressed.[1][2] While sharing structural similarities with Parathyroid Hormone (PTH) and Parathyroid Hormone-related Peptide (PTHrP), TIP39 exhibits high selectivity for PTH2R, distinguishing it from the actions of PTH and PTHrP on the Parathyroid Hormone 1 Receptor (PTH1R).[1][4] Understanding the evolutionary conservation of this system is critical for elucidating its fundamental biological roles and for the development of targeted therapeutics.
Evolutionary History and Phylogenetics
The genes encoding TIP39 (PTH2) and its receptor (PTH2R) are members of the parathyroid hormone ligand and receptor families, respectively.[6][7] Phylogenetic and genomic synteny analyses suggest that these families arose from two rounds of whole-genome duplication events early in vertebrate evolution.[6][7]
Interestingly, the evolutionary trajectory of the TIP39-PTH2R system shows instances of gene loss in certain vertebrate lineages. Genomic analyses have revealed the absence of the PTH2 gene in lizard, chicken, and zebra finch, which is associated with a chromosomal inversion breakpoint.[8][9] Similarly, chickens lack the PTH2R gene.[8] In contrast, while humans lack a third paralog, PTH3R, this receptor is present in zebrafish.[8] This pattern of reciprocal gene loss highlights the dynamic evolution of this signaling system across different species.
Quantitative Data on Conservation
The conservation of the TIP39-PTH2R system can be quantified through sequence homology and receptor-ligand binding affinities across different species.
Sequence Homology
While TIP39 has limited primary sequence homology with PTH and PTHrP, its three-dimensional structure, characterized by two alpha-helices, is remarkably similar.[1][10] The amino acid identity between human and mouse TIP39 is high, indicating strong conservation within mammals. The PTH2R shares about 50% amino acid identity with PTH1R.[3]
| Peptide/Receptor | Species Comparison | Sequence Identity (%) |
| TIP39 (PTH2) | Human vs. Mouse | High (specific % not readily available in searches) |
| PTH2R | Human vs. Rat | High (specific % not readily available in searches) |
| PTH2R vs. PTH1R | Human | ~50 |
This table will be populated with more specific quantitative data as it becomes available through further targeted searches.
Receptor Binding and Activation
TIP39 is a potent and selective agonist for PTH2R.[1] The binding affinity and functional activation of PTH2R by TIP39 and related peptides have been characterized in various species.
| Ligand | Receptor | Cell Line | Assay Type | Binding Affinity (IC50/Kd) | Functional Potency (EC50) |
| TIP39 | Human PTH2R | HEK-293 | cAMP Accumulation | - | Potent activation |
| TIP39 | Rat PTH2R | - | cAMP Accumulation | - | Poorly activated by PTH |
| TIP(1-39) | Human PTH1R | HKrk-B7 | Radioligand Binding | 210-243 nM | Inactive |
| TIP(9-39) | Human PTH1R | HKrk-B7 | Radioligand Binding | ~40-50 nM (5.5-fold higher than TIP(1-39)) | Antagonist |
| PTH | Human PTH2R | - | cAMP Accumulation | - | Activates |
| PTHrP | Human PTH2R | - | cAMP Accumulation | - | Weakly active/inactive |
This table summarizes available data and will be expanded as more specific values are retrieved.[11][12]
Signaling Pathways
Activation of PTH2R by TIP39 initiates intracellular signaling cascades primarily through the Gs and Gq alpha subunits of heterotrimeric G proteins.[3][13] This leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP), and the activation of phospholipase C, leading to an increase in intracellular calcium levels.[3][13]
Caption: TIP39-PTH2R Signaling Pathway.
Key Experimental Protocols
Sequence Alignment and Phylogenetic Analysis
Objective: To determine the evolutionary relationships between TIP39/PTH2 and its orthologs, as well as between PTH2R and other members of the PTH receptor family.
Methodology:
-
Sequence Retrieval: Obtain amino acid sequences of TIP39/PTH2 and PTH2R from various species from databases such as NCBI GenBank and UniProt.[14][15]
-
Multiple Sequence Alignment: Align the retrieved sequences using algorithms like ClustalW or MUSCLE, available in software packages such as MEGA or Geneious.
-
Phylogenetic Tree Construction: Construct phylogenetic trees using methods like Neighbor-Joining, Maximum Likelihood, or Bayesian inference. Bootstrap analysis should be performed to assess the statistical reliability of the tree topology.
-
Synteny Analysis: Analyze the conservation of gene order (synteny) in the genomic regions flanking the PTH2 and PTH2R genes across different species using tools like the UCSC Genome Browser or Ensembl.[9][16] This helps to confirm orthologous relationships.
Caption: Workflow for Phylogenetic and Synteny Analysis.
Receptor Binding Assays
Objective: To determine the binding affinity of TIP39 and its analogs to PTH2R.
Methodology (Competitive Binding Assay): [4][17]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK-293T) and transiently transfect with a plasmid encoding the PTH2R.
-
Cell Harvesting: 24 hours post-transfection, harvest the cells using a non-enzymatic cell dissociation solution (e.g., 0.2% EDTA).
-
Incubation with Labeled Ligand: Incubate the cells with a fixed concentration of a labeled TIP39 analog (e.g., TIP39-FITC or radioiodinated TIP39) in a binding buffer (e.g., HBSS with 0.5% BSA and 20 mM HEPES, pH 7.4).[4]
-
Competitive Binding: Add increasing concentrations of unlabeled competitor peptide (e.g., TIP39, PTH, or their analogs) to the cell suspension.
-
Incubation and Washing: Incubate the mixture to allow binding to reach equilibrium. Subsequently, wash the cells to remove unbound ligand. For radioligand assays, this is often done by filtration over glass fiber filters.[18]
-
Detection: Quantify the amount of bound labeled ligand. For FITC-labeled ligands, this can be done using flow cytometry. For radioligands, a scintillation counter is used.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value, which represents the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand.
Caption: Workflow for a Competitive Receptor Binding Assay.
Functional Assays (cAMP Accumulation)
Objective: To measure the ability of TIP39 and its analogs to activate PTH2R and stimulate intracellular cAMP production.
Methodology: [4]
-
Cell Culture and Transfection: Seed cells (e.g., HEK-293T) in a multi-well plate and transfect with the PTH2R expression construct.
-
Cell Stimulation: 24 hours post-transfection, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add increasing concentrations of the agonist peptide (e.g., TIP39 or PTH).
-
Incubation: Incubate the cells for a defined period (e.g., 40 minutes) at room temperature to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a LANCE cAMP kit (PerkinElmer) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Implications for Drug Development
The high degree of conservation of the TIP39-PTH2R system in mammals suggests that findings in animal models are likely to be translatable to human physiology. The unique expression pattern and signaling profile of this system make it an attractive target for the development of novel therapeutics for a range of conditions, including pain, anxiety, and neuroendocrine disorders.[2][19][20] The detailed structural and functional information, including the identification of key residues for ligand binding and receptor activation, provides a solid foundation for the rational design of potent and selective PTH2R agonists and antagonists.[4][5]
Conclusion
The Tuberoinfundibular Neuropeptide 39 and its receptor, PTH2R, constitute a highly conserved signaling system in vertebrates, with a dynamic evolutionary history. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of the evolutionary conservation of the TIP39-PTH2R system is paramount for advancing our knowledge of its physiological functions and for unlocking its therapeutic potential.
References
- 1. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging functions for tuberoinfundibular peptide of 39 residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Parathyroid hormone 2 receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Evolution of Parathyroid Hormone Receptor Family and Their Ligands in Vertebrate [frontiersin.org]
- 7. Evolution of Parathyroid Hormone Receptor Family and Their Ligands in Vertebrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of the vertebrate pth2 (tip39) gene family and the regulation of PTH type 2 receptor (pth2r) and its endogenous ligand pth2 by hedgehog signaling in zebrafish development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolution of the vertebrate pth2 (tip39) gene family and the regulation of PTH type-2 Receptor (pth2r) and its endogenous ligand pth2 by Hedgehog signaling in zebrafish development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | The Neuroendocrine Functions of the Parathyroid Hormone 2 Receptor [frontiersin.org]
- 14. uniprot.org [uniprot.org]
- 15. PTH orthologs - NCBI [ncbi.nlm.nih.gov]
- 16. Gene: PTH2 (ENSG00000142538) - Summary - Homo_sapiens - GRCh37 Archive browser 115 [grch37.ensembl.org]
- 17. Receptor-Ligand Binding Assays [labome.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. TIP39/parathyroid hormone type 2 receptor signaling is a potent inhibitor of chondrocyte proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of TIP39 in the Subparafascicular Area and Medial Paralemniscal Nucleus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberoinfundibular peptide of 39 residues (TIP39) is a neuropeptide that acts as a high-affinity ligand for the parathyroid hormone 2 receptor (PTH2R).[1][2] The expression of TIP39 in the adult brain is remarkably restricted to two primary locations: the subparafascicular area (SPF) of the posterior thalamus and the medial paralemniscal nucleus (MPL) in the pons.[1][2][3] This highly localized expression, coupled with the widespread distribution of its receptor, the PTH2R, suggests that the TIP39/PTH2R system plays a crucial modulatory role in a variety of physiological processes.[1][4][5] This technical guide provides an in-depth overview of TIP39 expression in the SPF and MPL, focusing on quantitative data, detailed experimental protocols, and key signaling pathways to support further research and therapeutic development.
Quantitative Analysis of TIP39 Expression
The expression of TIP39 mRNA can be regulated by physiological states, such as lactation. Studies in rats have demonstrated a significant upregulation of TIP39 mRNA in both the posterior intralaminar thalamic nucleus (a component of the subparafascicular area) and the medial paralemniscal nucleus in lactating dams compared to control animals.
Table 1: Relative TIP39 mRNA Levels in the Posterior Intralaminar Thalamic Nucleus (PIL) of Rats
| Animal Group | Relative TIP39 mRNA Level (Mean ± SEM) | Fold Change vs. Control |
| Control (Nulliparous) | 100 ± 20 | 1 |
| Lactating Dams | 450 ± 50 | 4.5 |
| Pup-Deprived Mothers | 110 ± 25 | 1.1 |
| Data are expressed as a percentage of the control group mean. Data adapted from Cservenak et al.[6] |
Table 2: Relative TIP39 mRNA Levels in the Medial Paralemniscal Nucleus (MPL) of Rats
| Animal Group | Relative TIP39 mRNA Level (Mean ± SEM) | Fold Change vs. Control |
| Control (Nulliparous Females) | 65 ± 23 | 1 |
| Lactating Mothers | 259 ± 46 | 4.0 |
| Mothers Deprived of Pups | 62 ± 11 | 0.95 |
| TIP39 mRNA levels are normalized to GAPDH mRNA levels. Data adapted from Cservenák et al.[3] |
Experimental Protocols
Immunohistochemistry (IHC) for TIP39 Detection
This protocol outlines the steps for the immunohistochemical detection of TIP39 in rodent brain tissue.
1. Tissue Preparation:
-
Anesthetize the animal and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a series of sucrose (B13894) solutions (10%, 20%, and 30% in PBS) at 4°C until it sinks.
-
Freeze the brain and section it on a cryostat at 30-40 µm thickness.
2. Immunohistochemical Staining:
-
Wash free-floating sections in PBS.
-
Block endogenous peroxidase activity by incubating sections in a solution of 3% hydrogen peroxide in PBS for 10 minutes.
-
Wash sections in PBS.
-
Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against TIP39 (diluted in blocking solution) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash sections in PBS.
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour at room temperature.
-
Wash sections in PBS.
-
Visualize the signal by incubating sections in a solution of 3,3'-diaminobenzidine (B165653) (DAB) with hydrogen peroxide.
-
Mount sections on slides, dehydrate, and coverslip.
In Situ Hybridization (ISH) for TIP39 mRNA Detection
This protocol describes the detection of TIP39 mRNA in brain sections using a digoxigenin (B1670575) (DIG)-labeled riboprobe.
1. Probe Preparation:
-
Linearize a plasmid containing the TIP39 cDNA template.
-
Synthesize a DIG-labeled antisense riboprobe using an in vitro transcription kit.
-
Purify the probe and verify its integrity.
2. Tissue Preparation:
-
Prepare brain sections as described for IHC (steps 1a-1d).
3. Hybridization:
-
Wash sections in PBS.
-
Treat sections with proteinase K to improve probe penetration.
-
Post-fix sections with 4% PFA.
-
Wash sections in PBS.
-
Pre-hybridize sections in a hybridization buffer for 2 hours at the hybridization temperature (e.g., 65°C).
-
Hybridize sections with the DIG-labeled TIP39 probe overnight at the hybridization temperature.
4. Post-Hybridization Washes and Detection:
-
Perform a series of high-stringency washes to remove unbound probe.
-
Wash sections in a maleic acid buffer containing Tween 20 (MABT).
-
Block non-specific binding with a blocking reagent.
-
Incubate sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Wash sections in MABT.
-
Equilibrate sections in a detection buffer.
-
Visualize the signal by incubating sections with a chromogenic substrate for AP (e.g., NBT/BCIP).
-
Stop the reaction, mount, and coverslip the sections.
Visualizations: Pathways and Workflows
TIP39 Signaling Pathway
Caption: The TIP39 signaling cascade initiated by binding to the PTH2R.
Anatomical Projections of TIP39 Neurons
References
- 1. Paralemniscal TIP39 is induced in rat dams and may participate in maternal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paralemniscal TIP39 is induced in rat dams and may participate in maternal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution of tuberoinfundibular peptide of 39 residues and its receptor, parathyroid hormone 2 receptor, in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Tuberoinfundibular Peptide of 39 Residues (TIP39) in Modulating Limbic and Endocrine Functions: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuberoinfundibular peptide of 39 residues (TIP39) and its cognate receptor, the parathyroid hormone 2 receptor (PTH2R), form a distinct neuropeptide system with significant neuromodulatory roles within the central nervous system. Anatomical and functional evidence robustly implicates the TIP39-PTH2R system in the regulation of limbic and endocrine functions, including the modulation of stress, anxiety, fear, and nociception, as well as the control of pituitary hormone release. This technical guide provides an in-depth overview of the core functions of TIP39, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to support further research and drug development in this area.
Introduction to the TIP39-PTH2R System
TIP39 is a 39-amino-acid neuropeptide that acts as a high-affinity endogenous ligand for the PTH2R, a class B G protein-coupled receptor (GPCR).[1][2] The anatomical distribution of this system is a cornerstone of its function. TIP39-synthesizing neurons are remarkably restricted to two primary locations in the brain: the subparafascicular area of the posterior thalamus and the medial paralemniscal nucleus in the pons.[1] From these nuclei, TIP39-containing fibers project extensively to various brain regions, with a notable density in limbic and hypothalamic areas that are rich in PTH2R expression.[1][3] This targeted distribution underpins the system's influence over emotional behaviors and endocrine regulation.
Functionally, TIP39 has been demonstrated to be a potent modulator of the hypothalamic-pituitary-adrenal (HPA) axis, the primary neuroendocrine system managing the body's response to stress.[4] It also influences the hypothalamic-pituitary-gonadal and -thyroidal axes and has been implicated in the regulation of maternal behavior and nociception.[1][5] The anxiolytic and antidepressant-like effects observed following TIP39 administration further highlight its potential as a therapeutic target for mood and stress-related disorders.[6][7]
Quantitative Data on TIP39 Function
The following tables summarize key quantitative findings from studies investigating the effects of TIP39 and its receptor system.
Table 1: Receptor Binding Affinity and Functional Potency of TIP39
| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| TIP39 | Human PTH2R | Radioligand Binding | HEK293 | IC50 | 0.59 nM | [8] |
| TIP39 | Human PTH2R | cAMP Accumulation | COS-7 | EC50 | 0.11 ± 0.04 nM | [9] |
| TIP39 | Rat PTH2R | cAMP Accumulation | COS-7 | EC50 | 4.2 ± 0.3 nM | [9] |
| TIP(7-39) | Rat PTH2R | Radioligand Binding | - | Binding Affinity | 70-fold reduction vs. TIP39 | [2] |
| TIP39 | Wild-type PTH2R | Radioligand Binding | - | pIC50 | 7.81 ± 0.03 | [10] |
| Tyr318-Phe mutant PTH2R | TIP39 | Radioligand Binding | - | Affinity | 13-fold lower vs. wild-type | [10] |
| Tyr318-Phe mutant PTH2R | TIP39 | cAMP Accumulation | - | Potency | 35-fold lower vs. wild-type | [10] |
Table 2: Effects of TIP39 Administration on Endocrine Function
| Species | Administration Route | Agent and Dose | Measured Hormone | Time Point | Effect | Reference |
| Rat (dehydrated) | Intracerebroventricular (ICV) | TIP39 (100 pmol/rat) | Plasma Arginine Vasopressin (AVP) | 5 min post-injection | Decrease from 8.21 ± 0.70 pg/ml to 4.32 ± 1.17 pg/ml | [11] |
| Rat (lactating) | Intravenous (IV) | HYWY-TIP39 (PTH2R antagonist; 0.375 mg) | Suckling-induced Plasma Prolactin | 5, 15, 30, 60 min | Significant reduction (P < 0.01) | [1] |
| Rat | Intracerebroventricular (ICV) | TIP39 | Plasma Growth Hormone (GH) | Up to 3 hours | Complete block of pulsatile release | [5] |
| Mouse | Local infusion into PVN | TIP39 (100 pmol) | Plasma Corticosterone | - | Significant increase | |
| Mouse | Local infusion into PVN | TIP39 (100 pmol) | Plasma Prolactin | - | Significant decrease |
Key Experimental Protocols
This section details methodologies for seminal experiments used to elucidate the function of TIP39.
Intracerebroventricular (ICV) Injection of TIP39 in Rodents
This protocol is for the direct administration of TIP39 into the cerebral ventricles to study its central effects.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Cannula and tubing
-
Surgical tools (scalpel, drill, sutures)
-
TIP39 peptide dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)
-
Animal model (e.g., adult male Sprague-Dawley rat or C57BL/6 mouse)
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using stereotaxic coordinates, drill a small hole in the skull above the target lateral ventricle.
-
Slowly lower the injection cannula to the desired depth.
-
Infuse the TIP39 solution at a slow, controlled rate (e.g., 1 µL/min) to avoid tissue damage and reflux.
-
After infusion, leave the cannula in place for a few minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and allow the animal to recover from anesthesia.
-
Monitor the animal for any adverse effects before proceeding with behavioral or physiological measurements.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents following TIP39 administration.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video tracking software and camera
-
Animal model, pre-treated with TIP39 or vehicle via ICV injection
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes prior to the test.
-
Place the animal in the center of the maze, facing one of the closed arms.
-
Allow the animal to freely explore the maze for a set period (typically 5 minutes).
-
Record the session using the video tracking system.
-
After the session, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol (B145695) between animals to eliminate olfactory cues.
-
Analyze the recorded data for parameters such as the percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[4][12]
In Situ Hybridization for TIP39 mRNA Localization
This technique is used to visualize the expression of TIP39 mRNA in brain tissue, identifying the specific neuronal populations that synthesize the peptide.
Materials:
-
Cryostat or microtome
-
Microscope slides (e.g., SuperFrost Plus)
-
Hybridization oven
-
Labeled antisense RNA probe for TIP39 (e.g., DIG- or biotin-labeled)
-
Hybridization buffer
-
Wash buffers (e.g., SSC)
-
Detection reagents (e.g., anti-DIG antibody conjugated to alkaline phosphatase, NBT/BCIP substrate)
-
Microscope for visualization
Procedure:
-
Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) and dissect the brain.
-
Cryoprotect the brain in a sucrose (B13894) solution and then freeze.
-
Cut thin sections (e.g., 14-20 µm) using a cryostat and mount them on slides.
-
Pretreat the sections to permeabilize the tissue and reduce background signal.
-
Apply the labeled TIP39 probe in hybridization buffer to the sections.
-
Incubate the slides in a humidified chamber at an appropriate temperature (e.g., 65°C) overnight to allow the probe to hybridize to the target mRNA.
-
Perform a series of stringent washes to remove the unbound probe.
-
Incubate the sections with an antibody-enzyme conjugate that recognizes the probe's label.
-
Add a chromogenic substrate that will be converted by the enzyme into a colored precipitate at the site of mRNA expression.
-
Mount the slides with a coverslip and visualize the labeled cells under a microscope.[13]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to PTH2R activation by TIP39, indicating Gq pathway coupling.
Materials:
-
Cell line expressing PTH2R (e.g., HEK293 cells)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Multi-well plates (e.g., 96-well black, clear-bottom)
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR or FlexStation)
-
TIP39 peptide and other test compounds
-
Assay buffer (e.g., HBSS with HEPES)
Procedure:
-
Plate the PTH2R-expressing cells in the multi-well plates and culture overnight.
-
Load the cells with the calcium indicator dye by incubating them with the dye solution for a specified time (e.g., 60 minutes at 37°C).
-
Wash the cells to remove the extracellular dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the TIP39 solution into the wells while simultaneously recording the fluorescence signal over time.
-
An increase in fluorescence intensity indicates a rise in intracellular calcium concentration.
-
Analyze the data to determine the magnitude and kinetics of the calcium response, which can be used to calculate potency (EC50) and efficacy.[14][15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling cascades initiated by TIP39 and a typical experimental workflow for its study.
TIP39-PTH2R Signaling Pathways
Caption: TIP39-PTH2R Gs and Gq coupled signaling pathways.
Experimental Workflow for HPA Axis Modulation Study
Caption: Workflow for studying TIP39's effect on the HPA axis.
Conclusion and Future Directions
The TIP39-PTH2R system is a critical neuromodulatory pathway with profound effects on limbic and endocrine function. The data and protocols presented in this guide underscore its importance in the regulation of stress, anxiety, and hormonal balance. For drug development professionals, the high specificity of TIP39 for the PTH2R presents an attractive target for the development of novel therapeutics for psychiatric and neuroendocrine disorders. Future research should focus on the development of potent and selective small-molecule agonists and antagonists for the PTH2R to further probe the physiological roles of this system and to validate its therapeutic potential. Additionally, a deeper understanding of the downstream signaling and neural circuits engaged by TIP39 will be crucial for translating these basic science findings into clinical applications.
References
- 1. Tuberoinfundibular Peptide of 39 Residues Is Activated during Lactation and Participates in the Suckling-Induced Prolactin Release in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Parathyroid Hormone Second Receptor PTH2R and its Ligand Tuberoinfundibular Peptide of 39 Residues TIP39 Regulate Intracellular Calcium and Influence Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High affinity binding of the peptide agonist TIP-39 to the parathyroid hormone 2 (PTH2) receptor requires the hydroxyl group of Tyr-318 on transmembrane helix 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
The Role of Tuberoinfundibular Peptide of 39 Residues (TIP39) in the Regulation of Hypophysiotropic Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberoinfundibular peptide of 39 residues (TIP39) is a neuropeptide that, along with its cognate G-protein coupled receptor, the parathyroid hormone 2 receptor (PTH2R), forms a significant neuromodulatory system within the central nervous system.[1][2] This system is increasingly recognized for its critical role in regulating the activity of hypophysiotropic neurons, which are the central controllers of the endocrine system. TIP39-producing neurons are primarily located in the subparafascicular area of the posterior thalamus and the medial paralemniscal nucleus in the pons.[1][2][3] From these discrete locations, TIP39-containing fibers project to numerous brain regions, with a particularly dense innervation of hypothalamic nuclei that house hypophysiotropic neurons.[2][3][4] The distribution of PTH2R closely mirrors that of TIP39 terminals, providing the anatomical basis for its modulatory actions on neuroendocrine functions.[2][5] This technical guide provides an in-depth overview of the current understanding of TIP39's regulation of hypophysiotropic neurons, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Data Presentation: Quantitative Effects of TIP39 on Hypophysiotropic Systems
The following tables summarize the key quantitative findings from studies investigating the effects of TIP39 on the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes, as well as its influence on other pituitary hormones.
Table 1: Effects of TIP39 on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
| Parameter | Species | Treatment | Dose | Effect | Reference |
| Plasma Corticosterone | Mouse | Local PVN Infusion of TIP39 | 100 pmol | Significant increase in plasma corticosterone.[5] | [Dimitrov and Usdin, 2010][4][5] |
| pCREB-ir in PVN | Mouse | Local PVN Infusion of TIP39 | 100 pmol | Robust increase in phosphorylated CREB immunoreactive cells in the paraventricular nucleus (PVN).[4][5] | [Dimitrov and Usdin, 2010][4][5] |
| CRH Release | Rat | Bath application of TIP39 on medial basal hypothalamic explants | Not specified | Increased release of corticotropin-releasing hormone (CRH).[4] | [Ward et al., 2001] |
| Plasma ACTH | Rat | Intracerebroventricular (ICV) injection of TIP39 | Dose-dependent | Dose-dependent increase in plasma adrenocorticotropic hormone (ACTH). | [Ward et al., 2001] |
Table 2: Effects of TIP39 on Prolactin and Arginine Vasopressin (AVP) Release
| Parameter | Species | Treatment | Dose | Effect | Reference |
| Plasma Prolactin | Rat (Lactating) | ICV injection of PTH2R antagonist (HYWY-TIP39) | 0.075 mg & 0.375 mg | Dose-dependent blockade of suckling-induced prolactin release.[1] | [Cservenák et al., 2010][1] |
| Basal Plasma Prolactin | Rat (Lactating) | Mediobasal hypothalamic injection of a virus encoding a PTH2R antagonist | Not specified | Markedly decreased basal serum prolactin levels.[6] | [Cservenák et al., 2013][6] |
| Plasma Prolactin | Mouse | Local PVN Infusion of TIP39 | 100 pmol | Decreased plasma prolactin.[4][5] | [Dimitrov and Usdin, 2010][4][5] |
| Plasma AVP | Rat (Dehydrated) | ICV injection of TIP39 | 10-500 pmol | Significant suppression of plasma arginine vasopressin (AVP) concentration.[7] | [Sugimura et al., 2003][7] |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows central to understanding the regulation of hypophysiotropic neurons by TIP39.
Caption: TIP39 Signaling Pathway in Hypophysiotropic Neurons.
Caption: Experimental Workflow for ICV Injection Studies.
Caption: TIP39 Modulation of the HPA Axis via Glutamatergic Interneurons.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are synthesized protocols for key experiments cited in the study of TIP39 and hypophysiotropic neurons.
Protocol 1: Intracerebroventricular (ICV) Injection of TIP39 in Mice
Objective: To assess the in vivo effects of centrally administered TIP39 on hormone release and neuronal activation.
Materials:
-
Adult male mice (e.g., C57BL/6J)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
TIP39 peptide (synthetic)
-
Sterile saline (0.9%)
-
Drill with a small burr bit
-
Suturing material
Procedure:
-
Animal Preparation: Anesthetize the mouse and mount it securely in the stereotaxic apparatus. Shave the scalp and sterilize the surgical area with an antiseptic solution.
-
Surgical Procedure: Make a midline incision to expose the skull. Identify the bregma landmark.
-
Cannula Implantation (for chronic studies) or Acute Injection:
-
For acute injections, drill a small hole at the desired coordinates for the lateral ventricle (e.g., relative to bregma: -0.2 mm anteroposterior, ±1.0 mm mediolateral, -2.5 mm dorsoventral).
-
For chronic studies, implant a guide cannula at these coordinates and secure it with dental cement and anchor screws.
-
-
Injection:
-
Dissolve TIP39 in sterile saline to the desired concentration (e.g., 100 pmol in 1-2 µL).
-
Slowly lower the injection needle through the drilled hole or guide cannula to the target depth.
-
Infuse the TIP39 solution over a period of 1-2 minutes to allow for diffusion and minimize tissue damage.
-
Leave the needle in place for an additional 1-2 minutes to prevent backflow upon retraction.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia. Monitor the animal for recovery.
-
Sample Collection and Analysis: At predetermined time points post-injection, collect blood samples for hormone analysis (e.g., corticosterone, prolactin) and/or perfuse the animal for brain tissue collection and subsequent immunohistochemical or in situ hybridization analysis.
Protocol 2: Immunohistochemistry for TIP39 and PTH2R in the Hypothalamus
Objective: To visualize the distribution of TIP39-containing fibers and PTH2R-expressing neurons in the hypothalamus.
Materials:
-
Mouse brain tissue, fixed (e.g., with 4% paraformaldehyde) and sectioned (e.g., 40 µm coronal sections)
-
Primary antibodies: anti-TIP39 and anti-PTH2R
-
Secondary antibodies: fluorescently labeled (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
Blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100)
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Collect free-floating brain sections in PBS.
-
Blocking: Incubate sections in blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibodies (diluted in blocking solution) overnight at 4°C with gentle agitation.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate sections with the appropriate fluorescently labeled secondary antibodies (diluted in blocking solution) for 2 hours at room temperature, protected from light.
-
Washing: Wash sections three times for 10 minutes each in PBS, protected from light.
-
Mounting: Mount the sections onto glass slides and coverslip using a mounting medium containing DAPI to counterstain cell nuclei.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Protocol 3: In Situ Hybridization for PTH2R mRNA in the Mouse Brain
Objective: To detect and localize PTH2R mRNA expression in hypothalamic neurons.
Materials:
-
Fresh-frozen mouse brain tissue, sectioned (e.g., 20 µm coronal sections) on coated slides
-
Digoxigenin (DIG)-labeled antisense riboprobe for PTH2R mRNA
-
Hybridization buffer
-
Post-hybridization wash buffers
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for colorimetric detection
-
DEPC-treated solutions
Procedure:
-
Tissue Preparation: Cut frozen sections and mount them on slides. Allow to air dry.
-
Pre-hybridization: Post-fix sections in 4% paraformaldehyde, followed by washes in DEPC-treated PBS. Treat with proteinase K to improve probe penetration, followed by acetylation to reduce non-specific binding.
-
Hybridization: Apply the DIG-labeled riboprobe (diluted in hybridization buffer) to the sections, cover with a coverslip, and incubate overnight at 65°C in a humidified chamber.
-
Post-hybridization Washes: Perform a series of stringent washes at high temperature to remove unbound probe.
-
Immunodetection: Block non-specific binding and then incubate with an anti-DIG-AP antibody overnight at 4°C.
-
Signal Development: Wash off unbound antibody and incubate with the NBT/BCIP substrate in the dark until the desired color intensity is reached.
-
Stopping and Mounting: Stop the reaction by washing in water, then dehydrate the sections and coverslip.
Conclusion
The TIP39-PTH2R system represents a significant neuromodulatory pathway influencing the activity of hypophysiotropic neurons and, consequently, the regulation of the endocrine system. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of the signaling mechanisms and the ability to reliably execute key experiments are essential for further elucidating the physiological roles of TIP39 and for exploring the therapeutic potential of targeting the TIP39-PTH2R system in neuroendocrine and related disorders. Future research will likely focus on dissecting the precise downstream targets of TIP39 in different hypophysiotropic neuronal populations and exploring the behavioral and physiological consequences of manipulating this system.
References
- 1. Tuberoinfundibular Peptide of 39 Residues Is Activated during Lactation and Participates in the Suckling-Induced Prolactin Release in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuberoinfundibular peptide of 39 residues modulates the mouse hypothalamic-pituitary-adrenal axis via paraventricular glutamatergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THALAMIC NEUROPEPTIDE MEDIATING THE EFFECTS OF NURSING ON LACTATION AND MATERNAL MOTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Tuberoinfundibular Peptide of 39 Residues (TIP39) in Affective Behaviors: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the tuberoinfundibular peptide of 39 residues (TIP39) and its integral role in the modulation of affective behaviors. TIP39, acting through its specific G-protein coupled receptor, the parathyroid hormone 2 receptor (PTH2R), has emerged as a significant neuromodulator within limbic and neuroendocrine circuits. This whitepaper synthesizes current research on the TIP39/PTH2R signaling pathway, its influence on the hypothalamic-pituitary-adrenal (HPA) axis, and its implications for anxiety, fear, and depression-like behaviors. We present quantitative data from key studies in tabular format for comparative analysis, detail essential experimental protocols for investigating this system, and provide visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Tuberoinfundibular peptide of 39 residues (TIP39) is a neuropeptide that was first identified as the endogenous ligand for the parathyroid hormone 2 receptor (PTH2R).[1][2] Unlike parathyroid hormone (PTH), TIP39 does not play a significant role in calcium homeostasis.[3] Instead, the TIP39/PTH2R system is predominantly expressed in the central nervous system, particularly in regions associated with emotional processing and stress regulation.[2][4] Neurons expressing TIP39 are found in a remarkably restricted distribution, primarily in the subparafascicular area of the posterior thalamus and the medial paralemniscal nucleus in the pons.[1][5] From these nuclei, TIP39-containing fibers project widely to innervate numerous brain regions where PTH2R is expressed, including the amygdala, prefrontal cortex, hypothalamus, and various thalamic nuclei.[1][4] This anatomical arrangement positions the TIP39/PTH2R system to be a critical modulator of affective behaviors.[2][6]
Initial functional studies and subsequent research utilizing genetic knockout models and specific receptor antagonists have solidified the role of TIP39 in modulating fear, anxiety, and depression-like states.[6][7][8] This technical guide aims to consolidate the current knowledge, providing a detailed resource for researchers exploring the therapeutic potential of targeting the TIP39/PTH2R system.
The TIP39/PTH2R Signaling Pathway
TIP39 exerts its effects by binding to the PTH2R, a class B G-protein coupled receptor.[5][9] Upon binding, the receptor can couple to multiple G-protein subtypes, leading to the activation of distinct intracellular signaling cascades. The primary signaling pathway involves the activation of adenylyl cyclase through Gαs, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9] Additionally, evidence suggests that the PTH2R can also couple to Gαq, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[2][9]
The activation of these pathways by TIP39 can modulate neuronal excitability, gene expression, and neurotransmitter release.[1] A key interaction is with the glutamatergic system, as PTH2R is often co-expressed with the vesicular glutamate (B1630785) transporter 2 (VGLUT2), suggesting a role for TIP39 in presynaptically regulating glutamate release.[1]
dot
References
- 1. Tuberoinfundibular peptide of 39 residues modulates the mouse hypothalamic-pituitary-adrenal axis via paraventricular glutamatergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parathyroid hormone 2 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 6. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased fear- and stress-related anxiety-like behavior in mice lacking tuberoinfundibular peptide of 39 residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Technical Guide to Tuberoinfundibular Peptide of 39 Residues (TIP39) as a Member of the Parathyroid Hormone Peptide Family
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tuberoinfundibular peptide of 39 residues (TIP39) is a crucial neuropeptide and the third member of the parathyroid hormone (PTH) peptide family, alongside PTH and PTH-related peptide (PTHrP).[1][2] Unlike PTH and PTHrP, which are primary regulators of calcium homeostasis and bone metabolism through the PTH type 1 receptor (PTH1R), TIP39 acts as the potent and selective endogenous ligand for the PTH type 2 receptor (PTH2R).[1][3] This distinct ligand-receptor pairing, primarily expressed in the central nervous system (CNS), carves out a unique functional niche for TIP39, implicating it in a range of neuromodulatory processes including nociception, fear, anxiety, and neuroendocrine regulation.[4][5] This document provides a comprehensive technical overview of TIP39, its molecular characteristics, receptor pharmacology, signaling mechanisms, and the experimental methodologies used to study its function.
Molecular Profile: TIP39 in the Context of the PTH Family
The PTH peptide family consists of PTH, PTHrP, and TIP39.[2] While mature PTH and PTHrP are larger polypeptides of about 100 residues, their biological activity at the PTH1R is contained within the N-terminal fragments (e.g., 1-34).[1] TIP39's primary sequence shows little homology with PTH and PTHrP, sharing only four common residues with their N-terminal fragments.[1]
Despite this sequence divergence, NMR spectroscopy has revealed a remarkable structural similarity. TIP39, like PTH(1-34), possesses two stable alpha-helices at its N- and C-termini, separated by a flexible linker region, allowing its backbone structure to be nearly superimposed onto that of PTH.[1][6] This structural mimicry is key to its interaction with the PTH receptor family. However, subtle structural differences, such as the length and amphipathic character of the helices and the placement of specific residues like Asp7, are thought to contribute to TIP39's profound selectivity for the PTH2R.[1][7]
The TIP39-PTH2R System: Receptor Selectivity and Pharmacology
The defining characteristic of TIP39 is its specificity for the PTH2R, a Class B G protein-coupled receptor (GPCR).[3][8] While PTH can activate both PTH1R and PTH2R, TIP39 is a potent agonist at PTH2R but has negligible agonist activity at PTH1R.[1][3] PTHrP is a potent agonist at PTH1R but has very weak action on PTH2R.[3]
This selectivity is governed by a "N-terminal-activation, C-terminal binding" model. The C-terminal region of the ligands contributes to high-affinity binding, while the N-terminal residues are critical for receptor activation.[1] For the TIP39-PTH2R interaction, the juxtamembrane domain of the PTH2R is the critical determinant of both binding and signaling selectivity.[1][9] The N-terminus of TIP39 inserts deeply into the receptor's transmembrane domain, forming a unique loop conformation that is indispensable for receptor activation.[3] This is highlighted by the fact that removing the first six N-terminal residues to create TIP(7-39) not only eliminates PTH2R activation but also transforms the peptide into a potent PTH1R antagonist.[3][9]
The following table summarizes key quantitative data on the interaction of PTH family peptides with their receptors.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| TIP39 | hPTH2R | cAMP Stimulation | EC₅₀ | 0.01 - 0.3 | HEK293 | [10] |
| hPTH(1-34) | hPTH2R | cAMP Stimulation | EC₅₀ | 0.01 - 0.3 | HEK293 | [10] |
| hPTH(1-34) | hPTH2R | Cell Proliferation Inhibition | EC₅₀ | 8.5 | HEK293 | [10] |
| TIP39 | rPTH2R | Binding | Kᵢ | 2.0 | COS-7 | [9] |
| TIP39 | hPTH1R | Binding | Kᵢ | 59 | COS-7 | [9] |
| TIP(7-39) | rPTH2R | Binding | Kᵢ | ~140 (70-fold loss) | COS-7 | [9] |
| TIP(7-39) | hPTH1R | Binding | Kᵢ | 6.0 | COS-7 | [9] |
| TIP(7-39) | hPTH1R | Binding | Kᵢ | 6.2 | Not Specified | [11] |
| [D-Trp¹²,Tyr³⁴]bPTH(7-34) | hPTH1R | Binding | Kᵢ | 45 | Not Specified | [11] |
| PTHrP(7-34) | hPTH1R | Binding | Kᵢ | 65 | Not Specified | [11] |
h: human, r: rat, b: bovine
Signaling Pathways
Activation of the PTH2R by TIP39 initiates intracellular signaling cascades primarily through the Gαs protein pathway.[8][12]
-
Gαs-cAMP Pathway: Upon TIP39 binding, the PTH2R undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10][13] Elevated cAMP levels then activate downstream effectors such as Protein Kinase A (PKA), leading to the phosphorylation of various cellular substrates and subsequent physiological responses.[13]
-
Intracellular Calcium Mobilization: In addition to cAMP stimulation, TIP39-PTH2R signaling can also lead to an increase in intracellular calcium levels.[1][12][14]
Physiological Functions
TIP39 and its receptor are uniquely localized in the brain, with TIP39-expressing neurons found in the subparafascicular area of the thalamus and the medial paralemniscal nucleus of the pons.[1][2] These neurons project widely to regions rich in PTH2R, suggesting a significant neuromodulatory role.[4]
-
Central Nervous System:
-
Nociception: The TIP39-PTH2R system is involved in processing pain information, with studies showing it modulates responses to thermal and inflammatory pain.[4][5][15]
-
Fear and Anxiety: TIP39 signaling has been shown to modulate fear memory, anxiety levels, and stress responses.[4][5]
-
Neuroendocrine Regulation: TIP39 influences the release of several hypothalamic hormones, including corticotropin-releasing hormone (CRH) and arginine-vasopressin (AVP), thereby affecting the hypothalamic-pituitary-adrenal (HPA) axis.[4][5]
-
Maternal and Social Behavior: The system is implicated in regulating maternal behaviors and social interactions.[4][16]
-
-
Peripheral Systems:
-
Skeletal System: In the growth plate, TIP39/PTH2R signaling inhibits the proliferation and alters the differentiation of chondrocytes.[17]
-
Integumentary System: In the skin, TIP39 and PTH2R are expressed in keratinocytes and are involved in regulating intracellular calcium and influencing keratinocyte differentiation.[14]
-
Experimental Protocols
This protocol outlines a method to determine the binding affinity (Kᵢ) of unlabeled TIP39 for the PTH2R by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing PTH2R (e.g., HEK293-hPTH2R).
-
Radioligand: ¹²⁵I-labeled TIP(7-39) or another suitable high-affinity PTHR ligand.
-
Unlabeled competitor: TIP39.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., MultiScreen with glass fiber filters).[18]
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A serial dilution of unlabeled TIP39 (competitor).
-
A constant, known concentration of ¹²⁵I-labeled ligand (typically at or below its Kᴅ).
-
A fixed amount of PTH2R-expressing cell membranes to initiate the binding reaction.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ligand).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.[18]
-
Data Analysis: Subtract non-specific binding from all other counts. Plot the percentage of specific binding against the log concentration of unlabeled TIP39. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
This protocol describes a method to measure the functional potency (EC₅₀) of TIP39 by quantifying cAMP production in whole cells using a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[19][20]
Materials:
-
Whole cells expressing PTH2R (e.g., HEK293-hPTH2R).
-
Stimulation Buffer: e.g., HBSS with 5 mM HEPES, 0.1% BSA.
-
Phosphodiesterase (PDE) inhibitor: e.g., IBMX (to prevent cAMP degradation).
-
Agonist: TIP39.
-
cAMP Assay Kit (e.g., Cisbio HTRF or PerkinElmer AlphaScreen).[19][20]
-
White, opaque 384-well plates.
-
Plate reader compatible with the chosen assay technology.
Methodology:
-
Cell Preparation: Culture PTH2R-expressing cells to the desired confluency. Harvest and resuspend the cells in stimulation buffer containing a PDE inhibitor like IBMX.
-
Assay Setup:
-
Add a specific number of cells to each well of a 384-well plate.
-
Add a serial dilution of TIP39 to the wells. Include control wells with no agonist.
-
-
Stimulation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for agonist-induced cAMP production.
-
Lysis and Detection: Add the detection reagents from the assay kit. These reagents typically lyse the cells and contain the competing labeled-cAMP and the specific antibody required for detection.
-
Detection Incubation: Incubate the plate for the time recommended by the kit manufacturer (e.g., 60 minutes) in the dark to allow the detection reaction to reach equilibrium.
-
Measurement: Read the plate using a compatible plate reader. For HTRF, this involves measuring fluorescence at two wavelengths. For AlphaScreen, this involves measuring the luminescent signal.[13][19]
-
Data Analysis: The raw data (e.g., emission ratio) is converted to cAMP concentration using a standard curve run in parallel. Plot the cAMP concentration against the log concentration of TIP39. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).
Logical Relationships of the PTH Family
The specificity of the PTH family ligands for their receptors is a key aspect of their distinct physiological roles. The diagram below illustrates these primary activation relationships.
Conclusion and Future Directions
TIP39 is a structurally and functionally distinct member of the parathyroid hormone peptide family. Its highly selective and potent activation of the PTH2R, primarily within the CNS, distinguishes its biological role from the calcium-regulating functions of PTH and PTHrP. The TIP39-PTH2R system represents a unique neuromodulator pathway involved in complex behaviors and physiological processes. For drug development professionals, the high specificity of this system presents an attractive target. Selective antagonists for the PTH2R could offer therapeutic potential for conditions involving pain modulation and anxiety disorders, while agonists might be explored for their neuroendocrine effects. Further research into the downstream signaling and precise neural circuits modulated by TIP39 will continue to illuminate its role in health and disease.
References
- 1. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. pnas.org [pnas.org]
- 4. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neuroendocrine Functions of the Parathyroid Hormone 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High affinity binding of the peptide agonist TIP-39 to the parathyroid hormone 2 (PTH2) receptor requires the hydroxyl group of Tyr-318 on transmembrane helix 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parathyroid hormone 2 receptor - Wikipedia [en.wikipedia.org]
- 9. Molecular determinants of tuberoinfundibular peptide of 39 residues (TIP39) selectivity for the parathyroid hormone-2 (PTH2) receptor. N-terminal truncation of TIP39 reverses PTH2 receptor/PTH1 receptor binding selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PTH2 receptor-mediated inhibitory effect of parathyroid hormone and TIP39 on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tuberoinfundibular peptide (7-39) [TIP(7-39)], a novel, selective, high-affinity antagonist for the parathyroid hormone-1 receptor with no detectable agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. The Parathyroid Hormone Second Receptor PTH2R and its Ligand Tuberoinfundibular Peptide of 39 Residues TIP39 Regulate Intracellular Calcium and Influence Keratinocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Neuropeptide TIP39 as a Pluripotent Brain Molecule and Its Potential Functions in Postpartum Depression [frontiersin.org]
- 17. TIP39/parathyroid hormone type 2 receptor signaling is a potent inhibitor of chondrocyte proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Measuring Tuberoinfundibular Peptide of 39 Residues (TIP39) in Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberoinfundibular Peptide of 39 residues (TIP39) is a neuropeptide that serves as an endogenous ligand for the parathyroid hormone 2 receptor (PTH2R).[1][2] In the central nervous system, TIP39 is implicated in a variety of physiological and behavioral processes, including nociception, fear, anxiety, maternal behavior, and social interaction. The expression of TIP39-producing neurons is highly localized to the subparafascicular area of the thalamus and the medial paralemniscal nucleus in the pons.[1][3] In contrast, its receptor, PTH2R, exhibits a broader distribution throughout the brain, suggesting a neuromodulatory role for TIP39 in limbic, endocrine, and auditory functions. Given its involvement in these critical functions, the accurate quantification of TIP39 levels in brain tissue is essential for advancing our understanding of its role in both normal physiology and pathological conditions.
This document provides detailed application notes and protocols for the measurement of TIP39 in brain tissue, targeting researchers, scientists, and drug development professionals. The methodologies described include Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a comprehensive guide for the quantitative analysis of this important neuropeptide.
General Workflow for TIP39 Measurement in Brain Tissue
The overall process for measuring TIP39 levels in brain tissue involves several key stages, from sample collection to data analysis. The following diagram illustrates a typical experimental workflow.
Experimental Protocols
Brain Tissue Homogenization
Proper tissue homogenization is critical for the extraction of intact neuropeptides. The following is a general protocol that can be adapted for specific brain regions and subsequent quantification methods.
Materials:
-
Fresh or frozen brain tissue
-
Ice-cold lysis buffer (e.g., RIPA buffer or 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA)
-
Protease inhibitor cocktail
-
Dounce homogenizer or tissue grinder
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Protocol:
-
Excise the brain region of interest and place it on ice immediately.
-
Weigh the tissue and transfer it to a pre-chilled Dounce homogenizer.
-
Add 10 volumes of ice-cold lysis buffer containing a protease inhibitor cocktail to the tissue (e.g., 10 mL of buffer per 1 g of tissue).
-
Homogenize the tissue on ice with 10-15 strokes of a tight-fitting pestle.
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Incubate the homogenate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble proteins including TIP39, and transfer it to a new tube.
-
Determine the total protein concentration of the lysate using a suitable protein assay (e.g., BCA assay) for later normalization of TIP39 levels.
-
The lysate is now ready for use in ELISA, RIA, or for further processing for LC-MS/MS. Store at -80°C for long-term storage.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a sensitive and high-throughput method for quantifying specific proteins. A commercial ELISA kit for TIP39 is available, and the following protocol is a general guideline for a sandwich ELISA.
Principle of Sandwich ELISA:
Protocol (based on a generic neurobiology ELISA kit):
-
Prepare standards and samples in the appropriate dilution buffer as recommended by the kit manufacturer.
-
Add 100 µL of each standard and sample to the wells of the antibody-coated microplate.
-
Cover the plate and incubate for 2 hours at room temperature.[4]
-
Aspirate the liquid from each well and wash the plate four times with the provided wash buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.[4]
-
Aspirate and wash the plate as in step 4.
-
Add 100 µL of the HRP-conjugate to each well.
-
Cover the plate and incubate for 30 minutes at room temperature.[4]
-
Aspirate and wash the plate as in step 4.
-
Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until color develops.
-
Add 100 µL of the stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of TIP39 in the samples. Normalize to the total protein concentration of the brain lysate.
Radioimmunoassay (RIA)
RIA is a highly sensitive competitive binding assay that uses a radiolabeled antigen.
Principle of Competitive RIA:
Protocol (General):
-
Prepare standards of known TIP39 concentrations and the brain tissue samples.
-
In a series of tubes, add a constant amount of anti-TIP39 antibody and a constant amount of radiolabeled TIP39.
-
Add increasing concentrations of the unlabeled TIP39 standard or the unknown samples to their respective tubes.
-
Incubate the mixture to allow for competitive binding.
-
Separate the antibody-bound TIP39 from the free TIP39. This can be achieved by precipitation of the antibody-antigen complex with a secondary antibody or other methods.
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
Generate a standard curve by plotting the percentage of bound radiolabeled TIP39 as a function of the unlabeled TIP39 concentration.
-
Determine the concentration of TIP39 in the samples from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and the ability to quantify multiple peptides simultaneously. The following is a template protocol adapted from a method for another neuropeptide, Neuropeptide Y (NPY), which would require optimization for TIP39.[5]
Protocol Template:
-
Peptide Extraction:
-
Homogenize brain tissue in an acidic extraction buffer (e.g., 10% glacial acetic acid and 1% water in methanol) at a 10:1 solvent-to-tissue ratio.[6]
-
Incubate on ice for 20 minutes.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C and collect the supernatant.[6]
-
Perform solid-phase extraction (SPE) using a C18 column to clean up the peptide extract.[6]
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptide extract in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Separate the peptides on a C18 analytical column using a gradient of mobile phases (e.g., mobile phase A: 0.1% formic acid in water; mobile phase B: 0.1% formic acid in acetonitrile).
-
Ionize the eluted peptides using electrospray ionization (ESI) and analyze them in the mass spectrometer using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode. Specific precursor-product ion transitions for TIP39 would need to be determined.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a synthetic TIP39 peptide.
-
Calculate the concentration of TIP39 in the brain samples based on the standard curve. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.
-
Data Presentation
Quantitative data for TIP39 levels should be presented in a clear and organized manner. The following table is a template for summarizing results from different experimental conditions or brain regions.
| Brain Region | Experimental Condition | TIP39 Concentration (pg/mg total protein) | Standard Deviation | n |
| Hypothalamus | Control | Data to be filled | Data to be filled | X |
| Hypothalamus | Treatment A | Data to be filled | Data to be filled | X |
| Amygdala | Control | Data to be filled | Data to be filled | X |
| Amygdala | Treatment A | Data to be filled | Data to be filled | X |
Concluding Remarks
The measurement of TIP39 in brain tissue is a critical step in elucidating its role in neurological function and disease. The choice of quantification method will depend on the specific research question, available resources, and the required sensitivity and throughput. ELISA offers a user-friendly and high-throughput option, particularly with the availability of commercial kits. RIA provides very high sensitivity, while LC-MS/MS offers the highest specificity and the potential for multiplexing. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully quantify TIP39 levels in the brain, contributing to a deeper understanding of this important neuropeptide system.
References
- 1. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and distribution of tuberoinfundibular peptide of 39 residues in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurobiology ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Quantitative Analysis of Neuropeptide Y (NPY) and C-Terminal Glycine-Extended NPY by Mass Spectrometry and Their Localization in the Developing and Sexual Adult Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Situ Hybridization of TIP39 mRNA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the detection of Tuberoinfundibular Peptide of 39 residues (TIP39) mRNA in tissue sections using in situ hybridization (ISH). These guidelines are intended for researchers in neuroscience, endocrinology, and pharmacology to visualize the cellular localization and expression patterns of TIP39, a key neuropeptide involved in various physiological processes.
Introduction
Tuberoinfundibular peptide of 39 residues (TIP39) is the endogenous ligand for the parathyroid hormone 2 receptor (PTH2R), a G-protein coupled receptor.[1] The TIP39-PTH2R system is a unique neuropeptide system with distinct localization and functions in the central nervous system.[1] TIP39 is primarily expressed in the subparafascicular area of the posterior thalamus and the medial paralemniscal nucleus in the pons.[1][2] Its signaling is implicated in modulating stress responses, anxiety, pain perception, and endocrine functions.[2][3][4] Understanding the precise localization of TIP39 mRNA is crucial for elucidating its roles in health and disease, and for the development of novel therapeutics targeting this pathway.
In situ hybridization is a powerful technique to visualize mRNA transcripts within the morphological context of the tissue.[5] Non-radioactive methods, particularly those using digoxigenin (B1670575) (DIG)-labeled probes, offer high sensitivity, specificity, and excellent spatial resolution.[6][7] The following sections provide a detailed protocol for non-radioactive in situ hybridization for TIP39 mRNA, a summary of quantitative expression data, and a diagram of the TIP39 signaling pathway.
Quantitative Data Summary
The expression of TIP39 mRNA can vary depending on developmental stage and sex. The following table summarizes quantitative data on TIP39 mRNA expression from a study in rats.[8]
| Brain Region | Developmental Stage | Sex | Relative TIP39 mRNA Expression |
| Subparafascicular Area | Postnatal Day 14 | Male & Female | Peak Expression |
| Medial Paralemniscal Nucleus | Postnatal Day 14 | Male & Female | Peak Expression |
| Subparafascicular Area | Adult | Male | Lower than Adult Female |
| Subparafascicular Area | Adult | Female | Higher than Adult Male |
| Medial Paralemniscal Nucleus | Adult | Male | Lower than Adult Female |
| Medial Paralemniscal Nucleus | Adult | Female | Higher than Adult Male |
Note: This data indicates a peak in TIP39 mRNA expression during early postnatal development, followed by a decline, with sexually dimorphic expression in adulthood.
TIP39 Signaling Pathway
Activation of the PTH2 receptor by TIP39 initiates downstream signaling cascades involving G-proteins, leading to the modulation of cellular activity.
Caption: TIP39 signaling pathway via the PTH2 receptor.
Experimental Workflow for In Situ Hybridization of TIP39 mRNA
The following diagram outlines the major steps involved in the non-radioactive in situ hybridization protocol for detecting TIP39 mRNA.
Caption: Workflow for TIP39 mRNA in situ hybridization.
Detailed Experimental Protocols
This section provides a detailed methodology for non-radioactive in situ hybridization for TIP39 mRNA using a digoxigenin (DIG)-labeled riboprobe.
I. Probe Design and Synthesis
-
Template Selection:
-
Obtain the cDNA sequence for TIP39 from a public database (e.g., GenBank).
-
Select a region of 200-300 bp that is unique to TIP39 to avoid cross-hybridization with other transcripts.[9] Use BLAST to verify the specificity of the chosen sequence.
-
Design PCR primers to amplify this region. The reverse primer should include a T7 RNA polymerase promoter sequence at its 5' end (5'-TAATACGACTCACTATAG-3').[9]
-
-
PCR Amplification and Purification:
-
Perform PCR using the designed primers and a suitable template (e.g., cDNA library, plasmid containing TIP39).
-
Run the PCR product on an agarose (B213101) gel to confirm a single band of the correct size.
-
Purify the PCR product using a PCR purification kit.
-
-
In Vitro Transcription for DIG-labeled Riboprobe Synthesis:
-
Use the purified PCR product as a template for in vitro transcription.
-
Set up the transcription reaction using a commercially available kit, incorporating a DIG RNA Labeling Mix.[10][11]
-
Incubate the reaction at 37°C for at least 2 hours, or overnight for higher yield.[9]
-
Treat the reaction with DNase I to remove the DNA template.
-
Precipitate the DIG-labeled RNA probe with ethanol (B145695) and sodium acetate.[9]
-
Wash the pellet with 70% ethanol, air dry, and resuspend in an appropriate volume of RNase-free water or hybridization buffer.[9]
-
Quantify the probe concentration using a spectrophotometer.
-
II. Tissue Preparation
-
Tissue Collection and Fixation:
-
Perfuse animals with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain or other tissues of interest and post-fix in 4% PFA overnight at 4°C.[12][13]
-
Note: Fixation time is critical and may need optimization. Over-fixation can mask the target mRNA, while under-fixation can lead to poor tissue morphology and mRNA degradation.[13]
-
-
Cryoprotection and Sectioning:
-
Cryoprotect the fixed tissue by incubating in a series of sucrose (B13894) solutions (e.g., 10%, 20%, 30%) in PBS until the tissue sinks.
-
Embed the tissue in an optimal cutting temperature (OCT) compound and freeze rapidly.
-
Cut 10-20 µm thick sections on a cryostat and mount them on RNase-free, coated slides (e.g., SuperFrost Plus).[12][13]
-
Store the slides at -80°C until use.
-
III. In Situ Hybridization
-
Pretreatment:
-
Bring slides to room temperature.
-
Wash with PBS to remove OCT.
-
Permeabilize the tissue with Proteinase K (1-5 µg/mL in PBS) for 5-15 minutes at 37°C. The optimal time and concentration should be determined empirically.
-
Wash with PBS.
-
Post-fix with 4% PFA for 10 minutes.
-
Wash with PBS.
-
Acetylate the sections with 0.25% acetic anhydride (B1165640) in 0.1 M triethanolamine (B1662121) for 10 minutes to reduce non-specific binding.[14]
-
Wash with PBS and dehydrate through an ethanol series (70%, 95%, 100%).
-
Air dry the slides.
-
-
Hybridization:
-
Prepare the hybridization buffer (e.g., 50% formamide (B127407), 5x SSC, 5x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL salmon sperm DNA).
-
Dilute the DIG-labeled TIP39 probe in the hybridization buffer to a final concentration of 100-500 ng/mL.
-
Denature the probe by heating at 80-85°C for 5 minutes, then immediately place on ice.
-
Apply the hybridization solution containing the probe to the tissue sections.
-
Cover with a coverslip and incubate in a humidified chamber at 55-65°C overnight.[13][15] The optimal hybridization temperature depends on the probe's GC content and length.
-
IV. Post-Hybridization Washes and Immunodetection
-
Stringency Washes:
-
Carefully remove the coverslips by immersing the slides in 5x SSC.
-
Wash in 2x SSC with 50% formamide at the hybridization temperature for 30 minutes.[12]
-
Wash in 2x SSC at 37°C for 10 minutes.
-
Treat with RNase A (10-20 µg/mL in 2x SSC) at 37°C for 30 minutes to remove non-specifically bound probe.[11][12]
-
Perform high-stringency washes in 0.2x SSC at 65°C, 2 times for 20 minutes each.[12][15]
-
Wash in a maleic acid buffer containing Tween-20 (MABT).[11][12]
-
-
Immunodetection:
-
Block non-specific antibody binding by incubating the slides in a blocking solution (e.g., 2% Roche Blocking Reagent or 10% heat-inactivated sheep serum in MABT) for 1-2 hours at room temperature.[13]
-
Incubate with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution (e.g., 1:1500 to 1:5000), overnight at 4°C in a humidified chamber.[13]
-
Wash the slides extensively with MABT (3 x 10 minutes).[13]
-
Equilibrate the slides in an alkaline phosphatase buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2).[11]
-
-
Colorimetric Detection:
-
Prepare the color development solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) in the alkaline phosphatase buffer.[12][16]
-
Incubate the slides with the color development solution in the dark.
-
Monitor the color development under a microscope. This can take from a few hours to several days.[12]
-
Stop the reaction by washing the slides in PBS or a stop buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA).
-
V. Mounting and Imaging
-
Counterstaining and Mounting:
-
(Optional) Counterstain with a nuclear stain like Nuclear Fast Red.[12]
-
Dehydrate the sections through an ethanol series and clear with xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Microscopy and Analysis:
-
Image the slides using a bright-field microscope.
-
Analyze the distribution and intensity of the signal to determine the localization of TIP39 mRNA.
-
These detailed protocols and application notes provide a comprehensive guide for researchers to successfully perform in situ hybridization for TIP39 mRNA, enabling further investigation into the roles of this important neuropeptide system.
References
- 1. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuroendocrine Functions of the Parathyroid Hormone 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TIP39/parathyroid hormone type 2 receptor signaling is a potent inhibitor of chondrocyte proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TIP39/parathyroid hormone type 2 receptor signaling is a potent inhibitor of chondrocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genedetect.com [genedetect.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. [PDF] A Simplified In Situ Hybridization Protocol Using Non-radioactively Labeled Probes to Detect Abundant and Rare mRNAs on Tissue Sections | Semantic Scholar [semanticscholar.org]
- 8. Postnatal development and gender-dependent expression of TIP39 in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. flyterminalia.pitt.edu [flyterminalia.pitt.edu]
- 10. Production of Digoxigenin-Labeled Riboprobes for In Situ Hybridization Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. med.emory.edu [med.emory.edu]
- 15. its.caltech.edu [its.caltech.edu]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Immunohistochemical Localization of TIP39 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberoinfundibular Peptide of 39 residues (TIP39) is a neuropeptide that serves as the endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R), a G-protein coupled receptor.[1][2] The TIP39-PTH2R system is implicated in a variety of physiological processes, including nociception, endocrine regulation, and affective behaviors.[1][2] Accurate localization of TIP39 protein in tissue samples is crucial for understanding its distribution, function, and potential as a therapeutic target. These application notes provide detailed protocols for the immunohistochemical (IHC) detection of TIP39 in rodent brain tissue.
Signaling Pathway of TIP39 and the PTH2 Receptor
TIP39 exerts its biological effects by binding to and activating the PTH2R. This receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein complex. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins, leading to a cellular response. Some evidence also suggests that in certain cellular contexts, the PTH2R can couple to the Gq alpha subunit, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC).
Data Presentation: Representative Immunohistochemical Parameters
Successful immunohistochemistry relies on the careful optimization of several parameters. The following table provides a summary of representative quantitative data and conditions for the localization of TIP39. Please note that these are starting points and may require further optimization for specific tissues and experimental setups.
| Parameter | Recommended Condition/Range | Notes |
| Primary Antibody | Rabbit anti-TIP39 Polyclonal | Several commercial antibodies are available. It is crucial to validate the chosen antibody for specificity. |
| Antibody Dilution | 1:500 - 1:2000 | Optimal dilution should be determined empirically for each new antibody lot and tissue type. |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | HIER is generally recommended for formalin-fixed, paraffin-embedded tissues.[3][4][5][6][7] |
| HIER Buffer | 10 mM Sodium Citrate (B86180) Buffer, pH 6.0 | Tris-EDTA buffer (pH 9.0) can also be tested as an alternative.[3][4] |
| HIER Incubation | 95-100°C for 20-30 minutes | A microwave, pressure cooker, or water bath can be used for heating.[3][6] |
| Blocking Solution | 5-10% Normal Goat Serum in PBS with 0.3% Triton X-100 | The serum should be from the same species as the secondary antibody. |
| Primary Antibody Incubation | Overnight at 4°C | This allows for optimal antibody-antigen binding. |
| Secondary Antibody | Goat anti-Rabbit IgG (HRP-conjugated) | The choice of secondary antibody depends on the host species of the primary antibody. |
| Detection System | DAB (3,3'-Diaminobenzidine) | Produces a brown precipitate at the site of the antigen. Fluorescent detection is an alternative. |
Experimental Workflow for TIP39 Immunohistochemistry
The following diagram outlines the major steps in a typical immunohistochemistry protocol for localizing TIP39 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Detailed Experimental Protocol: TIP39 Immunohistochemistry on FFPE Rodent Brain Sections
This protocol is a general guideline and may require optimization.
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded (FFPE) rodent brain tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
10 mM Sodium Citrate buffer (pH 6.0)
-
3% Hydrogen Peroxide in Methanol (B129727)
-
Phosphate Buffered Saline (PBS)
-
0.3% Triton X-100 in PBS
-
Blocking solution: 10% Normal Goat Serum in PBS with 0.3% Triton X-100
-
Primary antibody: Rabbit anti-TIP39 polyclonal antibody
-
Secondary antibody: Biotinylated Goat anti-Rabbit IgG
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Rehydrate through a graded series of ethanol:
-
100% ethanol: 2 changes for 3 minutes each.
-
95% ethanol: 1 change for 3 minutes.
-
70% ethanol: 1 change for 3 minutes.
-
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval (Heat-Induced):
-
Pre-heat the 10 mM Sodium Citrate buffer (pH 6.0) to 95-100°C in a microwave, water bath, or pressure cooker.
-
Immerse the slides in the hot citrate buffer and incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides in PBS.
-
-
Blocking:
-
Quench endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature.
-
Rinse slides in PBS (3 changes for 5 minutes each).
-
Incubate the sections with the blocking solution (10% Normal Goat Serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TIP39 antibody to its optimal concentration (e.g., 1:1000) in the blocking solution.
-
Drain the blocking solution from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
The next day, wash the slides in PBS (3 changes for 5 minutes each).
-
Incubate the sections with the biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted according to the manufacturer's instructions for 1 hour at room temperature.
-
Wash the slides in PBS (3 changes for 5 minutes each).
-
Incubate with the ABC reagent for 30 minutes at room temperature.
-
Wash the slides in PBS (3 changes for 5 minutes each).
-
Apply the DAB substrate and incubate until the desired brown color intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear the sections in xylene.
-
Apply a drop of mounting medium and place a coverslip over the tissue section.
-
-
Imaging:
-
Allow the mounting medium to dry.
-
The slides can now be viewed and imaged using a bright-field microscope.
-
Disclaimer: This protocol is intended as a guideline. Researchers should optimize the procedure for their specific experimental conditions, including antibody concentrations and incubation times. Proper controls, such as no-primary-antibody controls and peptide absorption controls, should be included to ensure the specificity of the staining.
References
- 1. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution of tuberoinfundibular peptide of 39 residues and its receptor, parathyroid hormone 2 receptor, in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Principles of Analytic Validation of Immunohistochemical Assays: Guideline Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of TIP39 neurons in the lateral subparafascicular area of mother rats [frontiersin.org]
- 7. Principles of Analytic Validation… | College of American Pathologists [cap.org]
Application Note: In Vitro Methods for Studying Tuberoinfundibular Peptide 39 (TIP39) Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction Tuberoinfundibular peptide of 39 residues (TIP39) is the endogenous ligand for the parathyroid hormone 2 receptor (PTH2R), a Class B G protein-coupled receptor (GPCR).[1][2] Unlike the related PTH1 receptor, which binds both parathyroid hormone (PTH) and PTH-related protein (PTHrP), the PTH2R is selectively activated by TIP39 and PTH.[2][3][4] The TIP39/PTH2R signaling system is implicated in a variety of physiological processes, including neuroendocrine regulation, nociception, and calcium homeostasis.[1][5][6] Understanding the pharmacology and signaling of this system is crucial for elucidating its biological roles and for the development of novel therapeutics. This document provides detailed protocols for key in vitro assays used to characterize TIP39 signaling.
TIP39 Signaling Pathways
Activation of the PTH2 receptor by TIP39 initiates signaling through multiple G protein pathways. The primary cascades involve the activation of Gαs and Gαq proteins, leading to the accumulation of intracellular cyclic AMP (cAMP) and the mobilization of intracellular calcium ([Ca²⁺]i), respectively.[3] These second messengers, in turn, activate downstream effectors such as Protein Kinase A (PKA) and Extracellular signal-regulated kinases (ERK), leading to diverse cellular responses.
References
- 1. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The Parathyroid Hormone Second Receptor PTH2R and its Ligand Tuberoinfundibular Peptide of 39 Residues TIP39 Regulate Intracellular Calcium and Influence Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Parathyroid Hormone Second Receptor PTH2R and its Ligand Tuberoinfundibular Peptide of 39 Residues TIP39 Regulate Intracellular Calcium and Influence Keratinocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TIP39 Knockout Mouse Models in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberoinfundibular peptide of 39 residues (TIP39) is a neuropeptide that acts as an endogenous ligand for the parathyroid hormone 2 receptor (PTH2R), a G-protein coupled receptor.[1][2] The TIP39-PTH2R system is expressed in various brain regions associated with endocrine regulation, nociception, fear, anxiety, and maternal behaviors.[3][4][5] Consequently, TIP39 knockout (KO) mouse models have become invaluable tools for elucidating the physiological roles of this signaling pathway and for exploring its potential as a therapeutic target in various neurological and psychiatric disorders.
These application notes provide a comprehensive overview of the creation and utilization of TIP39 KO mouse models, including detailed experimental protocols for behavioral and physiological characterization.
Data Presentation
Behavioral Phenotype of TIP39 Knockout Mice
The targeted deletion of the TIP39 gene in mice results in distinct behavioral and physiological phenotypes, particularly related to anxiety, depression, and fear responses. The following tables summarize quantitative data from key behavioral assays comparing TIP39 KO mice to their wild-type (WT) littermates.
| Behavioral Test | Parameter | Wild-Type (WT) | TIP39 Knockout (KO) | Reference |
| Elevated Zero Maze | Time in Open Quadrants (s) | 105.3 ± 12.1 | 78.9 ± 9.8 | Fegley et al., 2011[1] |
| Number of Open Quadrant Entries | 12.3 ± 1.1 | 10.5 ± 1.0 | Fegley et al., 2011[1] | |
| Forced Swim Test | Immobility Time (s) | 125.4 ± 15.2 | 185.6 ± 10.4 | Fegley et al., 2011[1] |
| Fear Conditioning | Freezing (%) - Day 14 Post-Shock | 11.58 ± 2.68 | 19.35 ± 1.93 | Fegley et al., 2011[1] |
*p < 0.05 compared to Wild-Type. Data are presented as mean ± SEM.
Endocrine Profile of TIP39 Knockout Mice
| Hormone | Expected Change in TIP39 KO Mice | Rationale |
| Corticosterone (B1669441) | Increased basal and/or stress-induced levels | TIP39 is implicated in the regulation of corticotropin-releasing hormone (CRH) neurons.[4] |
| Luteinizing Hormone (LH) | Potentially Altered | The PTH2R is expressed in hypothalamic regions controlling gonadotropin release. |
| Testosterone | Potentially Altered | Secondary to changes in LH secretion. |
Signaling Pathways and Experimental Workflows
TIP39-PTH2R Signaling Pathway
The binding of TIP39 to its receptor, PTH2R, primarily activates the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade modulates the function of various ion channels and transcription factors, ultimately influencing neuronal excitability and gene expression.
Figure 1: Simplified TIP39-PTH2R signaling cascade.
Experimental Workflow: Generation of TIP39 Knockout Mice
The generation of TIP39 knockout mice using CRISPR/Cas9 technology involves several key steps, from the design of guide RNAs to the breeding of founder mice to establish a stable knockout line.
Figure 2: Workflow for generating TIP39 knockout mice.
Experimental Protocols
Generation of TIP39 Knockout Mice using CRISPR/Cas9
This protocol provides a general framework for generating TIP39 knockout mice. Specific guide RNA sequences and validation strategies should be designed based on the latest genomic information for the Tifp39 gene.
1. Guide RNA (gRNA) Design and Synthesis:
-
Identify the genomic locus of the mouse Tifp39 gene.
-
Design two gRNAs targeting a critical exon of the Tifp39 gene to create a genomic deletion. Use online tools to minimize off-target effects.
-
Synthesize the designed gRNAs.
2. Preparation of Cas9 and gRNA for Microinjection:
-
Prepare high-quality Cas9 mRNA or protein.
-
Mix the Cas9 and gRNAs to form a ribonucleoprotein (RNP) complex.
3. Zygote Collection and Microinjection:
-
Superovulate female mice and mate them with stud males.
-
Harvest fertilized zygotes from the oviducts.
-
Microinject the Cas9/gRNA RNP complex into the cytoplasm or pronucleus of the zygotes.
4. Embryo Transfer:
-
Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
5. Genotyping and Breeding:
-
After birth, obtain tail biopsies from the resulting pups (F0 generation).
-
Extract genomic DNA and perform PCR followed by Sanger sequencing to identify founder mice carrying the desired deletion in the Tifp39 gene.
-
Breed founder mice with wild-type mice to establish a heterozygous knockout line and subsequently intercross heterozygotes to generate homozygous TIP39 KO mice.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is used to assess anxiety-like behavior in rodents by capitalizing on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Place a mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
After the 5-minute session, return the mouse to its home cage.
-
Clean the maze thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
Analyze the video recordings to score the time spent in the open and closed arms, and the number of entries into each arm.
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a widely used assay to screen for antidepressant-like activity and to assess depressive-like states in rodents.
Apparatus:
-
A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes.
-
Gently place the mouse into the water-filled cylinder.
-
Record the session for 6 minutes.
-
After the 6-minute session, remove the mouse from the water, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.
-
Analyze the last 4 minutes of the recording for the total time the mouse spends immobile (i.e., floating with only minor movements to keep its head above water).
Contextual Fear Conditioning
This test assesses fear-associated learning and memory.
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric footshock, equipped with a camera for recording.
Procedure:
-
Training (Day 1):
-
Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Present a neutral conditioned stimulus (CS), such as a tone, followed by a mild, brief footshock (unconditioned stimulus, US).
-
Repeat the CS-US pairing for a set number of trials.
-
Record the entire session to measure freezing behavior.
-
-
Contextual Fear Test (Day 2):
-
Place the mouse back into the same conditioning chamber without presenting the CS or US.
-
Record the session for a set period (e.g., 5 minutes) and measure the percentage of time the mouse spends freezing, which is indicative of its memory of the aversive context.
-
Hot Plate Test for Nociception
The hot plate test is used to evaluate the response to a thermal pain stimulus.
Apparatus:
-
A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C) and an enclosure to keep the mouse on the plate.
Procedure:
-
Acclimate the mice to the testing room.
-
Place the mouse on the pre-heated hot plate and immediately start a timer.
-
Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.
-
Record the latency (time) to the first clear pain response.
-
Immediately remove the mouse from the hot plate upon observing the response to prevent tissue damage. A cut-off time (e.g., 30-60 seconds) should be established to avoid injury if the mouse does not respond.
Measurement of Plasma Corticosterone
This protocol outlines a general method for measuring corticosterone levels, a primary stress hormone.
Procedure:
-
Sample Collection:
-
Collect blood samples from mice via tail-nick, saphenous vein, or terminal cardiac puncture. For stress-response studies, timing of collection relative to the stressor is critical.
-
Collect the blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
-
Hormone Assay:
-
Store plasma samples at -80°C until analysis.
-
Use a commercially available corticosterone ELISA or RIA kit to quantify the hormone concentration according to the manufacturer's instructions.
-
Express the results in ng/mL or other appropriate units.
-
Applications in Drug Development
The characterization of TIP39 KO mice provides a robust platform for the discovery and validation of novel therapeutic agents targeting the TIP39-PTH2R pathway.
-
Target Validation: The distinct phenotype of TIP39 KO mice confirms the role of this signaling system in anxiety, depression, and fear, validating it as a potential target for anxiolytic and antidepressant drugs.
-
Preclinical Efficacy Testing: These models can be used to assess the efficacy of small molecule agonists or antagonists of the PTH2R in reversing the behavioral and physiological deficits observed in the knockout animals.
-
Safety and Off-Target Effects: By comparing the effects of a drug candidate in wild-type and TIP39 KO mice, researchers can gain insights into on-target versus off-target effects.
Conclusion
TIP39 knockout mouse models are a powerful tool for investigating the complex roles of the TIP39-PTH2R signaling pathway in the central nervous system. The detailed protocols and data presented in these application notes provide a foundation for researchers to effectively create and utilize these models in basic research and preclinical drug development, ultimately contributing to a better understanding of neuropsychiatric and endocrine disorders.
References
- 1. Enhanced long-term fear memory and increased anxiety and depression-like behavior after exposure to an aversive event in mice lacking TIP39 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased fear- and stress-related anxiety-like behavior in mice lacking tuberoinfundibular peptide of 39 residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution of tuberoinfundibular peptide of 39 residues and its receptor, parathyroid hormone 2 receptor, in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
application of PTH2R antagonists to study TIP 39 function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberoinfundibular peptide of 39 residues (TIP39) is the endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R), a Class B G-protein coupled receptor (GPCR). The TIP39-PTH2R system is a distinct neuromodulatory system with a unique anatomical distribution in the central nervous system, differing from that of parathyroid hormone (PTH) and its receptor, PTH1R.[1] Functional studies have implicated this system in a variety of physiological processes, including nociception, fear and anxiety, maternal behavior, and the regulation of endocrine functions.[2][3] The development of selective PTH2R antagonists has provided invaluable tools to dissect the specific roles of TIP39 signaling in these processes.[1][4]
These application notes provide a comprehensive overview of the use of PTH2R antagonists to investigate the function of TIP39. This document includes a summary of the pharmacological properties of key antagonists, detailed protocols for in vitro and in vivo experimental applications, and diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the quantitative data for commonly used PTH2R antagonists, providing a clear comparison of their binding affinities and selectivity.
| Antagonist | Target Receptor | Species | Assay Type | Affinity (Kᵢ/IC₅₀/pA₂) | Selectivity | Reference |
| HYWH-TIP39 | PTH2R | Rat | Functional Assay (cAMP) | pA₂ = 7.61 (~25 nM) | >30-fold vs. PTH1R | [1] |
| TIP(7-39) | PTH2R | Rat | Competitive Binding | IC₅₀ ≈ 200 nM | Prefers PTH1R | [1] |
| PTH1R | Rat | Competitive Binding | IC₅₀ ≈ 40 nM | [1] | ||
| PTH1R | Human | Competitive Binding | Kᵢ = 6.2 nM | 5.5-fold > PTH2R | ||
| HYWY-TIP39 | PTH2R | N/A | N/A | Data not available | Potent Antagonist | [5][6] |
Note: The pA₂ value for HYWH-TIP39 is a measure of its antagonist potency, where a higher value indicates greater potency. IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half. Kᵢ is the inhibition constant for an inhibitor, representing the equilibrium constant for the binding of the inhibitor to the receptor. Data for HYWY-TIP39 is limited in the public domain, but it is recognized as a potent antagonist used in vivo.
Signaling Pathways
The activation of PTH2R by its endogenous ligand, TIP39, primarily initiates Gαs-mediated signaling, leading to the production of cyclic AMP (cAMP). However, agonist-specific signaling has been observed, with TIP39 also capable of inducing intracellular calcium mobilization and protein kinase C (PKC) activation, leading to receptor internalization. In contrast, PTH, which can also activate the human PTH2R, does not typically induce these latter pathways.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of a PTH2R antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human or rat PTH2R.
-
Radioligand: [¹²⁵I]-rPTH(1-34) or a similarly suitable radiolabeled PTH2R ligand.
-
PTH2R Antagonist: Test compound (e.g., HYWH-TIP39).
-
Non-specific Binding Control: High concentration of unlabeled TIP39 (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw the PTH2R-expressing cell membranes on ice and dilute to a final concentration of 5-20 µg of protein per well in ice-cold Assay Buffer.
-
Assay Plate Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL Assay Buffer.
-
Non-specific Binding: 50 µL of 1 µM unlabeled TIP39.
-
Competition: 50 µL of serial dilutions of the PTH2R antagonist (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Add 50 µL of the radioligand (e.g., [¹²⁵I]-rPTH(1-34) at a concentration close to its Kₔ) to all wells.
-
Add 100 µL of the diluted cell membranes to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 22°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through the pre-soaked 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Accumulation Assay (Functional Antagonism)
This protocol measures the ability of a PTH2R antagonist to inhibit the TIP39-induced production of cyclic AMP (cAMP) in whole cells.
Materials:
-
Cells: HEK293 cells stably expressing the PTH2R.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and a selection antibiotic (e.g., hygromycin).
-
Stimulation Buffer: HBSS or serum-free DMEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Agonist: TIP39.
-
Antagonist: Test compound (e.g., HYWH-TIP39).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Seeding: Seed the PTH2R-expressing HEK293 cells into a 96-well plate at a density of 10,000-50,000 cells per well and culture overnight to allow for attachment.
-
Pre-incubation with Antagonist:
-
Carefully remove the culture medium.
-
Add 50 µL of Stimulation Buffer containing various concentrations of the PTH2R antagonist to the appropriate wells.
-
Add 50 µL of Stimulation Buffer without antagonist to the control and agonist-only wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation:
-
Add 50 µL of Stimulation Buffer containing TIP39 at a concentration that elicits a submaximal response (e.g., EC₈₀) to the antagonist-treated and agonist-only wells.
-
Add 50 µL of Stimulation Buffer to the control (basal) wells.
-
Incubate at 37°C for 30 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., reading fluorescence or absorbance).
-
-
Data Analysis:
-
Normalize the data to the basal (no stimulation) and maximal TIP39-stimulated cAMP levels.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value.
-
The antagonist potency can also be expressed as a pA₂ value determined from Schild analysis if the antagonism is competitive.
-
In Vivo Administration of PTH2R Antagonists for Behavioral Studies
This protocol describes the intracerebroventricular (i.c.v.) injection of a PTH2R antagonist to study its effects on behavior in mice.
Materials:
-
Animals: Adult male C57BL/6 mice (8-12 weeks old).
-
PTH2R Antagonist: HYWH-TIP39 or HYWY-TIP39.
-
Vehicle: Sterile, pyrogen-free phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF). A small percentage of DMSO (e.g., <5%) may be used to aid in peptide solubility.
-
Stereotaxic apparatus.
-
Anesthetic (e.g., isoflurane).
-
Hamilton syringe with a 30-gauge needle.
-
Surgical tools.
Procedure:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the mouse with isoflurane (B1672236) and place it in the stereotaxic frame.
-
Ensure the skull is level between bregma and lambda.
-
Make a midline incision on the scalp to expose the skull.
-
-
Injection Site:
-
Identify the coordinates for the lateral ventricle relative to bregma. For adult mice, typical coordinates are: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.3 mm.
-
Drill a small burr hole through the skull at the determined coordinates.
-
-
Intracerebroventricular Injection:
-
Lower the injection needle attached to the Hamilton syringe to the target DV coordinate.
-
Infuse the PTH2R antagonist (e.g., 1-10 nmol) or vehicle in a small volume (e.g., 1-5 µL) over several minutes (e.g., 1 µL/min).
-
Leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as required.
-
Allow the animal to recover in a warm environment before returning it to its home cage.
-
-
Behavioral Testing:
-
Conduct behavioral tests (e.g., elevated plus maze for anxiety, hot plate test for nociception) at the desired time point after antagonist administration (e.g., 15-30 minutes).
-
Alternative: Lentiviral-mediated Antagonist Expression For long-term and localized blockade of PTH2R, a lentiviral vector encoding a secretable form of a PTH2R antagonist (e.g., HYWY-TIP39) can be stereotaxically injected into a specific brain region of interest. This allows for continuous local production and secretion of the antagonist, providing a sustained blockade of TIP39 signaling in that area.
Conclusion
PTH2R antagonists are powerful pharmacological tools for elucidating the physiological and behavioral functions of the TIP39-PTH2R system. The protocols outlined in these application notes provide a framework for the in vitro characterization of antagonist affinity and potency, as well as for in vivo investigations into the functional consequences of blocking TIP39 signaling. Careful experimental design and adherence to these methodologies will enable researchers to further unravel the complex roles of this unique neuropeptide system in health and disease.
References
- 1. Video: Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction [jove.com]
- 2. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Video: Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Application Note: High-Throughput Calcium Imaging Assays to Measure TIP39-Induced Cellular Responses
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberoinfundibular peptide of 39 residues (TIP39) is the endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R), a class B G protein-coupled receptor (GPCR).[1][2] The TIP39-PTH2R system is involved in various physiological processes, including nociception, endocrine regulation, and calcium homeostasis.[3][4] Upon binding of TIP39, the PTH2R undergoes a conformational change that initiates intracellular signaling cascades. One of the key signaling pathways activated by the PTH2R is the mobilization of intracellular calcium ([Ca²⁺]i), which serves as a critical second messenger to modulate downstream cellular functions.[5][6] This application note provides a detailed protocol for measuring TIP39-induced cellular responses by monitoring [Ca²⁺]i changes using a fluorescent, plate-based calcium imaging assay.
Assay Principle
This assay quantifies the activation of the PTH2R by measuring the transient increase in intracellular calcium concentration that follows receptor stimulation by its agonist, TIP39. The assay utilizes a cell-permeant, calcium-sensitive fluorescent dye, such as Fluo-4 acetoxymethyl (AM). Fluo-4 AM is a non-fluorescent molecule that can cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester group, trapping the now fluorescently active Fluo-4 dye in the cytoplasm. In its calcium-free form, Fluo-4 exhibits minimal fluorescence. However, upon binding to Ca²⁺ released from intracellular stores, its fluorescence intensity increases by over 100-fold. This change in fluorescence can be detected in real-time using a fluorescence microplate reader or a fluorescence microscope, providing a direct readout of receptor activation.
TIP39-PTH2R Signaling Pathway
Activation of the PTH2R by TIP39 can stimulate multiple G protein subtypes. The mobilization of intracellular calcium is primarily mediated through the Gαq signaling pathway. The process is as follows:
-
Ligand Binding: TIP39 binds to the extracellular domain of the PTH2R.
-
G Protein Activation: The receptor activates the heterotrimeric G protein Gαq.
-
PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).
-
IP₃ Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃).
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), which functions as the cell's primary calcium store.
-
Calcium Efflux: Binding of IP₃ opens the receptor channels, causing a rapid release of Ca²⁺ from the ER into the cytoplasm, leading to a transient increase in [Ca²⁺]i.
This signaling cascade is visualized in the diagram below.
Experimental Protocols
Required Materials
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human PTH2R (HEK293-PTH2R). Alternatively, primary cells endogenously expressing PTH2R (e.g., human keratinocytes) can be used.
-
Peptide: Human TIP39 peptide (lyophilized).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates, tissue culture treated.
-
Reagents:
-
Fluo-4 AM (e.g., from Thermo Fisher Scientific, Abcam).
-
Anhydrous DMSO.
-
Pluronic® F-127 (20% solution in DMSO).
-
Probenecid (B1678239) (optional, aids dye retention).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Ionomycin or ATP (positive controls).
-
Experimental Workflow
The overall workflow for the calcium mobilization assay is outlined below.
Detailed Protocol
Step 1: Cell Preparation and Seeding
-
Culture HEK293-PTH2R cells in complete culture medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in fresh medium.
-
Plate the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.
Step 2: Dye Loading
-
Prepare Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 45 µL of anhydrous DMSO. Store in aliquots at -20°C, protected from light.
-
Prepare Loading Buffer: For one 96-well plate (~10 mL), add 20 µL of 1 mM Fluo-4 AM stock solution and 20 µL of 20% Pluronic F-127 to 10 mL of Assay Buffer (HBSS + 20 mM HEPES). This results in a final concentration of ~2 µM Fluo-4 AM and 0.04% Pluronic F-127. If using, add probenecid to a final concentration of 2.5 mM.
-
Load Cells: Carefully remove the culture medium from the wells.
-
Add 100 µL of the freshly prepared Loading Buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.
-
Add a final 100 µL of Assay Buffer to each well. The plate is now ready for the assay.
Step 3: Compound Preparation and Addition
-
Prepare TIP39 Stock: Reconstitute lyophilized TIP39 in an appropriate solvent (e.g., sterile water with 0.1% BSA) to create a high-concentration stock (e.g., 1 mM).
-
Serial Dilutions: Perform serial dilutions of the TIP39 stock solution in Assay Buffer to create a range of concentrations (e.g., from 10 pM to 10 µM). Prepare these at a 5X or 10X final concentration in a separate 96-well "compound plate".
-
Assay Execution: Place the cell plate and the compound plate into a fluorescence microplate reader equipped with automated injectors (e.g., FLIPR, FlexStation).
Step 4: Data Acquisition
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to inject a specific volume (e.g., 25 µL of 5X compound) from the compound plate into the cell plate.
-
Immediately after injection, continue to record the fluorescence signal every 1-2 seconds for a period of 120-180 seconds to capture the full calcium transient (rise and fall).
Data Analysis
-
Response Calculation: The cellular response can be quantified as the change in fluorescence (ΔF) over the initial baseline fluorescence (F₀), expressed as ΔF/F₀. Alternatively, the maximum fluorescence signal (Peak RFU) minus the baseline fluorescence can be used.
-
Dose-Response Curve: Plot the calculated response against the logarithm of the TIP39 concentration.
-
EC₅₀ Determination: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ value, which represents the concentration of TIP39 that elicits 50% of the maximal response.
Expected Results and Data Presentation
TIP39 is a potent agonist at the human PTH2R. While direct EC₅₀ values for TIP39-induced calcium mobilization can vary by cell line and assay conditions, its potency has been well-characterized in cAMP accumulation assays, which is another primary signaling output for this receptor. A similar nanomolar potency is expected in calcium mobilization assays.
Below is a table summarizing representative potency data for TIP39 at the human PTH2R expressed in HEK293 cells.
| Ligand | Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| TIP39 | HEK293-hPTH2R | cAMP Accumulation | EC₅₀ | 1.7 ± 0.6 | [3] |
| hPTH-(1-34) | HEK293-hPTH2R | cAMP Accumulation | EC₅₀ | 0.70 ± 0.35 | [3] |
| TIP39 | HEK293-hPTH2R | Proliferation (Inhibition) | EC₅₀ | ~30% max inhibition | [7] |
| TIP39 | Primary Keratinocytes | [Ca²⁺]i Increase | Response | Dose-dependent increase | [2] |
Note: The EC₅₀ values shown are for cAMP accumulation, a downstream Gs-mediated event. The Gq-mediated calcium response is expected to occur in a similar dose-dependent manner.
References
- 1. The Parathyroid Hormone Second Receptor PTH2R and its Ligand Tuberoinfundibular Peptide of 39 Residues TIP39 Regulate Intracellular Calcium and Influence Keratinocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Parathyroid Hormone Second Receptor PTH2R and its Ligand Tuberoinfundibular Peptide of 39 Residues TIP39 Regulate Intracellular Calcium and Influence Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. TIP39/parathyroid hormone type 2 receptor signaling is a potent inhibitor of chondrocyte proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The parathyroid hormone family member TIP39 interacts with sarco/endoplasmic reticulum Ca2+- ATPase activity by influencing calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-specific regulation of parathyroid hormone (PTH) receptor type 2 activity: structural and functional analysis of PTH- and tuberoinfundibular peptide (TIP) 39-stimulated desensitization and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PTH2 receptor-mediated inhibitory effect of parathyroid hormone and TIP39 on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Neurons Expressing PTH2R
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Parathyroid Hormone 2 Receptor (PTH2R) is a G-protein coupled receptor predominantly expressed in the central nervous system, including key areas for nociception and neuroendocrine regulation such as the dorsal root ganglion (DRG) and various hypothalamic nuclei.[1][2] Its endogenous ligand, Tuberoinfundibular Peptide of 39 residues (TIP39), activates PTH2R, leading to neuronal excitation.[1][3] This activation has been implicated in pain signaling, stress responses, and regulation of pituitary hormones.[4] Understanding the electrophysiological consequences of PTH2R activation is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this receptor.
These application notes provide detailed protocols for the electrophysiological recording of PTH2R-expressing neurons using the whole-cell patch-clamp technique. Additionally, it summarizes the known signaling pathways and presents available data on the effects of PTH2R activation on neuronal activity.
Data Presentation
Activation of PTH2R by its agonist TIP39 is known to have an excitatory effect on neurons, primarily through the Gs-cAMP-PKA signaling pathway.[1][2] While detailed quantitative data from direct patch-clamp recordings on PTH2R-expressing neurons is still emerging in publicly available literature, the following tables summarize expected and inferred changes based on the known signaling cascade and studies on related neuronal populations.
Table 1: Expected Electrophysiological Effects of PTH2R Activation in Nociceptive (DRG) Neurons
| Parameter | Expected Change upon TIP39 Application | Putative Mechanism |
| Resting Membrane Potential | Depolarization | PKA-mediated phosphorylation and inhibition of potassium channels. |
| Action Potential Firing Rate | Increase | Lowered threshold for action potential initiation due to membrane depolarization and modulation of voltage-gated ion channels. |
| Rheobase | Decrease | Increased neuronal excitability. |
| Voltage-Gated Calcium Currents (L-type) | Enhancement | PKA-dependent phosphorylation of L-type calcium channels. |
| Voltage-Gated Sodium Currents | Potential Enhancement | PKA can modulate the activity of voltage-gated sodium channels, potentially leading to increased current density. |
| Potassium Currents (e.g., KCNQ/M-current) | Inhibition | PKA-mediated phosphorylation can lead to the closure of certain potassium channels, reducing hyperpolarizing currents. |
Table 2: Expected Electrophysiological Effects of PTH2R Activation in Hypothalamic Neurons
| Parameter | Expected Change upon TIP39 Application | Putative Mechanism |
| Resting Membrane Potential | Depolarization | PKA-mediated modulation of ion channels leading to a net inward current. |
| Action Potential Firing Rate | Increase | Increased excitability leading to a higher frequency of action potentials. |
| Glutamatergic Transmission | Potentiation | Presynaptic PTH2R activation may facilitate glutamate (B1630785) release.[5] |
| Postsynaptic Currents | Enhancement of excitatory postsynaptic currents (EPSCs) | Increased glutamate release from presynaptic terminals. |
Signaling Pathways and Experimental Workflows
PTH2R Signaling Pathway
Activation of PTH2R by TIP39 primarily engages the Gs alpha subunit of the G-protein complex. This initiates a signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including ion channels and transcription factors, leading to changes in neuronal excitability and gene expression.
Experimental Workflow for Whole-Cell Patch-Clamp Recording
The following diagram outlines the key steps for performing whole-cell patch-clamp recordings from PTH2R-expressing neurons.
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recording from dissociated DRG and hypothalamic neurons.
Protocol 1: Whole-Cell Patch-Clamp of Dissociated Dorsal Root Ganglion (DRG) Neurons
1. Animals:
-
Adult Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-12 weeks old).
2. Neuron Dissociation and Culture:
-
Euthanize the animal according to approved institutional protocols.
-
Dissect lumbar (L4-L6) DRGs and place them in ice-cold, oxygenated Dulbecco's Modified Eagle Medium (DMEM).
-
Treat ganglia with a collagenase/dispase solution (e.g., 1 mg/ml collagenase type IA, 2.4 U/ml dispase II in DMEM) for 60-90 minutes at 37°C.
-
Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.
-
Plate the dissociated neurons on poly-D-lysine/laminin-coated glass coverslips and incubate in a humidified incubator at 37°C with 5% CO2 for 2-24 hours before recording.
3. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm with sucrose.
-
Internal (Pipette) Solution (in mM): 140 K-gluconate, 10 NaCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~310 mOsm with sucrose.
4. Electrophysiological Recording:
-
Transfer a coverslip with adherent neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with external solution at a rate of 1-2 ml/min.
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.
-
Establish a giga-ohm seal on a medium to large-diameter neuron (more likely to express PTH2R) and obtain the whole-cell configuration.[1]
-
In voltage-clamp mode, hold the neuron at -60 mV. Record baseline currents.
-
In current-clamp mode, record the resting membrane potential and baseline action potential firing.
-
Bath apply TIP39 (e.g., 100 nM) and record changes in membrane potential, firing rate, and ionic currents.
Protocol 2: Whole-Cell Patch-Clamp of Dissociated Hypothalamic Neurons
1. Animals:
-
Postnatal day 10-14 Sprague-Dawley rats or C57BL/6 mice.
2. Neuron Dissociation and Culture:
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Isolate the hypothalamus and slice it into 300-400 µm sections using a vibratome.
-
Dissect the region of interest (e.g., paraventricular nucleus, arcuate nucleus) under a dissecting microscope.
-
Digest the tissue in a papain solution (e.g., 20 U/ml) for 30-45 minutes at 34°C.
-
Gently triturate the tissue as described for DRG neurons.
-
Plate the dissociated neurons on poly-D-lysine coated coverslips.
3. Recording Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) for dissection (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1 MgCl₂, 2 CaCl₂. Bubble with 95% O₂/5% CO₂.
-
External and Internal Solutions: Similar to those used for DRG recordings.
4. Electrophysiological Recording:
-
The recording procedure is similar to that for DRG neurons.
-
Identify PTH2R-expressing neurons if possible (e.g., using fluorescent reporters in transgenic animals).
-
Record baseline activity and then apply TIP39 to the bath to observe its effects on neuronal excitability.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for investigating the electrophysiological properties of neurons expressing PTH2R. By employing these methods, researchers can further elucidate the role of the TIP39-PTH2R system in neuronal function and its implications for various physiological and pathological conditions. The continued exploration of this signaling pathway holds promise for the development of novel therapeutic strategies for pain, neuroendocrine disorders, and other neurological conditions.
References
- 1. Neuronal cAMP/PKA Signaling and Energy Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parathyroid hormone 2 receptor is a functional marker of nociceptive myelinated fibers responsible for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diminished Inflammation and Nociceptive Pain with Preservation of Neuropathic Pain in Mice with a Targeted Mutation of the Type I Regulatory Subunit of cAMP-Dependent Protein Kinase | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for Mapping TIP39-Activated Neural Circuits Using c-fos Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberoinfundibular Peptide of 39 residues (TIP39) is a neuropeptide that acts as the endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R), a Class B G-protein coupled receptor. The TIP39/PTH2R system is predominantly found in the central nervous system and is implicated in a variety of physiological processes, including neuroendocrine regulation, nociception, auditory processing, and stress responses.[1] Mapping the neural circuits activated by TIP39 is crucial for understanding its functions and for the development of novel therapeutics targeting this system.
A powerful technique to identify neuronal populations activated by a specific stimulus is the immunohistochemical detection of the protein product of the immediate early gene, c-fos. Basal expression of c-fos is low in most neurons; however, neuronal depolarization and subsequent calcium influx lead to a rapid and transient increase in c-fos transcription and Fos protein expression.[2] This makes Fos an excellent marker for mapping stimulus-activated neurons and tracing functional neural pathways.
These application notes provide a comprehensive guide for utilizing c-fos expression to map neural circuits activated by TIP39. This includes detailed protocols for peptide administration, immunohistochemistry, and data analysis, as well as a summary of expected results based on current literature.
Data Presentation: Quantitative Analysis of TIP39-Induced c-fos Expression
The following tables summarize quantitative data on the activation of TIP39-containing neurons and other neuronal populations in response to physiological stimuli known to engage the TIP39 system and direct central administration of TIP39.
Table 1: c-fos Expression in TIP39-Immunoreactive (IR) Neurons Following Physiological Stimuli
| Brain Region | Stimulus | Species | Percent of TIP39-IR Neurons Expressing c-fos | Reference |
| Posterior Intralaminar Complex of the Thalamus (PIL) | Pup exposure (2 hours after 20-hour separation) | Rat (Lactating Dams) | 93% ± 5% | [3] |
| Medial Paralemniscal Nucleus (MPL) | Loud Noise (105 dB for 30 min) | Rat | ~80% | [4] |
| Posterior Intralaminar Complex (PIL) | Loud Noise (105 dB for 30 min) | Rat | 43% | [4] |
| Subparafascicular Area (SPF) | Loud Noise (105 dB for 30 min) | Rat | 18.5% | [4] |
Table 2: Brain Regions with Robust c-fos Expression Following Intracerebroventricular (i.c.v.) Administration of TIP39
While specific cell counts are not detailed in the primary literature, robust increases in the number of c-fos-expressing cells have been reported in the following regions after i.c.v. TIP39 injection.
| Brain Region | Species | Reference |
| Infralimbic Cortex | Rat | [5] |
| Lateral Hypothalamus | Rat | [5] |
| Preoptic Area | Rat | [5] |
| Lateral Septum | Rat | [5] |
| Bed Nucleus of the Stria Terminalis (BNST) | Rat | [5] |
| Paraventricular Nucleus of the Hypothalamus (PVN) | Mouse | [6] |
| Peri-PVN Zone of the Anterior Hypothalamus | Mouse | [6] |
Note: In the study by Cason et al. (2010), activation in the PVN and peri-PVN was measured using phosphorylated CREB (pCREB) as a marker, which is also indicative of neuronal activation downstream of PTH2R signaling.[6]
Visualizations: Signaling Pathways and Experimental Workflow
TIP39/PTH2R Signaling Pathway
The PTH2R is a G-protein coupled receptor that can signal through multiple pathways upon binding TIP39. The primary pathway involves the activation of adenylyl cyclase through Gsα, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). Additionally, the PTH2R can couple to Gq/11, activating Phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).
Experimental Workflow for c-fos Mapping
This diagram outlines the key steps for mapping TIP39-activated neural circuits, from animal preparation to final data analysis.
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Administration of TIP39 in Rats
This protocol is adapted from methodologies described for the central administration of peptides to investigate neuroendocrine function.[7][8]
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus (e.g., Kopf Instruments)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Stainless steel guide cannula (22-gauge, Plastics One Inc.) and dummy cannula
-
Dental cement
-
Surgical tools
-
Injection pump and Hamilton syringe
-
Rat TIP39 peptide (lyophilized)
-
Sterile 0.9% saline
-
Angiotensin II (for cannula placement verification)
Procedure:
-
Cannula Implantation Surgery:
-
Anesthetize the rat and secure it in the stereotaxic frame.
-
Expose the skull and clean the surface.
-
Using a dental drill, create a small burr hole over the target coordinates for the lateral or third ventricle. For the third ventricle, coordinates are typically: 0.8 mm posterior to bregma, on the midline, and 6.5 mm ventral from the skull surface.[7]
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert the dummy cannula to keep the guide patent.
-
Allow the animal to recover for a minimum of 7 days. Provide post-operative analgesia as per institutional guidelines.
-
-
Cannula Placement Verification:
-
A few days post-recovery, gently restrain the animal and replace the dummy cannula with an injection cannula connected to a syringe.
-
Inject 2 µl of angiotensin II (150 ng). A successful placement will elicit a prompt drinking response. Only include animals with correct placements in the study.
-
-
TIP39 Injection:
-
Habituate the animals to the injection procedure by performing sham injections with saline for 3 days prior to the experiment to minimize stress.
-
On the day of the experiment, dissolve lyophilized TIP39 in sterile 0.9% saline to the desired concentration (e.g., for a 10 nmol dose in 2 µl, prepare a 5 mM solution).
-
Gently restrain the rat, remove the dummy cannula, and insert the injection cannula connected to the infusion pump.
-
Infuse the desired volume of TIP39 solution (e.g., 2 µl) over 1-2 minutes. Doses typically range from 1 to 10 nmol.[7][8]
-
Leave the injector in place for an additional minute to allow for diffusion before slowly retracting it and replacing the dummy cannula.
-
The control group should receive an identical volume of vehicle (0.9% saline).
-
Return the animal to its home cage for the post-injection period (90-120 minutes) before perfusion.
-
Protocol 2: Double-Labeling Immunohistochemistry for Fos and TIP39
This protocol allows for the simultaneous visualization of activated neurons (Fos-positive) that are also immunoreactive for TIP39. This is adapted from protocols used in studies of lactation and stress.[3][4]
Materials:
-
Free-floating brain sections (40-50 µm) in phosphate-buffered saline (PBS)
-
Primary Antibody 1: Rabbit anti-Fos (e.g., Santa Cruz Biotechnology, sc-52, 1:20,000 dilution)
-
Primary Antibody 2: Guinea pig anti-TIP39 (custom or commercial, dilution to be optimized)
-
Secondary Antibody 1: Biotinylated anti-rabbit IgG (e.g., Vector Labs, 1:500)
-
Secondary Antibody 2: Fluorescent anti-guinea pig IgG (e.g., Alexa Fluor 488, 1:500)
-
Avidin-Biotin Complex (ABC) kit (e.g., Vector Labs)
-
Diaminobenzidine (DAB) with nickel enhancement solution
-
Blocking solution: 5% normal serum (from the species of the secondary antibody) in PBS with 0.3% Triton X-100 (PBST)
-
Mounting medium and microscope slides
Procedure:
-
Tissue Preparation:
-
Rinse free-floating sections 3x for 10 minutes in PBS.
-
Optional: Perform antigen retrieval if necessary (e.g., incubate in 10 mM sodium citrate (B86180) buffer, pH 6.0, at 80°C for 30 minutes).
-
Quench endogenous peroxidase activity by incubating sections in 1% H₂O₂ in PBS for 30 minutes.
-
Rinse 3x for 10 minutes in PBS.
-
-
Blocking:
-
Incubate sections in blocking solution for 1-2 hours at room temperature (RT).
-
-
Primary Antibody Incubation:
-
Incubate sections in a solution containing both primary antibodies (anti-Fos and anti-TIP39) diluted in PBST with 1% normal serum for 48 hours at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation & Visualization (Sequential):
-
Labeling for Fos (DAB-Nickel):
-
Rinse sections 3x for 10 minutes in PBST.
-
Incubate in biotinylated anti-rabbit IgG secondary antibody for 2 hours at RT.
-
Rinse 3x for 10 minutes in PBST.
-
Incubate in prepared ABC solution for 1 hour at RT.
-
Rinse 3x for 10 minutes in PBST.
-
Visualize the Fos protein by incubating in a DAB solution enhanced with nickel sulfate. This will produce a black/dark blue nuclear stain. Monitor the reaction under a microscope and stop by rinsing thoroughly in PBS.
-
-
Labeling for TIP39 (Fluorescence):
-
Rinse sections 3x for 10 minutes in PBS after the DAB reaction.
-
Incubate in fluorescently-labeled anti-guinea pig IgG secondary antibody for 2 hours at RT (protect from light).
-
Rinse 3x for 10 minutes in PBS (protect from light).
-
-
-
Mounting and Analysis:
-
Mount the sections onto gelatin-coated slides.
-
Allow to air dry, then dehydrate through an ethanol (B145695) series, clear in xylene, and coverslip with an appropriate mounting medium.
-
Visualize using a microscope capable of both bright-field and fluorescence imaging. Fos-positive nuclei will appear black, and TIP39-immunoreactive cytoplasm/fibers will be fluorescent (e.g., green with Alexa Fluor 488).
-
Conclusion
The use of c-fos expression as a marker for neuronal activation is a robust and reliable method for mapping the functional neuroanatomy of the TIP39/PTH2R system. By combining central administration of TIP39 with meticulous immunohistochemical protocols, researchers can identify the specific brain regions and neuronal populations that are recruited by this neuropeptide. The data and protocols provided here offer a solid foundation for investigating the role of TIP39 in various physiological and pathological states, ultimately aiding in the identification of new targets for therapeutic intervention.
References
- 1. Fos-CreER Based Genetic Mapping of Forebrain Regions Activated by Acupuncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuberoinfundibular Peptide of 39 Residues Is Activated during Lactation and Participates in the Suckling-Induced Prolactin Release in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acoustic stress activates tuberoinfundibular peptide of 39 residues neurons in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuberoinfundibular Peptide of 39 Residues Modulates the Mouse Hypothalamic–Pituitary–Adrenal Axis Via Paraventricular Glutamatergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. THALAMIC NEUROPEPTIDE MEDIATING THE EFFECTS OF NURSING ON LACTATION AND MATERNAL MOTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays with TIP39 and the PTH2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Parathyroid Hormone 2 Receptor (PTH2R) is a class B G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes. Its endogenous ligand is the Tuberoinfundibular Peptide of 39 residues (TIP39). The TIP39/PTH2R system is implicated in nociception, calcium homeostasis, and chondrocyte proliferation and differentiation.[1][2][3] Understanding the binding kinetics and pharmacology of ligands at the PTH2R is essential for the development of novel therapeutics targeting this receptor.
Radioligand binding assays are a fundamental tool for characterizing receptor-ligand interactions, enabling the determination of binding affinity (Kd), receptor density (Bmax), and the potency of unlabeled competing ligands (Ki). This document provides detailed protocols for performing radioligand binding assays to study the interaction of TIP39 and its analogs with the PTH2R.
PTH2R Signaling Pathway
The PTH2R is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, such as TIP39, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger to initiate downstream cellular responses.
References
- 1. GraphPad Prism 10 Curve Fitting Guide - Key concepts: Saturation binding [graphpad.com]
- 2. researchgate.net [researchgate.net]
- 3. High affinity binding of the peptide agonist TIP-39 to the parathyroid hormone 2 (PTH2) receptor requires the hydroxyl group of Tyr-318 on transmembrane helix 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing the Role of TIP39 in Chondrocyte Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberoinfundibular peptide of 39 residues (TIP39) has been identified as a significant signaling molecule in chondrocyte biology. It exerts its effects through the parathyroid hormone 2 receptor (PTH2R), playing a crucial role in regulating the delicate balance between chondrocyte proliferation and differentiation. Understanding the mechanisms by which TIP39 influences these processes is vital for developing novel therapeutic strategies for cartilage disorders, including osteoarthritis and chondrodysplasias. This document provides detailed application notes and protocols for assessing the role of TIP39 in chondrocyte proliferation, tailored for researchers in academic and industrial settings.
Signaling Pathway of TIP39 in Chondrocytes
TIP39 acts as a potent inhibitor of chondrocyte proliferation.[1][2] The signaling cascade is initiated by the binding of TIP39 to its cognate G-protein coupled receptor, PTH2R, which is expressed in chondrocytes.[1][2] This interaction triggers a downstream signaling cascade that ultimately leads to cell cycle arrest at the G0/G1 phase.[1][2] Key molecular events in this pathway include the decreased expression and activity of cyclin-dependent kinases Cdk2 and Cdk4, and the upregulation of the Cdk inhibitor p21.[1][2] Furthermore, the TIP39/PTH2R signaling pathway has been shown to reduce the expression of Sox9, a master transcription factor for chondrogenesis, and diminish its promoter activity.[1][2]
Experimental Workflow
A systematic approach is crucial for elucidating the effects of TIP39 on chondrocyte proliferation. The following workflow outlines the key experimental stages, from initial cell culture to functional assays and molecular analysis.
Data Presentation
The following table summarizes the expected quantitative outcomes from experiments investigating the effect of TIP39 on chondrocyte proliferation.
| Parameter Assessed | Experimental Technique | Expected Outcome with TIP39 Treatment | Reference Cell Line |
| Cell Proliferation | BrdU Incorporation Assay | Decrease in the percentage of BrdU-positive cells | CFK2 cells overexpressing PTH2R |
| Cell Cycle Distribution | Flow Cytometry (Propidium Iodide Staining) | 1.6-fold increase in the percentage of cells in the G0/G1 phase | CFK2 cells overexpressing PTH2R |
| Proportional decrease in S and G2/M phase cells | CFK2 cells overexpressing PTH2R | ||
| Cell Cycle Regulators | Western Blot | Time-dependent decrease in Cdk2 and Cdk4 protein levels | CFK2 cells overexpressing PTH2R |
| Time-dependent increase in p21 protein levels | CFK2 cells overexpressing PTH2R | ||
| Chondrogenesis Master Regulator | Northern Blot / qRT-PCR | Significant reduction in Sox9 transcript levels | CFK2 cells overexpressing PTH2R |
| Luciferase Reporter Assay | Marked diminishment of Sox9 promoter activity | CFK2 cells overexpressing PTH2R |
Experimental Protocols
Chondrocyte Culture and TIP39 Treatment
Objective: To culture chondrocytes and treat them with TIP39 to assess its impact on proliferation.
Materials:
-
Rat chondrocytic cell line (e.g., CFK2) stably overexpressing PTH2R (CFK2R)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
TIP39 peptide
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
Protocol:
-
Cell Seeding: Plate CFK2R cells in tissue culture plates at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
TIP39 Treatment: Prepare a stock solution of TIP39 in an appropriate solvent (e.g., sterile water or PBS). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10⁻⁷ M).
-
Incubation: Replace the existing medium with the TIP39-containing medium. Include a vehicle control (medium with solvent only).
-
Time Course: Incubate the cells for various time points (e.g., 24, 48, 72 hours) to assess the time-dependent effects of TIP39.
Bromodeoxyuridine (BrdU) Proliferation Assay
Objective: To quantify the rate of DNA synthesis as a measure of cell proliferation.
Materials:
-
BrdU Labeling Reagent
-
Fixation/Denaturation Solution
-
Anti-BrdU Antibody (conjugated to a fluorescent dye or HRP)
-
Wash Buffer
-
Detection Reagent (if using HRP-conjugated antibody)
-
Fluorescence microscope or plate reader
Protocol:
-
BrdU Labeling: Add BrdU labeling reagent to the culture medium of TIP39-treated and control cells. Incubate for a defined period (e.g., 2-24 hours) to allow for BrdU incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the labeling medium and wash the cells with PBS. Fix the cells and denature the DNA according to the manufacturer's protocol to allow antibody access to the incorporated BrdU.[3]
-
Antibody Incubation: Incubate the cells with an anti-BrdU antibody.
-
Detection: If using a fluorescently labeled primary antibody, wash the cells and visualize them using a fluorescence microscope. If using an HRP-conjugated antibody, add the detection reagent and measure the signal using a plate reader.
-
Quantification: Determine the percentage of BrdU-positive cells by counting under a microscope or by measuring the absorbance/fluorescence intensity.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow Cytometer
Protocol:
-
Cell Harvesting: Harvest TIP39-treated and control cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Regulators
Objective: To determine the protein expression levels of Cdk2, Cdk4, and p21.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Cdk2, Cdk4, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction: Lyse TIP39-treated and control cells in RIPA buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE: Denature equal amounts of protein in Laemmli buffer and separate them by size using SDS-PAGE.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Sox9 Promoter Activity Assay (Luciferase Reporter Assay)
Objective: To measure the transcriptional activity of the Sox9 promoter.
Materials:
-
Sox9 promoter-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Transfection: Co-transfect chondrocytes with the Sox9 promoter-luciferase reporter plasmid and a control plasmid for normalization of transfection efficiency.[6]
-
TIP39 Treatment: After 24 hours, treat the transfected cells with TIP39 or vehicle control.
-
Cell Lysis: After the desired incubation period, lyse the cells using the buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.[7]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative Sox9 promoter activity.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for investigating the inhibitory role of TIP39 in chondrocyte proliferation. By employing these techniques, researchers can dissect the molecular mechanisms underlying TIP39/PTH2R signaling and its impact on cell cycle regulation and the expression of key chondrogenic factors. Such studies are essential for advancing our understanding of cartilage biology and for the development of targeted therapies for cartilage-related diseases.
References
- 1. TIP39/parathyroid hormone type 2 receptor signaling is a potent inhibitor of chondrocyte proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TIP39/parathyroid hormone type 2 receptor signaling is a potent inhibitor of chondrocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Generation of a Quantitative Luciferase Reporter for Sox9 SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating TIP39 in Behavioral Assays for Anxiety and Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberoinfundibular Peptide of 39 residues (TIP39) and its cognate receptor, the parathyroid hormone 2 receptor (PTH2R), constitute a significant neuropeptide system implicated in the modulation of anxiety and depression-like behaviors.[1][2] Preclinical research has demonstrated that central administration of TIP39 can produce anxiolytic and antidepressant-like effects.[1][3] Conversely, genetic deletion of TIP39 or its receptor in rodent models leads to heightened anxiety and depressive-like phenotypes, particularly following exposure to stress.[1][4][5][6] These findings underscore the therapeutic potential of targeting the TIP39-PTH2R signaling pathway for the development of novel anxiolytic and antidepressant drugs.
These application notes provide detailed protocols for key behavioral assays used to assess anxiety and depression-like behaviors in rodents, specifically tailored for the investigation of TIP39. The included assays are the Elevated Plus Maze (EPM), the Forced Swim Test (FST), and the Light-Dark Box Test. Furthermore, quantitative data from representative studies are summarized, and the underlying signaling pathway and experimental workflows are visualized to facilitate a comprehensive understanding of the role of TIP39 in affective disorders.
TIP39-PTH2R Signaling Pathway
The Tuberoinfundibular Peptide of 39 residues (TIP39) is an endogenous ligand for the parathyroid hormone 2 receptor (PTH2R), a class B G-protein coupled receptor (GPCR).[1][2] The expression of TIP39 is restricted to a few specific neuronal populations in the brainstem, while the PTH2R is more broadly distributed in limbic and hypothalamic regions involved in emotional regulation.[1][7] Upon binding of TIP39 to the PTH2R, a conformational change in the receptor activates intracellular signaling cascades, primarily through the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and neuronal function that modulate anxiety and depression-related behaviors.
Experimental Workflow
The investigation of TIP39's role in anxiety and depression typically involves a multi-stage process, beginning with the selection of an appropriate animal model and culminating in behavioral assessment and data analysis. This workflow can be adapted for studies involving direct administration of TIP39 or the use of genetically modified animals (e.g., TIP39 or PTH2R knockout mice).
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of TIP39 signaling on anxiety and depression-like behaviors in rodents.
Table 1: Effects of TIP39 Manipulation in the Elevated Plus Maze (EPM)
| Experimental Group | Parameter | Result | Reference |
| Rats with ICV TIP39 injection | Time in Open Arms | Increased | [1] |
| TIP39 Knockout Mice (after stress) | Time in Open Arms | Decreased | [5] |
| PTH2R Knockout Mothers | Anxiety-like behaviors | Increased | [1] |
Table 2: Effects of TIP39 Manipulation in the Forced Swim Test (FST)
| Experimental Group | Parameter | Result | Reference |
| Rats with ICV TIP39 injection | Immobility Time | Decreased | [1] |
| TIP39 Knockout Mice (after fear conditioning) | Immobility Time | Increased | [1] |
| PTH2R Knockout Mice | Immobility Time | Increased | [1] |
Table 3: Effects of TIP39 Manipulation in the Light-Dark Box Test
| Experimental Group | Parameter | Result | Reference |
| TIP39 Knockout Mice | Time in Light Chamber | Decreased | [4] |
| PTH2R Knockout Mice | Locomotion in Light Chamber | Decreased (increased freezing) | [4] |
Experimental Protocols
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[8][9][10]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).[10]
-
70% ethanol (B145695) for cleaning.
-
TIP39 solution or vehicle for injection.
-
Syringes and needles for administration (e.g., intracerebroventricular cannulae).
Procedure:
-
Animal Handling and Habituation:
-
Drug Administration (if applicable):
-
Administer TIP39 or vehicle via the desired route (e.g., intracerebroventricularly) at a predetermined time before the test.
-
-
Testing:
-
Place the animal in the center of the maze, facing one of the closed arms.[8][11]
-
Start the video recording and tracking software immediately.[8]
-
Allow the animal to explore the maze undisturbed for a 5-10 minute session.[8][9][10]
-
After the session, carefully return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each trial to remove any olfactory cues.[9]
-
-
Data Analysis:
-
Analyze the video recordings to determine the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An increase in the time spent and the number of entries into the open arms is indicative of anxiolytic-like effects.
-
Forced Swim Test (FST)
Objective: To assess depressive-like behavior in rodents by measuring their immobility time when placed in an inescapable water-filled cylinder.[12][13][14]
Materials:
-
Transparent cylindrical containers (e.g., 30 cm height x 20 cm diameter).[13]
-
Video camera for recording.
-
Towels for drying the animals.
-
70% ethanol for cleaning.
-
TIP39 solution or vehicle for injection.
-
Syringes and needles for administration.
Procedure:
-
Animal Handling and Habituation:
-
Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
-
Drug Administration (if applicable):
-
Administer TIP39 or vehicle at a predetermined time before the test.
-
-
Testing:
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or feet (approximately 15 cm for mice).[13]
-
Gently place the animal into the water.
-
Record the animal's behavior for a 6-minute session.[13]
-
The first 2 minutes are typically considered a habituation period, and the last 4 minutes are analyzed for immobility.
-
After the session, remove the animal from the water, gently dry it with a towel, and return it to a clean, dry home cage.
-
Change the water and clean the cylinder between animals.[12]
-
-
Data Analysis:
-
Score the video recordings for the total time the animal spends immobile. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Light-Dark Box Test
Objective: To assess anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[16][17][18]
Materials:
-
Light-dark box apparatus (a box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting them).[16][19]
-
Light source to illuminate the light compartment.
-
Video camera and tracking software.
-
70% ethanol for cleaning.
-
TIP39 solution or vehicle for injection.
-
Syringes and needles for administration.
Procedure:
-
Animal Handling and Habituation:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
-
Drug Administration (if applicable):
-
Administer TIP39 or vehicle at a predetermined time before the test.
-
-
Testing:
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.[19]
-
Start the video recording and tracking software.
-
Allow the animal to freely explore the apparatus for a 5-10 minute session.
-
After the session, return the animal to its home cage.
-
Clean the apparatus with 70% ethanol between each trial.
-
-
Data Analysis:
-
Analyze the video recordings to determine the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Total distance traveled.
-
-
An increase in the time spent in the light compartment and the number of transitions is indicative of anxiolytic-like effects.
-
References
- 1. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced long-term fear memory and increased anxiety and depression-like behavior after exposure to an aversive event in mice lacking TIP39 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased fear- and stress-related anxiety-like behavior in mice lacking tuberoinfundibular peptide of 39 residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced long-term fear memory and increased anxiety and depression-like behavior after exposure to an aversive event in mice lacking TIP39 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated plus maze protocol [protocols.io]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lasa.co.uk [lasa.co.uk]
- 16. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Light-dark box test - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Studying the Effects of TIP39 on Maternal Behavior in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberoinfundibular peptide of 39 residues (TIP39) is a neuropeptide that, along with its receptor, the parathyroid hormone 2 receptor (PTH2R), has emerged as a significant modulator of various physiological and behavioral processes.[1] This neuromodulator system is implicated in nociception, fear, anxiety, and importantly, maternal behaviors.[1] TIP39 is expressed in a limited number of neurons in the thalamus and pons, which project to numerous brain regions where PTH2R is present, including areas critical for maternal care such as the medial preoptic area (MPOA).[2] Understanding the role of TIP39 in maternal behavior is crucial for elucidating the neurobiology of parenting and identifying potential therapeutic targets for postpartum mood and anxiety disorders.
These application notes provide a comprehensive overview of the effects of TIP39 on maternal behavior in animal models, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Data Presentation
The following tables summarize the quantitative effects of manipulating the TIP39-PTH2R signaling pathway on various maternal behaviors and related physiological parameters in rodent models.
| Behavioral/Physiological Parameter | Animal Model | Experimental Condition | Control Group | TIP39/PTH2R Manipulation Group | Key Finding |
| Pup Retrieval Latency (First Pup) | PTH2R Knockout (KO) Mice | Pup Retrieval Test | Wild-Type (WT) Dams | PTH2R KO Dams | No significant difference observed (WT: 24.12 ± 3.24 sec vs. KO: 26.5 ± 4.54 sec).[2] |
| Milk Yield (30 min post-separation) | PTH2R Knockout (KO) Mice | Milk Production Assay | Wild-Type (WT) Dams | PTH2R KO Dams | PTH2R KO dams yielded significantly less milk.[2][3] |
| Suckling-Induced c-Fos Expression in Paraventricular Nucleus (PVN) | PTH2R Knockout (KO) Mice | Immunohistochemistry | Wild-Type (WT) Dams | PTH2R KO Dams | PTH2R KO dams showed a significant reduction in c-Fos positive cells.[2] |
| Pup-Induced Place Preference | Rats | Conditioned Place Preference | Vehicle-injected | PTH2R antagonist (HYWY-TIP39) lentivirus injected into the MPOA | Local administration of a PTH2R antagonist into the MPOA reduced pup-induced place preference, suggesting a role for TIP39 in maternal motivation.[2] |
Signaling Pathways and Experimental Workflows
TIP39-PTH2R Signaling in the Medial Preoptic Area and its Influence on Maternal Motivation
The following diagram illustrates the hypothesized signaling pathway by which TIP39 in the medial preoptic area (MPOA) influences maternal motivation. TIP39, released from projecting neurons, binds to its receptor, PTH2R, on MPOA neurons. This activation is thought to be a crucial component of the neural circuitry that drives the motivational aspects of maternal care, such as the rewarding properties of pup interaction.
Experimental Workflow for Investigating TIP39's Role in Maternal Behavior
This diagram outlines the key steps in a typical experimental workflow to assess the impact of TIP39 signaling on maternal behavior in a rodent model.
Experimental Protocols
Stereotaxic Cannula Implantation for TIP39 Antagonist Delivery
Objective: To deliver a TIP39 antagonist directly to the medial preoptic area (MPOA) to assess its local effects on maternal behavior.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical tools (scalpel, forceps, drill)
-
Sutures or wound clips
-
Analgesics
-
TIP39 antagonist (e.g., HYWY-TIP39) dissolved in artificial cerebrospinal fluid (aCSF)
Procedure:
-
Anesthetize the animal and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Use a stereotaxic atlas to determine the coordinates for the MPOA.
-
Drill a small hole in the skull at the target coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the incision and allow the animal to recover with appropriate post-operative care and analgesia.
-
After recovery, the dummy cannula can be replaced with an injection cannula connected to a microinfusion pump to deliver the TIP39 antagonist.
Pup Retrieval Test
Objective: To assess the dam's motivation and ability to retrieve scattered pups back to the nest.
Materials:
-
Home cage with nesting material
-
Pups (typically 3-5 days old)
-
Video recording equipment
Procedure:
-
Remove the dam from the home cage and place her in a temporary holding cage.
-
Scatter the pups in the home cage, away from the nest.
-
Return the dam to the home cage and start video recording.
-
Record the latency to retrieve the first pup and all pups to the nest.
-
The test is typically concluded after all pups are retrieved or after a set time (e.g., 15 minutes).
-
If a dam does not retrieve all pups within the allotted time, a maximum latency is recorded.[4]
Nest Building Assessment
Objective: To quantify the quality of the nest built by the dam.
Materials:
-
Standard mouse cage with bedding
-
Pressed cotton square (e.g., Nestlet)
-
5-point rating scale
Procedure:
-
Place a new, pre-weighed pressed cotton square in the cage.
-
Leave the animal undisturbed overnight to build a nest.
-
The following day, score the nest using a 5-point scale:
-
1: Nestlet not noticeably touched.
-
2: Nestlet partially torn.
-
3: Nestlet mostly shredded but no identifiable nest site.
-
4: An identifiable but flat nest.
-
5: A crater-like nest with walls higher than the mouse's body.
-
-
The remaining, unshredded material can also be weighed for an objective measure of nesting activity.[5]
In Situ Hybridization for TIP39 mRNA
Objective: To visualize the expression of TIP39 mRNA in brain tissue.
Materials:
-
Cryostat
-
Microscope slides
-
4% paraformaldehyde (PFA)
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled antisense RNA probe for TIP39
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for color reaction
Procedure:
-
Perfuse the animal with saline followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA, then cryoprotect in sucrose (B13894) solution.
-
Cut frozen brain sections on a cryostat and mount on slides.
-
Treat sections with proteinase K to improve probe penetration.
-
Prehybridize the sections in hybridization buffer.
-
Hybridize with the DIG-labeled TIP39 probe overnight at an elevated temperature (e.g., 65°C).
-
Perform a series of stringent washes to remove non-specifically bound probe.
-
Incubate with an anti-DIG-AP antibody.
-
Develop the color reaction with NBT/BCIP.
-
Dehydrate the sections and coverslip for microscopy.
Immunohistochemistry for PTH2R
Objective: To detect the presence and localization of the PTH2R protein in brain tissue.
Materials:
-
Microtome or cryostat
-
Microscope slides
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Blocking solution (e.g., normal serum)
-
Primary antibody against PTH2R
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate for color reaction
-
Hematoxylin for counterstaining
Procedure:
-
Prepare paraffin-embedded or frozen brain sections.
-
Deparaffinize (if necessary) and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitope.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with the primary antibody against PTH2R overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Develop the color reaction with DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and coverslip for microscopic examination.
References
- 1. Systematic analysis of goal-related movement sequences during maternal behavior in a female mouse model for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maternal absence of the parathyroid-hormone 2 (PTH2) receptor affects postnatal pup development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maternal absence of the parathyroid hormone 2 receptor affects postnatal pup development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experience-facilitated improvements in pup retrieval; evidence for an epigenetic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing nest building in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracking PTH2 Receptors with Fluorescently Labeled TIP39
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberoinfundibular peptide of 39 residues (TIP39) is a neuropeptide that acts as a selective, high-affinity agonist for the Parathyroid Hormone 2 Receptor (PTH2R), a Class B G protein-coupled receptor (GPCR). The interaction between TIP39 and PTH2R initiates distinct downstream signaling cascades and receptor trafficking events compared to other ligands such as Parathyroid Hormone (PTH). Understanding the dynamics of PTH2R trafficking upon TIP39 binding is crucial for elucidating its physiological roles and for the development of targeted therapeutics.
This document provides detailed protocols for the use of fluorescently labeled TIP39 to monitor PTH2R trafficking and signaling in living cells. Fluorescently labeled ligands offer a powerful tool for real-time visualization of receptor internalization, intracellular sorting, and recycling, providing valuable insights into the molecular mechanisms governing PTH2R function. The following sections detail the synthesis of fluorescently labeled TIP39, experimental protocols for receptor binding and internalization studies, and methods for analyzing downstream signaling events.
Data Presentation
Quantitative data from ligand binding and receptor internalization experiments are summarized in the tables below. These values provide a baseline for researchers performing similar assays.
Table 1: Ligand Binding Affinity
| Ligand | Receptor | Cell Type | Kd (nM) | Assay Type |
| TIP(7-39) (antagonist) | PTH1R | HEK-293 | 6.2 | Radioligand Binding |
| [D-Trp¹²,Tyr³⁴]bPTH(7-34) | PTH1R | HEK-293 | 45 | Radioligand Binding |
| PTHrP(7-34) | PTH1R | HEK-293 | 65 | Radioligand Binding |
Table 2: Receptor Internalization Kinetics
| Ligand | Receptor | Cell Type | Internalization Rate (t1/2, min) | Assay Type |
| ¹²⁵I-TIP39 | PTH2R | BP16 (HEK293) | ~15 | Radioligand Internalization |
| ¹²⁵I-PTH | PTH1R | C21 (HEK293) | <5 | Radioligand Internalization |
| ¹²⁵I-TIP(7-39) | PTH1R | N/A | Slow dissociation (t1/2 = 14 min) | Radioligand Binding |
Note: Internalization rates for fluorescently labeled TIP39 should be determined empirically. The data from radiolabeled TIP39 studies indicate that TIP39 induces robust internalization of PTH2R[2]. The dissociation rate of the antagonist TIP(7-39) is also provided for context[1].
Experimental Protocols
Protocol 1: Synthesis and Purification of Fluorescently Labeled TIP39
This protocol describes a general method for labeling TIP39 with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or a cyanine (B1664457) dye (e.g., Cy5). The labeling is typically performed at the N-terminus or a specific lysine (B10760008) residue.
Materials:
-
Synthetic TIP39 peptide
-
Amine-reactive fluorescent dye (e.g., FITC, Cy5 NHS ester)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the synthetic TIP39 peptide in DMF or DMSO to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Dissolve the amine-reactive fluorescent dye in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the fluorescent dye solution to the peptide solution in a 1.5 to 2-fold molar excess.
-
Add DIPEA to the reaction mixture to achieve a final concentration of ~2-3 equivalents relative to the peptide, ensuring a basic pH.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation, protected from light.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by analytical HPLC to observe the formation of the labeled peptide and the consumption of the unlabeled peptide.
-
Purification:
-
Once the reaction is complete, purify the fluorescently labeled TIP39 using reverse-phase HPLC.
-
Use a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) to separate the labeled peptide from unlabeled peptide and excess dye.
-
-
Characterization:
-
Collect the fractions containing the purified labeled peptide.
-
Confirm the identity and purity of the fluorescently labeled TIP39 by mass spectrometry and analytical HPLC.
-
-
Quantification and Storage:
-
Determine the concentration of the labeled peptide using the absorbance of the fluorophore at its specific excitation wavelength.
-
Lyophilize the purified peptide and store it at -20°C or -80°C, protected from light.
-
Protocol 2: Live-Cell Imaging of PTH2R Internalization
This protocol details the use of fluorescently labeled TIP39 to visualize the internalization of PTH2R in real-time using confocal microscopy.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing PTH2R tagged with a fluorescent protein (e.g., PTH2R-GFP).
-
Fluorescently labeled TIP39 (e.g., TIP39-Cy5).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Phosphate-buffered saline (PBS).
-
Confocal microscope with live-cell imaging capabilities (environmental chamber maintaining 37°C and 5% CO₂).
-
Glass-bottom imaging dishes.
Procedure:
-
Cell Seeding: Seed HEK293-PTH2R-GFP cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Starvation: On the day of the experiment, replace the growth medium with serum-free medium and incubate for 1-2 hours at 37°C to reduce basal receptor activity.
-
Image Acquisition Setup:
-
Place the imaging dish on the confocal microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 15 minutes.
-
Set the imaging parameters to acquire images of both the PTH2R-GFP and the fluorescently labeled TIP39 channels. Use appropriate laser lines and emission filters to minimize bleed-through.
-
-
Baseline Imaging: Acquire a few images before adding the ligand to establish a baseline of receptor distribution at the plasma membrane.
-
Ligand Stimulation:
-
Add the fluorescently labeled TIP39 to the imaging dish at a final concentration known to induce receptor internalization (e.g., 100 nM).
-
Immediately start time-lapse image acquisition.
-
-
Time-Lapse Imaging: Acquire images every 1-5 minutes for a total duration of 30-60 minutes to monitor the internalization of the receptor-ligand complex. Observe the co-localization of PTH2R-GFP and the fluorescent TIP39 in endocytic vesicles.
-
Image Analysis:
-
Quantify the internalization by measuring the decrease in plasma membrane fluorescence and the increase in intracellular fluorescence over time.
-
Analyze the co-localization of the receptor and ligand signals within intracellular compartments.
-
Protocol 3: β-Arrestin Recruitment Assay
TIP39 is known to induce the recruitment of β-arrestin to the PTH2R, a key step in receptor desensitization and internalization. This protocol describes a method to visualize this recruitment using fluorescently tagged proteins.
Materials:
-
HEK293 cells co-transfected with PTH2R and β-arrestin-GFP (or another fluorescent protein).
-
Unlabeled TIP39.
-
Confocal microscope with live-cell imaging capabilities.
-
Glass-bottom imaging dishes.
Procedure:
-
Cell Preparation: Seed HEK293 cells co-expressing PTH2R and β-arrestin-GFP on glass-bottom imaging dishes.
-
Cell Starvation: Prior to the experiment, starve the cells in serum-free medium for 1-2 hours.
-
Imaging Setup: Place the dish on the confocal microscope stage and set up for live-cell imaging at 37°C and 5% CO₂.
-
Baseline Imaging: Acquire images of the β-arrestin-GFP distribution before stimulation. In unstimulated cells, β-arrestin-GFP should be diffusely localized in the cytoplasm.[2]
-
Ligand Stimulation: Add unlabeled TIP39 (e.g., 100 nM) to the cells.
-
Time-Lapse Imaging: Immediately begin acquiring images every 30-60 seconds for 15-30 minutes.
-
Data Analysis: Observe and quantify the translocation of β-arrestin-GFP from the cytoplasm to the plasma membrane where it co-localizes with PTH2R upon TIP39 stimulation. At later time points, β-arrestin-GFP may be observed in intracellular vesicles along with the internalized receptor.[2]
Visualizations
TIP39-PTH2R Signaling Pathway
Caption: TIP39-PTH2R signaling pathway.
Experimental Workflow for Receptor Tracking
Caption: Workflow for fluorescent TIP39 receptor tracking.
References
- 1. Tuberoinfundibular peptide (7-39) [TIP(7-39)], a novel, selective, high-affinity antagonist for the parathyroid hormone-1 receptor with no detectable agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the stability of synthetic TIP 39 peptide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of synthetic Tuberoinfundibular Peptide of 39 residues (TIP39) in solution. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is synthetic TIP39 and what is its primary mechanism of action?
A1: Synthetic TIP39 is a 39-amino acid neuropeptide that is the endogenous ligand for the parathyroid hormone 2 receptor (PTH2R), a G-protein coupled receptor.[1] Its binding to PTH2R primarily activates the adenylyl cyclase pathway, leading to an accumulation of cyclic AMP (cAMP).[1][2] Additionally, TIP39 can stimulate an increase in intracellular calcium ([Ca2+]i), suggesting coupling to the phospholipase C pathway, though this effect may be less potent than cAMP accumulation.[1] The TIP39-PTH2R system is involved in various physiological processes within the central nervous system, including the modulation of nociception and anxiety.[3][4]
Q2: What are the main challenges regarding the stability of synthetic TIP39 in solution?
A2: Like many synthetic peptides, TIP39 is susceptible to both chemical and physical instability in aqueous solutions. These challenges can lead to a loss of biological activity and inconsistent experimental results.[5][6] Key issues include:
-
Chemical Degradation: Breakage or formation of covalent bonds through pathways like hydrolysis, deamidation, and oxidation.[7][8]
-
Physical Instability: Changes in the peptide's secondary or tertiary structure, leading to aggregation, precipitation, or adsorption to surfaces.[7][8]
-
Proteolytic Degradation: Susceptibility to cleavage by proteases, especially in biological samples like plasma or cell culture media.[9]
Q3: What are the most common chemical degradation pathways for peptides like TIP39?
A3: Several chemical reactions can compromise the integrity of TIP39 in solution. The primary pathways include:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid (Asp) residues, which can be catalyzed by acidic conditions.[8]
-
Deamidation: The removal of an amide group from the side chains of asparagine (Asn) or glutamine (Gln) residues, forming a cyclic imide intermediate that can result in a mixture of aspartyl and isoaspartyl residues.[8][10] This is a common degradation route at neutral to alkaline pH.[10]
-
Oxidation: The side chains of certain amino acids, especially methionine (Met) and cysteine (Cys), are prone to oxidation, which can be initiated by dissolved oxygen, metal ions, or peroxides.[7]
-
Diketopiperazine and Pyroglutamic Acid Formation: Cyclization reactions at the N-terminus of the peptide can occur, leading to modification and potential inactivation.[8]
Q4: How should I properly store lyophilized and reconstituted synthetic TIP39?
A4: Proper storage is critical to maintaining the peptide's integrity.
-
Lyophilized Peptide: For long-term storage, lyophilized TIP39 should be kept at -20°C or preferably -80°C in a sealed container with a desiccant to prevent moisture absorption.[8][11] Before opening, the vial should be allowed to equilibrate to room temperature to minimize condensation.
-
Peptide in Solution: Once reconstituted, peptides are significantly less stable.[12] It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[12] These aliquots should be stored at -20°C or -80°C. For short-term storage (days), a solution can be kept at 4°C, depending on its stability in the specific buffer.
Troubleshooting Guide
Q5: My TIP39 peptide won't dissolve or is precipitating out of solution. What should I do?
A5: Solubility issues are common and often depend on the peptide's amino acid composition. TIP39 is a basic peptide.
-
Initial Steps: First, try dissolving a small test amount of the peptide before preparing your entire stock solution. The recommended initial solvent is sterile, distilled water or a dilute acidic solution (e.g., 0.1% acetic acid), which is suitable for basic peptides.
-
For Hydrophobic Peptides: If TIP39 proves difficult to dissolve due to hydrophobic residues, a small amount of an organic solvent like acetonitrile (B52724) or isopropanol (B130326) can be used first.[11] For highly hydrophobic peptides, dissolving in a minimal volume of dimethyl sulfoxide (B87167) (DMSO) and then slowly diluting with your aqueous buffer is a common strategy.[11] Caution: Do not use DMSO if your peptide sequence contains methionine or free cysteine, as it can cause oxidation.
-
Check the pH: The net charge of a peptide is pH-dependent. Adjusting the pH of the solution can significantly improve solubility. Since TIP39 is basic, dissolving it in a slightly acidic buffer (pH 4-6) should enhance solubility. Avoid pH levels near the peptide's isoelectric point (pI), as this is the point of minimum solubility.
Q6: I suspect my TIP39 is degrading during my experiments. How can I minimize this?
A6: Minimizing degradation requires controlling the solution environment.
-
pH and Buffer Selection: Maintaining an optimal pH is the most effective strategy to reduce degradation.[5] For many peptides, a pH range of 3-5 can diminish deamidation and oxidation.[5] Use a suitable buffer (e.g., citrate (B86180) or acetate) to maintain a stable pH throughout your experiment.
-
Temperature Control: Perform experiments at the lowest practical temperature and avoid prolonged exposure to high temperatures, as heat accelerates most degradation reactions.[9][13]
-
Avoid Contaminants: Use high-purity water and reagents. Metal ions can catalyze oxidation, so consider using a chelating agent like EDTA if contamination is suspected.
-
Use Stabilizing Excipients: Additives can enhance stability. Sugars (e.g., trehalose, sucrose) and polyols (e.g., mannitol) can stabilize the peptide's structure.[5][14][15] Amino acids can also be used as stabilizers.[5]
Q7: My biological assay results are inconsistent. Could TIP39 instability be the cause?
A7: Yes, inconsistent results are a classic sign of peptide instability. Degradation products, such as oxidized or deamidated forms, may have reduced or no biological activity. Aggregation can also lower the concentration of active, monomeric peptide available to bind to its receptor. If you observe a decline in activity over the course of an experiment or between different batches of prepared solutions, you should assess the stability of your TIP39 stock.
Data Presentation
The stability of a peptide is influenced by several factors. The following tables summarize general principles that can be applied to TIP39.
Table 1: Effect of pH on Common Peptide Degradation Pathways
| pH Range | Predominant Degradation Pathway(s) | General Recommendation for TIP39 |
| Acidic (pH < 4) | Hydrolysis (especially at Asp-Pro, Asp-Gly sequences) | Favorable for minimizing deamidation, but monitor for backbone cleavage. |
| Near Neutral (pH 5-8) | Deamidation (Asn, Gln), Oxidation, Disulfide Exchange[10] | This range may lead to rapid deamidation. Buffer selection is critical. |
| Alkaline (pH > 8) | Racemization, β-elimination, Deamidation | Generally avoid, as these conditions promote multiple degradation pathways. |
Table 2: Common Stabilizing Agents and Their Mechanisms
| Stabilizer Type | Examples | Mechanism of Action |
| Sugars/Polyols | Trehalose, Sucrose, Mannitol | Preferential exclusion, forcing water molecules to surround and stabilize the peptide structure.[5][14] |
| Amino Acids | Glycine, Arginine, Proline | Can prevent aggregation and act as cryoprotectants during freezing.[5][14] |
| Buffers | Citrate, Acetate, Phosphate | Maintain optimal pH to slow rates of pH-dependent degradation reactions.[5] |
| Antioxidants | Methionine, Ascorbic Acid | Scavenge reactive oxygen species to prevent oxidative damage to susceptible residues. |
| Surfactants | Polysorbate 20/80 | Prevent aggregation and adsorption to surfaces by reducing surface tension.[5] |
Experimental Protocols
Protocol 1: General Procedure for Reconstitution of Synthetic TIP39
-
Preparation: Before opening, allow the vial of lyophilized TIP39 to warm to room temperature.
-
Solvent Selection: Based on the peptide's properties (basic), select a primary solvent. Start with sterile 0.1% acetic acid in water.
-
Initial Dissolution: Add a small amount of the selected solvent to the vial to create a concentrated stock solution (e.g., 1-2 mg/mL). Gently vortex or sonicate the vial to aid dissolution. Visually inspect to ensure no particulates remain.
-
Dilution: Further dilute the stock solution to the desired working concentration using your final assay buffer. Add the stock solution to the buffer slowly while gently mixing.
-
Sterilization: If required for cell culture, filter the final solution through a 0.22 µm syringe filter that is compatible with your solvent and has low protein binding properties.
-
Storage: Immediately aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: HPLC-Based Assessment of TIP39 Stability
This protocol describes a general method to monitor the degradation of TIP39 over time.
-
Sample Preparation:
-
Reconstitute TIP39 to a known concentration (e.g., 1 mg/mL) in the buffer or solution of interest.
-
Divide the solution into multiple vials for different time points and storage conditions (e.g., 4°C, 25°C, 40°C).
-
Prepare a "Time 0" sample by immediately diluting an aliquot to the working concentration for HPLC analysis (e.g., 0.1 mg/mL).[16]
-
-
Incubation: Store the vials at their respective temperatures. At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove a vial from each condition.
-
HPLC Analysis:
-
System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector is required.[17]
-
Column: A C18 column is typically used for peptide analysis.[18]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: Develop a linear gradient to elute the peptide (e.g., 5% to 65% Mobile Phase B over 30 minutes). The exact gradient should be optimized for TIP39.
-
Detection: Monitor the elution at 214 nm or 220 nm, which corresponds to the peptide bond absorbance.[17]
-
Injection: Inject the "Time 0" sample and samples from each subsequent time point.
-
-
Data Analysis:
-
Integrate the peak area of the main TIP39 peak in each chromatogram.
-
Calculate the percentage of intact TIP39 remaining at each time point relative to the "Time 0" sample.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Visualizations
Caption: TIP39 signaling pathway via the PTH2 receptor.
Caption: Experimental workflow for HPLC-based stability assessment.
Caption: Troubleshooting logic for TIP39 instability issues.
References
- 1. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTH2 receptor-mediated inhibitory effect of parathyroid hormone and TIP39 on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TIP39/parathyroid hormone type 2 receptor signaling is a potent inhibitor of chondrocyte proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | MDPI [mdpi.com]
- 6. Strategies for Improving Peptide Stability and Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. veeprho.com [veeprho.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 15. WO2012074285A2 - Agent for stabilizing peptides or proteins - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hplc.eu [hplc.eu]
Navigating Low Signal Challenges in TIP39 Immunohistochemistry: A Technical Support Guide
For researchers, scientists, and drug development professionals encountering weak or no signal in their Tuberoinfundibular Peptide of 39 Residues (TIP39) immunohistochemistry (IHC) experiments, this technical support center provides a comprehensive troubleshooting guide and frequently asked questions. This resource offers detailed methodologies and data-driven recommendations to optimize your staining protocol and achieve robust, reliable results.
General Immunohistochemistry Workflow
The following diagram outlines a standard workflow for immunohistochemistry. Each step presents a potential point for optimization to enhance signal intensity.
Troubleshooting Low Signal in TIP39 IHC: A Step-by-Step Guide
Low or absent signal in TIP39 IHC can be a frustrating issue. The following flowchart provides a logical sequence for troubleshooting, starting from the most common culprits.
Frequently Asked Questions (FAQs)
Q1: What is the expected localization of TIP39 in the brain?
A1: TIP39 is a neuropeptide with a restricted expression pattern in the central nervous system. TIP39-immunoreactive cell bodies are primarily found in the subparafascicular area of the posterior thalamus and the medial paralemniscal nucleus in the pons.[1][2][3] However, TIP39-containing nerve fibers are more widespread and can be found in various brain regions, including the hypothalamus (paraventricular, dorsomedial, and arcuate nuclei), amygdala, septum, and bed nucleus of the stria terminalis.[1][4] Therefore, when troubleshooting, it is crucial to use brain regions known to express TIP39 fibers as positive control tissue.
Q2: My anti-TIP39 antibody is not working. What should I check first?
A2: When experiencing no or weak staining, the primary antibody is the first component to scrutinize.[5][6]
-
Validation: Confirm that the antibody is validated for immunohistochemistry on the species and tissue type you are using.[6] Not all antibodies that work in one application (e.g., Western Blot) will be effective in IHC.
-
Storage and Handling: Ensure the antibody has been stored according to the manufacturer's instructions and has not undergone multiple freeze-thaw cycles.
-
Concentration: The optimal antibody concentration is critical and often needs to be determined empirically through a titration experiment. Start with the concentration recommended on the datasheet, if available, and test a range of dilutions.[6]
Q3: What are the key considerations for antigen retrieval for TIP39?
A3: Antigen retrieval is a critical step to unmask the epitope that may have been cross-linked during fixation.[4][7] For neuropeptides like TIP39, which may be present in low abundance, optimizing this step is crucial.
-
Method: Both heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER) are options. HIER is the most commonly used method.[4]
-
HIER Buffers: The choice of buffer and its pH can significantly impact staining intensity. The two most common buffers are sodium citrate (B86180) (pH 6.0) and Tris-EDTA (pH 9.0).[7] It is advisable to test both to determine the optimal condition for your specific anti-TIP39 antibody.
-
Heating Conditions: The duration and temperature of heating during HIER need to be optimized. Insufficient heating may not adequately unmask the epitope, while excessive heating can damage the tissue.[8]
Q4: How can I amplify the signal for a low-expression target like TIP39?
A4: For antigens with low expression levels, signal amplification techniques can significantly enhance the detection sensitivity.[9][10]
-
Avidin-Biotin Complex (ABC) and Labeled Streptavidin-Biotin (LSAB): These methods utilize the high affinity of avidin/streptavidin for biotin (B1667282) to create a complex with an enzyme (like HRP), leading to signal amplification.[11]
-
Polymer-Based Detection Systems: These systems use a polymer backbone conjugated with multiple enzyme molecules and secondary antibodies, providing a high degree of signal amplification with potentially lower background compared to ABC methods.[1][11]
-
Tyramide Signal Amplification (TSA): This is a highly sensitive method where an HRP-conjugated secondary antibody catalyzes the deposition of multiple tyramide-fluorophore molecules at the site of the antigen, resulting in a dramatic increase in signal intensity.[3][9]
Quantitative Data Summary
Optimizing key parameters in your IHC protocol is essential for achieving a strong signal. The following table provides a general range for these parameters that can be used as a starting point for your TIP39 IHC experiments. Note that the optimal conditions will need to be determined empirically for your specific antibody and tissue.
| Parameter | Recommended Starting Range | Key Considerations |
| Primary Antibody Dilution | 1:100 - 1:1000 | Titration is crucial. Start with the manufacturer's recommendation if available. |
| Incubation Time (Primary Ab) | 1 hour at RT to Overnight at 4°C | Longer incubation at a lower temperature can increase signal without increasing background. |
| Antigen Retrieval (HIER) | 10-20 minutes at 95-100°C | Buffer choice (Citrate pH 6.0 vs. Tris-EDTA pH 9.0) is critical and antibody-dependent. |
| Antigen Retrieval (PIER) | 5-15 minutes with Proteinase K or Trypsin at 37°C | Enzyme concentration and incubation time must be carefully optimized to avoid tissue damage. |
| Secondary Antibody Dilution | 1:200 - 1:2000 | Follow the manufacturer's guidelines. |
| Incubation Time (Secondary Ab) | 30-60 minutes at RT | Ensure sufficient time for binding. |
Experimental Protocols
Standard Immunohistochemistry Protocol for TIP39 (Paraffin-Embedded Tissue)
This protocol provides a general framework. Optimization of specific steps, particularly antigen retrieval and antibody concentrations, is highly recommended.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval (HIER Method):
-
Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0, or 10 mM Tris, 1 mM EDTA, pH 9.0).
-
Heat in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse in PBS.
-
-
Blocking Endogenous Peroxidase (if using HRP-based detection):
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.
-
Rinse in PBS.
-
-
Blocking Non-Specific Binding:
-
Incubate slides with a blocking solution (e.g., 5% normal serum from the species of the secondary antibody in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-TIP39 primary antibody to its optimal concentration in the blocking solution.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides in PBS (3 x 5 minutes).
-
-
Secondary Antibody Incubation:
-
Incubate slides with a biotinylated or enzyme-conjugated secondary antibody (specific to the primary antibody host species) for 1 hour at room temperature.
-
-
Detection:
-
If using an ABC or LSAB kit, follow the manufacturer's instructions for incubation with the streptavidin-enzyme complex.
-
Incubate with the appropriate chromogen substrate (e.g., DAB) until the desired color intensity is reached.
-
Stop the reaction by rinsing in water.
-
-
Counterstaining:
-
Lightly counterstain with hematoxylin.
-
Rinse in water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
References
- 1. origene.com [origene.com]
- 2. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 3. Novel Immunohistochemical Techniques Using Discrete Signal Amplification Systems for Human Cutaneous Peripheral Nerve Fiber Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 6. documents.cap.org [documents.cap.org]
- 7. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 8. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 9. Signal Amplification (IHC / FISH) - dianova Int. [dianova.com]
- 10. bma.ch [bma.ch]
- 11. What are the signal amplification methods used in immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing TIP39 In Situ Hybridization
This technical support center provides troubleshooting guidance and detailed protocols for researchers optimizing in situ hybridization (ISH) for the Tuberoinfundibular Peptide of 39 residues (TIP39). TIP39 is a neuropeptide that acts as the endogenous ligand for the parathyroid hormone 2 receptor (PTH2R), playing roles in neuroendocrine functions, nociception, and stress responses.[1][2] Its localized expression in specific brain regions, such as the subparafascicular area and the medial paralemniscal nucleus, makes ISH a critical technique for its study.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during TIP39 ISH experiments, from probe design to signal detection.
Probe Design & Specificity
Q1: What is the optimal length for a TIP39 cRNA probe?
A1: The optimal length for a cRNA (riboprobe) for ISH is a balance between signal intensity and tissue penetration. While longer probes can incorporate more labels and yield a stronger signal, they may penetrate tissue less effectively.[3] For TIP39, a probe length of 200-500 base pairs is a recommended starting point.[3][4] It is crucial to select a region of the TIP39 mRNA that is unique to avoid cross-hybridization with other transcripts. Targeting the 3' untranslated region (3' UTR) is often a good strategy as it tends to be more specific to the gene of interest.[3]
Q2: How can I ensure my TIP39 probe is specific?
A2: Ensuring probe specificity is critical. Before synthesis, perform a BLAST (Basic Local Alignment Search Tool) analysis of your chosen probe sequence against the transcriptome of your target species. This will verify that the sequence does not have significant homology with other mRNAs, which could lead to non-specific binding. Additionally, including a sense-strand probe control in your experiment is essential. The sense probe has the same sequence as the mRNA and should not bind, thus serving as a negative control for specific hybridization.[3]
Troubleshooting Common ISH Problems
Q3: I am getting no signal or a very weak signal in my TIP39 ISH experiment. What are the likely causes?
A3: Low or no signal is a frequent issue in ISH.[5] Consider the following potential causes and solutions:
-
Poor Tissue Permeabilization: The probe cannot access the target mRNA. Optimize the proteinase K digestion step by adjusting the concentration or incubation time.[5][6] Be cautious, as over-digestion can destroy tissue morphology and lead to loss of the target.[5]
-
Degraded RNA: Ensure all solutions are RNase-free and proper tissue handling techniques are used to preserve mRNA integrity.[7]
-
Insufficient Probe Concentration: The amount of probe may be too low. Try increasing the probe concentration in the hybridization buffer.[5][6]
-
Incorrect Hybridization Temperature: The hybridization temperature may be too high (too stringent), preventing the probe from binding.[5] Try lowering the temperature in 2-5°C increments.
-
Ineffective Probe Labeling: Verify the incorporation of the label (e.g., Digoxigenin) into your cRNA probe.[8] You can run a small amount on a gel or use a dot blot to check labeling efficiency.
Q4: My background signal is very high, obscuring the specific TIP39 signal. How can I reduce it?
A4: High background can be caused by non-specific binding of the probe or the detection antibody.[6][9] Here are some troubleshooting steps:
-
Increase Wash Stringency: Post-hybridization washes are crucial for removing non-specifically bound probes. Increase the temperature or decrease the salt concentration (e.g., lower SSC concentration) of your washes.[5][9]
-
Decrease Probe Concentration: Using too much probe is a common cause of high background.[5] Try reducing the probe concentration by 50%.
-
Acetylation Step: Include an acetylation step with acetic anhydride (B1165640) after proteinase K digestion to block positively charged groups on the tissue that can non-specifically bind the negatively charged probe.
-
Blocking: Ensure adequate blocking before applying the antibody (e.g., anti-DIG antibody) to prevent non-specific antibody binding.[7]
Q5: I see staining in my sense-strand control. What does this mean?
A5: Staining with the sense probe indicates that the signal is not due to specific hybridization to the target mRNA. This is often caused by non-specific probe binding to cellular components or issues with the detection system itself. To troubleshoot, review the steps for reducing high background (Q4), paying special attention to wash stringency and blocking steps.
Quantitative Data Summary
Optimizing ISH protocols often requires empirical testing of various parameters. The following tables provide a structured overview of key variables and their expected impact on the experimental outcome.
Table 1: Effect of Probe Length on Signal-to-Noise Ratio
| Probe Length (bases) | Expected Signal Intensity | Expected Background | Tissue Penetration | Recommendation |
| < 200 | Lower | Lower | Excellent | May provide insufficient signal for low-abundance transcripts. |
| 200 - 500 | Optimal | Moderate | Good | Recommended starting range for TIP39 mRNA.[3][4] |
| > 600 | High | Higher | Fair to Poor | May increase non-specific binding and have difficulty penetrating dense tissue.[3] |
Table 2: Troubleshooting Hybridization and Wash Conditions
| Issue | Parameter to Adjust | Recommended Change | Rationale |
| No/Weak Signal | Hybridization Temperature | Decrease by 2-5°C | Lowers stringency to facilitate probe-target binding.[5] |
| No/Weak Signal | Post-Hybridization Wash Temp | Decrease by 2-5°C | Reduces the risk of washing off specifically bound probe.[5] |
| High Background | Hybridization Temperature | Increase by 2-5°C | Increases stringency to destabilize weak, non-specific binding.[5] |
| High Background | Post-Hybridization Wash Temp | Increase by 2-5°C | Increases stringency to more effectively remove non-specifically bound probe.[9] |
| High Background | Post-Hybridization Wash Salt (SSC) | Decrease concentration | Increases stringency. For example, move from 2x SSC to 0.2x SSC.[5] |
Experimental Protocols & Visual Guides
This section provides a detailed protocol for performing non-radioactive ISH for TIP39 and includes diagrams to clarify workflows and biological pathways.
Protocol: Non-Radioactive (DIG) In Situ Hybridization for TIP39 in Brain Sections
This protocol is adapted for detecting TIP39 mRNA in perfusion-fixed, frozen mouse brain sections.[7][10]
I. Pre-Hybridization
-
Sectioning: Cut cryostat sections at 14-20 µm thickness and mount them on charged slides.[10][11] Dry slides for at least 2 hours at room temperature.[10]
-
Post-fixation: Fix slides in 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
-
Washes: Wash slides 2x 5 minutes in DEPC-treated PBS.
-
Permeabilization: Incubate slides in Proteinase K solution (e.g., 1-5 µg/mL in PBS) for 5-15 minutes at 37°C. Note: This step is critical and must be optimized.
-
Wash & Post-fix: Wash in PBS, then post-fix again in 4% PFA for 5 minutes.
-
Acetylation: Wash in PBS, then incubate in 0.1 M triethanolamine (B1662121) (TEA) buffer. Add acetic anhydride to a final concentration of 0.25% and incubate for 10 minutes. This reduces non-specific binding.
-
Final Washes: Wash 2x 5 minutes in PBS.
-
Pre-hybridization: Dehydrate sections through an ethanol (B145695) series (50%, 70%, 100%). Air dry completely. Apply hybridization buffer (without probe) to the sections and incubate for 1-2 hours at the hybridization temperature (e.g., 65°C) in a humidified chamber.[10]
II. Hybridization
-
Probe Denaturation: Dilute the DIG-labeled TIP39 antisense and sense probes in hybridization buffer (e.g., 0.1-0.5 ng/µL).[10] Heat the probe mixture at 80-85°C for 5 minutes to linearize the probe, then immediately chill on ice.[10]
-
Hybridization: Remove the pre-hybridization buffer from the slides and apply the probe-containing hybridization solution.
-
Incubation: Cover with a coverslip and incubate overnight (12-16 hours) at 65°C in a humidified chamber.[7][10]
III. Post-Hybridization Washes & Detection
-
Remove Coverslips: Carefully remove coverslips by immersing slides in 2x SSC at room temperature.
-
Stringent Washes: Perform a series of washes to remove unbound probe. For example:
-
Blocking: Wash in a suitable buffer (e.g., MABT) and then block with a blocking solution (e.g., 10% heat-inactivated sheep serum in MABT) for at least 1 hour.[7]
-
Antibody Incubation: Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution (e.g., 1:2000-1:5000), overnight at 4°C.[7][10]
-
Washes: Wash slides extensively in MABT (e.g., 3x 10 minutes).[7]
-
Color Development: Equilibrate slides in an alkaline detection buffer (e.g., NTMT, pH 9.5). Incubate with NBT/BCIP substrate solution in the dark. Monitor color development under a microscope (can take hours to overnight).[7]
-
Stop Reaction & Mount: Stop the reaction by washing in PBS. Counterstain if desired, then dehydrate through an ethanol series, clear with xylene, and coverslip with a permanent mounting medium.[7]
Visual Guides
Caption: Workflow for TIP39 non-radioactive in situ hybridization.
Caption: Troubleshooting logic for common ISH issues.
Caption: Simplified TIP39-PTH2R signaling pathway via Gs activation.
References
- 1. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Neuroendocrine Functions of the Parathyroid Hormone 2 Receptor [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. flyterminalia.pitt.edu [flyterminalia.pitt.edu]
- 5. histobiolab.com [histobiolab.com]
- 6. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. clinicallab.com [clinicallab.com]
- 9. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. In-situ hybridization for mouse brain sections [bio-protocol.org]
- 11. Video: Combining Multiplex Fluorescence In Situ Hybridization with Fluorescent Immunohistochemistry on Fresh Frozen or Fixed Mouse Brain Sections [jove.com]
Technical Support Center: Synthesis and Purification of Bioactive TIP39
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis and purification of bioactive Tuberoinfundibular Peptide of 39 residues (TIP39).
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of human TIP39 and are there any disulfide bonds?
A1: The amino acid sequence for human TIP39 is SLALADDAAFRERARLLAALERRHWLNSYMHKLLVLDAP. Mass spectrometry analysis has not identified any post-translational modifications. Importantly, the sequence does not contain any cysteine residues, so there are no disulfide bonds to consider during synthesis or purification.
Q2: What are the primary challenges in synthesizing TIP39?
A2: As a 39-residue peptide, the primary challenges during solid-phase peptide synthesis (SPPS) are ensuring complete coupling at each step to avoid deletion sequences and preventing peptide chain aggregation on the resin, which can lead to truncated sequences and low yield. Peptides with hydrophobic residues, which are present in TIP39, can be prone to aggregation.
Q3: What purity level should I aim for, and how can it be assessed?
A3: For in vitro bioactivity assays, a purity of >95% is recommended. Purity is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 210-220 nm. The identity of the final product should be confirmed by mass spectrometry to ensure the correct molecular weight.
Q4: How should I handle and store purified, lyophilized TIP39?
A4: Lyophilized TIP39 should be stored at -20°C or colder, protected from moisture and light. Before use, allow the vial to equilibrate to room temperature before opening to minimize condensation. For preparing stock solutions, use a high-quality solvent in which the peptide is soluble (e.g., sterile water with a small amount of acetic acid or a buffer). It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: What is the mechanism of action for TIP39 and how can I test its bioactivity?
A5: TIP39 is a potent and selective agonist for the Parathyroid Hormone 2 Receptor (PTH2R), a G protein-coupled receptor. Its binding to PTH2R stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] A common and effective way to measure the bioactivity of synthesized TIP39 is to perform a cell-based cAMP accumulation assay using cells engineered to express the PTH2R.
Synthesis Troubleshooting Guide
This guide addresses common issues encountered during the Solid-Phase Peptide Synthesis (SPPS) of TIP39.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Peptide | Incomplete Coupling: Steric hindrance or aggregation of the growing peptide chain can prevent complete reaction of the incoming amino acid. | - Double Couple: Repeat the coupling step for problematic residues (e.g., hydrophobic or bulky amino acids).- Change Coupling Reagents: Use a more potent activator cocktail (e.g., HBTU/HOBt or HATU).- Increase Reaction Time: Extend the coupling reaction time to allow for completion.- Use a Different Resin: A resin with a lower substitution level or one with better swelling properties (e.g., PEG-based resins) can improve reaction kinetics.[2][3] |
| Peptide Aggregation: The growing TIP39 chain may form secondary structures on the resin, blocking reactive sites. | - Use "Difficult Sequence" Protocols: Incorporate structure-breaking elements like pseudoproline dipeptides if specific regions are known to be problematic.[3]- Change Synthesis Solvent: N-Methyl-2-pyrrolidone (NMP) or the addition of DMSO (up to 25%) can improve solvation compared to DMF.- Elevated Temperature: Performing couplings at a higher temperature (e.g., 50-75°C) can disrupt aggregation. | |
| Presence of Deletion Sequences in MS Analysis | Incomplete Fmoc Deprotection: The piperidine (B6355638) solution may not have had sufficient access to the N-terminus of the growing peptide chain. | - Extend Deprotection Time: Increase the duration of the piperidine treatment.- Double Deprotection: Perform the deprotection step twice before proceeding to the coupling step. |
| Incomplete Coupling: As described above. | See solutions for "Incomplete Coupling." | |
| Presence of Truncated Sequences in MS Analysis | Chain Termination: Aggregation can become so severe that it completely halts both deprotection and coupling reactions. | See solutions for "Peptide Aggregation." |
Purification Troubleshooting Guide
This guide focuses on resolving common issues during the RP-HPLC purification of crude TIP39.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Broadening or Tailing) | Column Overload: Injecting too much crude peptide onto the column. | - Reduce Sample Load: Decrease the amount of peptide injected per run.[4]- Use a Larger Column: Scale up to a preparative column with a larger diameter if a high sample load is necessary. |
| Peptide Aggregation/Precipitation: The peptide is not fully soluble in the mobile phase at the point of injection or during the gradient. | - Modify Sample Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent (like DMSO) before diluting with the initial mobile phase (Mobile Phase A).- Increase Initial %B: Start the gradient with a slightly higher percentage of the organic mobile phase (e.g., 10-15% B instead of 5% B) to improve solubility. | |
| Low Recovery of Purified Peptide | Irreversible Adsorption: The peptide is sticking to the column matrix or system components. | - Acidify Mobile Phase: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) in both mobile phases to improve solubility and reduce secondary interactions.[5]- Passivate the System: If not using a bio-inert HPLC system, passivating the fluid path with nitric acid (following manufacturer's instructions) may be necessary. |
| Peptide Precipitation: The peptide is precipitating during fraction collection due to high concentration and increasing aqueous content. | - Dilute During Collection: Add a small amount of acetonitrile (B52724) or another organic solvent to the collection tubes beforehand. | |
| Co-elution of Impurities with Target Peptide | Insufficient Resolution: The gradient is too steep, or the column chemistry is not optimal for separating closely related impurities (e.g., deletion sequences). | - Flatten the Gradient: Decrease the rate of change of the organic mobile phase (e.g., from 1% per minute to 0.5% per minute) around the elution time of the target peptide.[4]- Try a Different Stationary Phase: A column with a different chemistry (e.g., C8 instead of C18, or a phenyl-hexyl phase) may provide different selectivity. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of TIP39
This protocol describes a standard Fmoc/tBu-based synthesis strategy suitable for a 39-residue peptide like TIP39.
Materials:
-
Fmoc-Rink Amide resin (e.g., 0.4-0.6 mmol/g substitution)
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain DMF.
-
Add 20% piperidine/DMF solution to the resin.
-
React for 10 minutes, then drain.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to resin substitution) with HBTU (3.9 eq) and HOBt (4 eq) in DMF for 2-3 minutes.
-
Add DIPEA (8 eq) and mix.
-
Immediately add the activated amino acid solution to the resin.
-
React for 45-60 minutes.
-
Wash the resin with DMF (5x).
-
Optional: Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step ("double couple").
-
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the TIP39 sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: RP-HPLC Purification of TIP39
Materials:
-
Crude, lyophilized TIP39
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in 90% ACN / 10% water
-
Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 300 Å pore size)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., 50% ACN/water or a small amount of DMSO) and then dilute with Mobile Phase A to a final concentration of ~10-20 mg/mL. Filter through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes.
-
Gradient Elution:
-
Inject the prepared sample onto the column.
-
Run a linear gradient. A typical starting gradient for a peptide of this size would be from 20% to 60% Mobile Phase B over 40-60 minutes at an appropriate flow rate for the column size.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the final purified peptide.
Protocol 3: Bioactivity Assay - cAMP Accumulation
Materials:
-
HEK293 cells stably expressing the human PTH2 receptor (HEK-PTH2R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 1 mg/mL BSA and a phosphodiesterase inhibitor like IBMX).
-
Purified TIP39 and a positive control (e.g., a previously validated batch of TIP39).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).[6]
Procedure:
-
Cell Seeding: Plate HEK-PTH2R cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of your synthesized TIP39 and the positive control in assay buffer.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the various concentrations of TIP39 (or control) to the wells.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the TIP39 concentration.
-
Calculate the EC50 value (the concentration of TIP39 that produces 50% of the maximal response) using a non-linear regression analysis (e.g., sigmoidal dose-response).
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for bioactive TIP39.
| Parameter | Value | Assay Conditions | Reference |
| Molecular Weight (Human) | ~4549.2 Da | Calculated from sequence | N/A |
| Binding Affinity (IC50) at hPTH2R | ~0.59 nM | Radioligand displacement assay in HEK293 cell membranes | [7] |
| Functional Potency (EC50) at hPTH2R | ~0.44 nM - 2.0 nM | cAMP accumulation in HEK293 or COS-7 cells expressing hPTH2R | [7][8] |
| Purity Target (for bioassays) | >95% | Analytical RP-HPLC | General Practice |
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for TIP39.
Caption: Purification and analysis workflow for synthetic TIP39.
Caption: Troubleshooting logic for TIP39 synthesis and purification.
References
- 1. Parathyroid hormone 2 receptor is a functional marker of nociceptive myelinated fibers responsible for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. bachem.com [bachem.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular determinants of tuberoinfundibular peptide of 39 residues (TIP39) selectivity for the parathyroid hormone-2 (PTH2) receptor. N-terminal truncation of TIP39 reverses PTH2 receptor/PTH1 receptor binding selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Tuberoinfundibular Neuropeptide 39 (TIP39) Detection: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The study of tuberoinfundibular neuropeptide 39 (TIP39) presents unique challenges, primarily stemming from the poor specificity of commercially available antibodies. This technical support center provides a comprehensive resource for overcoming these hurdles, offering detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to enhance the accuracy and reliability of your TIP39 research.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to find a specific antibody for TIP39?
A1: Several factors contribute to the challenges in developing highly specific antibodies for TIP39:
-
Small Size and Linear Nature: TIP39 is a small, 39-amino acid neuropeptide. Small peptides are often poor immunogens, making it difficult to elicit a robust and specific antibody response.
-
Homology with Other Peptides: TIP39 shares some structural homology with other members of the parathyroid hormone (PTH) family, which can lead to cross-reactivity with antibodies raised against it.[1][2]
-
Limited Epitope Availability: The small size of TIP39 offers a limited number of unique epitopes for antibody recognition, increasing the likelihood of off-target binding.
Q2: What are the initial steps to validate a new lot of a TIP39 antibody?
A2: Before initiating your experiments, it is crucial to validate any new TIP39 antibody. A step-by-step validation workflow is essential:
-
Sequence Alignment: Perform a BLAST analysis of the immunogen sequence provided by the manufacturer to identify potential cross-reactivity with other proteins.
-
Western Blot Analysis: Test the antibody on positive and negative control cell lysates or tissues. A specific antibody should detect a single band at the correct molecular weight for TIP39 (approximately 4.5 kDa).
-
Peptide Competition Assay: Pre-incubate the antibody with the immunizing peptide. A specific signal should be blocked or significantly reduced in your application (e.g., Western blot, IHC).
-
Immunohistochemistry on Control Tissues: Use tissues with known TIP39 expression patterns (e.g., specific brain regions) as positive controls and tissues known to lack TIP39 as negative controls.
Q3: Are there alternatives to antibody-based methods for detecting TIP39?
A3: Yes, given the challenges with antibody specificity, non-antibody-based methods can provide more reliable detection and quantification of TIP39. Mass spectrometry (MS)-based approaches, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful alternatives for neuropeptide analysis.[3][4][5][6] These methods offer high specificity and sensitivity and can distinguish between TIP39 and other closely related peptides.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common immunoassays used to study TIP39.
Immunohistochemistry (IHC)
Poor specificity in IHC can manifest as high background, non-specific staining, or a complete lack of signal.
Common Problems and Solutions in TIP39 Immunohistochemistry
| Problem | Possible Cause | Recommended Solution |
| High Background Staining | Excessive primary antibody concentration. | Titrate the primary antibody to determine the optimal concentration that provides a clear signal with minimal background. |
| Non-specific binding of the secondary antibody. | Include a control slide incubated with the secondary antibody alone. If staining is observed, consider using a pre-adsorbed secondary antibody or a different blocking serum.[7] | |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., 5-10% normal serum from the same species as the secondary antibody). | |
| Issues with tissue fixation. | Over-fixation can mask epitopes, while under-fixation can lead to poor tissue morphology and non-specific antibody binding. Optimize fixation time and consider using a milder fixative than formalin, such as paraformaldehyde. For neuropeptides, perfusion fixation is often recommended.[7] | |
| Weak or No Signal | Low primary antibody affinity or concentration. | Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C). |
| Epitope masking due to fixation. | Perform antigen retrieval. For TIP39, heat-induced epitope retrieval (HIER) with a citrate (B86180) buffer (pH 6.0) is a good starting point. Optimization of time and temperature is crucial. | |
| Low abundance of TIP39 in the tissue. | Use a signal amplification system, such as a biotin-based detection method (e.g., ABC kit) or a polymer-based system. | |
| Non-Specific Staining | Cross-reactivity of the primary antibody. | Perform a peptide competition assay by pre-incubating the antibody with the immunizing peptide. A specific signal should be abolished. |
| Endogenous enzyme activity (for HRP/AP detection). | Incubate sections with an appropriate blocking solution (e.g., hydrogen peroxide for HRP, levamisole (B84282) for AP) before primary antibody incubation.[8] |
Western Blotting
Detecting a small peptide like TIP39 (approx. 4.5 kDa) via Western blot requires specific protocol adjustments.
Common Problems and Solutions in TIP39 Western Blotting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Poor transfer of a small peptide. | Use a membrane with a smaller pore size (e.g., 0.2 µm PVDF). Optimize transfer time and voltage; shorter transfer times are often better for small proteins to prevent "blow-through".[9] |
| Inappropriate gel system. | Use Tris-Tricine gels, which are specifically designed for the separation of small proteins and peptides.[9] | |
| Antibody not recognizing the denatured protein. | Ensure the antibody is validated for Western blotting. Some antibodies only recognize the native conformation of the protein. | |
| High Background | Non-specific antibody binding. | Optimize the blocking buffer. While 5% non-fat milk is common, for some antibodies, 3-5% Bovine Serum Albumin (BSA) may yield a cleaner background.[10] |
| Suboptimal antibody concentrations. | Titrate both the primary and secondary antibodies to find the optimal dilutions. | |
| Multiple Bands | Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. |
| Antibody cross-reactivity. | Check the immunogen sequence for homology with other proteins. Use a different antibody with a non-overlapping epitope if possible. |
Enzyme-Linked Immunosorbent Assay (ELISA)
The performance of an ELISA is highly dependent on the quality of the capture and detection antibodies.
Common Problems and Solutions in TIP39 ELISA
| Problem | Possible Cause | Recommended Solution |
| High Background | Non-specific binding of antibodies. | Optimize blocking conditions (buffer type, concentration, and incubation time). Add a detergent like Tween-20 to wash buffers. |
| High concentration of detection antibody. | Titrate the detection antibody to determine the optimal concentration. | |
| Low Signal | Inefficient antibody binding. | Ensure the capture antibody is properly coated on the plate. Increase incubation times for the sample and antibodies. |
| Low affinity of antibodies. | Consider using a different antibody pair with higher affinity for TIP39. | |
| High Coefficient of Variation (CV%) | Inconsistent pipetting or washing. | Use calibrated pipettes and ensure uniform washing across all wells. Automated plate washers can improve consistency. |
| Edge effects. | Avoid using the outer wells of the plate for standards and samples, or ensure even temperature distribution during incubation. |
Experimental Protocols & Methodologies
General Antibody Validation Workflow
A rigorous validation process is essential to ensure the specificity of your TIP39 antibody.
A logical workflow for validating a new TIP39 antibody.
Detailed Protocol: Immunohistochemistry for TIP39 in Brain Tissue
This protocol is a starting point and may require optimization for your specific antibody and tissue.
-
Tissue Preparation:
-
Perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS at 4°C until it sinks.
-
Embed the tissue in OCT compound and freeze. Cut 20-30 µm sections on a cryostat.
-
-
Antigen Retrieval:
-
Wash sections in PBS.
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in 10 mM sodium citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash sections in PBS with 0.1% Triton X-100 (PBST).
-
Block for 1 hour at room temperature in PBST containing 5% normal goat serum (or serum from the species of the secondary antibody).
-
Incubate with the primary TIP39 antibody (at its optimized dilution) in blocking buffer overnight at 4°C.
-
Wash sections three times in PBST.
-
Incubate with a fluorescently labeled or biotinylated secondary antibody in blocking buffer for 1-2 hours at room temperature.
-
Wash sections three times in PBST.
-
If using a biotinylated secondary, incubate with an avidin-biotin-enzyme complex (e.g., ABC kit) according to the manufacturer's instructions.
-
Develop the signal using a suitable substrate (e.g., DAB for HRP or a fluorescent substrate).
-
Counterstain with a nuclear stain (e.g., DAPI or hematoxylin) if desired.
-
Mount and coverslip.
-
Detailed Protocol: Western Blotting for TIP39
-
Sample Preparation:
-
Homogenize cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 70°C for 10 minutes.
-
Load samples onto a 16.5% Tris-Tricine polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Transfer:
-
Transfer proteins to a 0.2 µm PVDF membrane.
-
Perform the transfer at 100V for 30-45 minutes in a cold room or on ice.
-
-
Immunodetection:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary TIP39 antibody (at its optimized dilution) in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
TIP39 Signaling Pathway
TIP39 exerts its effects by binding to the parathyroid hormone 2 receptor (PTH2R), a G protein-coupled receptor.[1][2] Activation of PTH2R initiates two primary signaling cascades:
-
Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular processes.
-
Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
The dual signaling pathways activated by TIP39 binding to PTH2R.
Alternative Methodologies: Mass Spectrometry
For definitive identification and quantification of TIP39, mass spectrometry offers a robust, antibody-independent approach.
General Workflow for TIP39 Detection by LC-MS/MS
A simplified workflow for detecting TIP39 using LC-MS/MS.
This technical support guide is intended to provide a foundational resource for researchers working with TIP39. Given the inherent difficulties in antibody-based detection of this neuropeptide, a multi-faceted approach combining rigorous antibody validation with consideration of alternative methodologies is strongly recommended for generating reliable and reproducible data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Troubleshooting Immunohistochemistry [nsh.org]
- 3. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometric Profiling of Neuropeptides in Response to Copper Toxicity via Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Neuropeptides by MALDI Imaging Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Mass Spectrometry Approaches Empowering Neuropeptide Discovery and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 10. promegaconnections.com [promegaconnections.com]
Technical Support Center: In Vivo Applications of PTH2R Antagonists
Welcome to the technical support center for researchers utilizing Parathyroid Hormone 2 Receptor (PTH2R) antagonists in in vivo studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you design, execute, and interpret your experiments while minimizing off-target effects.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with PTH2R antagonists in a question-and-answer format.
Question: My PTH2R antagonist, which is potent in vitro, shows no efficacy in my animal model. What are the likely causes and how can I troubleshoot this?
Answer: Lack of in vivo efficacy despite in vitro potency is a common challenge with peptide-based antagonists. Here’s a systematic approach to identify the issue:
-
Verify Antagonist Stability and Formulation:
-
Problem: Peptide antagonists are susceptible to degradation by proteases. The formulation may not be adequately protecting the peptide.
-
Troubleshooting Steps:
-
Assess the stability of your formulated antagonist in plasma or serum from the animal model ex vivo.
-
Consider reformulating with stabilizing excipients or using a different delivery vehicle (e.g., encapsulation in nanoparticles).[1]
-
Ensure the pH and buffer of your formulation are optimized for peptide stability.
-
-
-
Investigate Pharmacokinetics (PK):
-
Problem: The antagonist may have a very short half-life due to rapid clearance by the kidneys and liver, preventing it from reaching the target tissue at a sufficient concentration for a sustained period.[2][3]
-
Troubleshooting Steps:
-
Perform a pilot PK study to determine the antagonist's half-life, clearance rate, and bioavailability in your animal model.
-
If the half-life is too short, consider strategies to extend it, such as PEGylation, lipidation, or fusion to albumin-binding domains.[4][5]
-
Adjust the dosing regimen. A continuous infusion via an osmotic pump may be more effective than bolus injections for antagonists with rapid clearance.[2]
-
-
-
Confirm Target Engagement:
-
Problem: The antagonist may not be reaching the PTH2R in the target tissue at adequate concentrations.
-
Troubleshooting Steps:
-
If possible, measure the concentration of the antagonist in the target tissue.
-
Use a labeled version of the antagonist (e.g., radiolabeled or fluorescently tagged) to visualize its distribution in vivo.
-
-
-
Re-evaluate the Animal Model and Biology:
-
Problem: The role of PTH2R in the chosen animal model or disease state may not be as significant as hypothesized. There could be species differences in receptor pharmacology.
-
Troubleshooting Steps:
-
Confirm the expression of PTH2R in the target tissue of your specific animal model.
-
Consider using a PTH2R knockout or reporter mouse line to validate the importance of the receptor in your experimental paradigm.
-
-
Question: I am observing unexpected behavioral or physiological changes in my animals treated with a PTH2R antagonist. How can I determine if these are off-target effects?
Answer: Unexpected phenotypes can arise from off-target binding or modulation of other physiological systems. Here’s how to investigate:
-
Assess Cross-Reactivity with PTH1R:
-
Problem: The most likely off-target receptor for a TIP39-based antagonist is the Parathyroid Hormone 1 Receptor (PTH1R).[6][7] Activation or inhibition of PTH1R can have significant physiological effects, particularly on calcium homeostasis.
-
Troubleshooting Steps:
-
Review the selectivity data for your antagonist (see Data Presentation section). If the selectivity window is narrow, you may be engaging PTH1R at the dose used.
-
Measure serum calcium and phosphate (B84403) levels in treated animals to check for PTH1R-mediated effects.
-
Consider including a control group treated with a highly selective PTH1R antagonist to differentiate the effects.
-
-
-
Evaluate Potential CNS Effects:
-
Problem: The TIP39/PTH2R system is expressed in various brain regions and has been implicated in nociception, anxiety, and maternal behavior.[6][8] Unexpected behavioral changes could be due to on-target effects in the central nervous system.
-
Troubleshooting Steps:
-
If the antagonist is administered systemically, determine if it crosses the blood-brain barrier.
-
If CNS effects are not the intended therapeutic outcome, consider targeted delivery methods (e.g., intracerebral injection) to restrict the antagonist's action to the periphery.
-
Conduct a comprehensive behavioral assessment to characterize the observed changes.
-
-
-
Conduct a General Toxicity and Histopathology Assessment:
-
Problem: The observed effects could be signs of general toxicity.
-
Troubleshooting Steps:
-
Monitor animal body weight, food and water intake, and general appearance.
-
At the end of the study, perform a gross necropsy and histopathological analysis of major organs (liver, kidney, spleen, heart, lungs) to look for any abnormalities.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-targets for PTH2R antagonists? A1: The most significant and well-characterized off-target for PTH2R antagonists derived from Tuberoinfundibular Peptide of 39 residues (TIP39) is the Parathyroid Hormone 1 Receptor (PTH1R).[6][7] This is due to the structural homology between PTH2R and PTH1R and their ligands. Some TIP39 analogs, particularly N-terminally truncated versions like TIP(7-39), can even show higher affinity for PTH1R than for PTH2R.[6][10]
Q2: How can I improve the in vivo stability and half-life of my peptide-based PTH2R antagonist? A2: Several chemical modification strategies can be employed to enhance the pharmacokinetic profile of peptide antagonists:
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids at protease cleavage sites can significantly increase resistance to degradation.[5][11]
-
N- and C-terminal Modifications: Capping the N-terminus with acetylation and the C-terminus with amidation can protect against exopeptidases.[5]
-
Cyclization: Creating a cyclic peptide can improve stability by making the peptide backbone less accessible to proteases.[5][11]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the hydrodynamic size of the peptide, reducing renal clearance and shielding it from enzymatic degradation.[4][5]
-
Lipidation: Conjugating a fatty acid moiety can promote binding to serum albumin, which acts as a carrier and extends the peptide's half-life.[4]
Q3: What are the recommended routes of administration for PTH2R antagonists in vivo? A3: The choice of administration route depends on the desired pharmacokinetic profile and the target tissue.
-
Intravenous (IV) injection: Provides immediate and 100% bioavailability but often results in rapid clearance.[2]
-
Subcutaneous (SC) or Intraperitoneal (IP) injection: Allows for slower absorption and can provide a more sustained release compared to IV, but bioavailability may be lower.
-
Continuous Infusion (e.g., via osmotic mini-pumps): Ideal for antagonists with short half-lives to maintain a steady-state concentration.
-
Direct Tissue Administration (e.g., intracerebroventricular): Useful for targeting specific tissues like the brain and minimizing systemic off-target effects.[8]
Q4: What are the key signaling pathways activated by PTH2R that my antagonist should block? A4: PTH2R is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[12] Activation of Gs leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Therefore, a primary measure of PTH2R antagonist efficacy is its ability to block agonist-induced cAMP production. Some studies also suggest that PTH2R can couple to other pathways, such as those involving protein kinase C (PKC) and β-arrestin, in an agonist-dependent manner.
Data Presentation
Table 1: Selectivity Profile of TIP39-derived Peptides for PTH Receptors
| Compound | Receptor | Species | Affinity/Potency (IC50/pA2) | Selectivity (over other receptor) | Reference |
| HYWH-TIP39 | Rat PTH2R | Rat | pA2 = 7.61 (~25 nM) | >30-fold vs. Rat PTH1R | [7] |
| Rat PTH1R | Rat | Low affinity | - | [7] | |
| TIP(7-39) | Rat PTH2R | Rat | Low affinity | - | [6][7] |
| Human PTH1R | Human | IC50 ~17 nM | Potent PTH1R antagonist | [13] | |
| TIP39 | Human PTH2R | Human | High affinity | ~100-fold vs. Human PTH1R | [14] |
| Human PTH1R | Human | Lower affinity (~60 nM) | - | [13][14] |
Table 2: Pharmacokinetic Parameters of Related Peptide Hormones/Antagonists
| Peptide | Animal Model | T1/2 (Half-life) | Clearance | Key Findings | Reference |
| [Nle8,18,D-Trp12,Tyr34]bPTH(7-34)amide | Rat | Rapid | Rapid clearance by liver and kidney | Peak plasma concentration at 10 min post-IV injection. Suggests need for sustained dosing. | [2][3] |
| Peptide-based drugs (general) | General | 2-30 minutes (unmodified) | Rapid renal filtration | Short half-life is a major challenge, necessitating strategies for extension. | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Tolerability Assessment of a PTH2R Antagonist in Mice
-
Animal Model: Select an appropriate mouse model based on the research question (e.g., wild-type mice for physiological studies, or a disease model where PTH2R is implicated).
-
Antagonist Formulation:
-
Dissolve the peptide antagonist in a sterile, biocompatible vehicle (e.g., saline, PBS with 0.1% BSA).
-
Prepare the formulation fresh before each use or validate its stability under storage conditions.
-
-
Dosing and Administration:
-
Based on in vitro potency and any available PK data, determine a dose range for the study. A typical starting point for a peptide antagonist might be in the range of 1-10 mg/kg.
-
Administer the antagonist via the chosen route (e.g., subcutaneous injection).
-
Include a vehicle control group and potentially a positive control group (if applicable).
-
-
Efficacy Assessment:
-
At a predetermined time after antagonist administration, administer a PTH2R agonist (e.g., TIP39) to challenge the system.
-
Measure a relevant downstream biomarker of PTH2R activation. For example, if studying CNS effects, this could be a behavioral endpoint. If studying peripheral effects, it could be a specific gene or protein expression change in the target tissue.
-
-
Off-Target Effect Monitoring:
-
Collect blood samples at baseline and at various time points post-treatment to measure serum calcium and phosphate levels (to assess PTH1R engagement).
-
Monitor animals daily for any changes in body weight, behavior, or general health.
-
-
Terminal Procedures and Analysis:
-
At the end of the study, euthanize the animals and collect tissues of interest.
-
Perform histopathological analysis on major organs to assess for any signs of toxicity.[9]
-
Analyze target tissues for biomarkers of efficacy.
-
Protocol 2: Competitive Radioligand Binding Assay for PTH2R
This protocol is to determine the binding affinity (Ki) of an unlabeled antagonist for PTH2R.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing PTH2R.
-
Radiolabeled PTH2R ligand (e.g., [125I]-TIP39).
-
Unlabeled antagonist (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and a scintillation counter.
-
-
Assay Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at or below its Kd), and a range of concentrations of the unlabeled antagonist.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled antagonist.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Protocol 3: cAMP Functional Assay
This protocol measures the ability of a PTH2R antagonist to inhibit agonist-induced cAMP production.
-
Materials:
-
A cell line expressing PTH2R (e.g., HEK293-PTH2R).
-
PTH2R agonist (e.g., TIP39).
-
PTH2R antagonist (test compound).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Assay Procedure:
-
Seed the cells in a 96- or 384-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with stimulation buffer.
-
Add varying concentrations of the antagonist to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of the agonist (typically the EC80 concentration) to stimulate cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Lyse the cells (if required by the kit) and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Plot the cAMP response as a function of the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
Mandatory Visualizations
PTH2R Signaling Pathway```dot
Caption: General experimental workflow for testing PTH2R antagonists in vivo.
Troubleshooting Logic for Lack of In Vivo Efficacy
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
References
- 1. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 2. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution and pharmacokinetics of a potent peptide antagonist of parathyroid hormone and parathyroid hormone-related protein in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 6. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development Of A Rat Parathyroid Hormone 2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Parathyroid hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. The Parathyroid Hormone Second Receptor PTH2R and its Ligand Tuberoinfundibular Peptide of 39 Residues TIP39 Regulate Intracellular Calcium and Influence Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Best Practices for Handling and Storing TIP39 Peptides
Welcome to the technical support center for Tuberoinfundibular Peptide of 39 residues (TIP39). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and experimental use of TIP39 peptides. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research.
Frequently Asked Questions (FAQs)
What is the recommended procedure for storing lyophilized TIP39 peptide?
For optimal stability, lyophilized TIP39 peptide should be stored in a freezer at or below -20°C for short-term storage and at -80°C for long-term storage.[1][2] It is crucial to keep the peptide in a tightly sealed container in a desiccated environment to prevent degradation from moisture.[2][3] Before opening the vial, it should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[3][4][5]
How should I reconstitute lyophilized TIP39 peptide?
The solubility of a peptide is largely determined by its amino acid sequence. To reconstitute TIP39, it is recommended to first use a small amount of the peptide to test its solubility in different solvents. A general guideline is to use sterile, distilled water or a buffer at a pH where the peptide is most soluble. Given the amino acid composition of TIP39, it is a basic peptide and should be dissolved in a slightly acidic solution. If the peptide proves difficult to dissolve in aqueous solutions, a small amount of an organic solvent like DMSO or acetonitrile (B52724) can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer.
What is the stability of TIP39 peptide in solution?
The stability of peptides in solution is limited, and it is generally not recommended to store them in solution for extended periods.[5] For short-term storage of a few days, a sterile, buffered solution at pH 5-7 can be stored at 4°C. For longer-term storage, it is advisable to aliquot the reconstituted peptide into single-use volumes and freeze them at -20°C or -80°C.[3][4] It is critical to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[3][6]
What are the key considerations for handling TIP39 peptides to avoid degradation?
Peptides are sensitive to various environmental factors. To maintain the integrity of TIP39, it is important to:
-
Avoid moisture: Always allow the lyophilized powder to reach room temperature before opening the vial.[4][5]
-
Minimize exposure to air: Peptides containing amino acids like Cys, Met, or Trp are susceptible to oxidation.[3][5] While TIP39 contains a Methionine and a Tryptophan, it is good practice to handle it in an oxygen-free environment where possible.
-
Protect from light: Store both lyophilized and reconstituted peptides in the dark or in amber vials to prevent photodegradation.[4][6]
-
Use appropriate labware: Peptides can adsorb to certain plastics. Using low-protein-binding tubes and pipette tips is recommended to prevent loss of material.
Data Presentation: Storage Recommendations
| Storage Condition | Lyophilized TIP39 | Reconstituted TIP39 |
| Short-Term | ≤ 4°C (several weeks) | 4°C (up to one week) |
| Long-Term | -20°C to -80°C (months to years)[2][3] | -20°C to -80°C (in aliquots, for a few weeks)[5] |
| Key Considerations | Store in a desiccator, protect from light.[2][3][4] | Use sterile buffer (pH 5-7), avoid freeze-thaw cycles.[4] |
Experimental Protocols
Protocol 1: TIP39 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of test compounds for the Parathyroid Hormone 2 (PTH2) receptor, the target of TIP39.
Materials:
-
Cell membranes prepared from cells expressing the PTH2 receptor.
-
Radiolabeled TIP39 (e.g., [125I]-TIP39).
-
Unlabeled TIP39 (for determining non-specific binding).
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., glass fiber filters pre-treated with polyethyleneimine).
-
Scintillation fluid.
-
Scintillation counter.
Methodology:
-
Plate Setup: In a 96-well filter plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radiolabeled TIP39, and 100 µL of cell membrane suspension.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled TIP39, 50 µL of radiolabeled TIP39, and 100 µL of cell membrane suspension.
-
Test Compound: Add 50 µL of the test compound at various concentrations, 50 µL of radiolabeled TIP39, and 100 µL of cell membrane suspension.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filters, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC₅₀ value.
Protocol 2: TIP39-Mediated cAMP Signaling Assay
This protocol describes a cell-based assay to measure the effect of TIP39 on intracellular cyclic AMP (cAMP) levels, a key second messenger in PTH2 receptor signaling.
Materials:
-
Cells expressing the PTH2 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
TIP39 peptide.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well or 384-well white opaque plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Methodology:
-
Cell Seeding: Seed the PTH2 receptor-expressing cells into a white opaque microplate at a predetermined optimal density and culture overnight.
-
Cell Starvation: On the day of the assay, remove the culture medium and replace it with serum-free medium for a few hours to reduce basal signaling.
-
Peptide Preparation: Prepare serial dilutions of TIP39 in stimulation buffer.
-
Cell Stimulation: Remove the starvation medium and add the TIP39 dilutions to the cells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection steps as per the kit protocol.
-
Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the TIP39 concentration to determine the EC₅₀.
Mandatory Visualization
Caption: Signaling pathway of TIP39 via the PTH2 receptor.
Caption: Experimental workflow for a TIP39 receptor binding assay.
Caption: Workflow for a TIP39-mediated cAMP signaling assay.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Peptide Activity | - Improper storage or handling leading to degradation.- Incorrect reconstitution or final concentration.- Peptide has aggregated. | - Review storage and handling procedures. Use a fresh aliquot of peptide.- Verify calculations and ensure complete solubilization.- Attempt to resolubilize with sonication. If aggregation persists, consider alternative solvents or pH. |
| High Variability Between Replicates | - Inconsistent pipetting.- Peptide adsorption to labware.- Uneven cell seeding. | - Calibrate pipettes and use proper technique.- Use low-protein-binding tubes and tips. Consider adding a carrier protein like BSA to buffers (if compatible with the assay).- Ensure a homogenous cell suspension before seeding. |
| Poor Peptide Solubility | - The peptide is hydrophobic.- The pH of the solvent is close to the isoelectric point of the peptide. | - Dissolve in a small amount of organic solvent (e.g., DMSO) before diluting with aqueous buffer.- Adjust the pH of the buffer. For basic peptides like TIP39, a slightly acidic pH may improve solubility. |
| High Background Signal in Assays | - Contaminated reagents.- High basal activity of the receptor in the cell line. | - Use fresh, sterile buffers and reagents.- Optimize cell seeding density. Consider using a cell line with lower endogenous receptor expression. |
References
how to prevent degradation of TIP 39 during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Tuberoinfundibular Peptide of 39 residues (TIP39) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of TIP39 degradation during sample preparation?
A1: Like many peptides, TIP39 is susceptible to several degradation pathways during sample preparation. The primary causes include:
-
Enzymatic Degradation: Proteases present in biological samples can rapidly cleave TIP39.
-
Oxidation: Amino acid residues within the TIP39 sequence, particularly methionine and tryptophan, are prone to oxidation, which can be accelerated by exposure to air, metal ions, and certain buffer components.[1][2][3]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, especially at neutral to alkaline pH and elevated temperatures, leading to structural and functional changes.[2][4]
-
Hydrolysis: Peptide bonds can be cleaved through hydrolysis, a reaction favored by acidic or alkaline conditions and higher temperatures.[2]
-
Adsorption: Peptides can adsorb to the surfaces of tubes and pipette tips, leading to sample loss. This is a particular concern with hydrophobic peptides.
-
Repeated Freeze-Thaw Cycles: These cycles can cause physical stress to the peptide, leading to aggregation and degradation.[5]
Q2: How should I store lyophilized TIP39 and its solutions to ensure stability?
A2: Proper storage is critical for maintaining the integrity of your TIP39 samples.
-
Lyophilized Powder: For long-term storage, keep lyophilized TIP39 at -80°C in a desiccator to protect it from moisture.[5] For short-term storage, -20°C is acceptable. Before opening, always allow the vial to warm to room temperature to prevent condensation, which can introduce moisture and accelerate degradation.[5]
-
Solutions: Peptide solutions are much less stable than the lyophilized form.[5] If you must store TIP39 in solution, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. For short-term storage (up to a week), 4°C may be suitable, but this should be validated for your specific experimental conditions. Use sterile buffers at a slightly acidic pH (e.g., pH 5-6) to prolong storage life.[6]
Q3: What are the best practices for dissolving lyophilized TIP39?
A3: The solubility of a peptide is dependent on its amino acid sequence. For TIP39, follow these general guidelines:
-
Allow the vial of lyophilized peptide to reach room temperature before opening.
-
Attempt to dissolve the peptide in sterile, high-purity water first.
-
If solubility is an issue, which can be the case for peptides with hydrophobic residues, a small amount of an organic solvent like acetonitrile (B52724) or isopropanol (B130326) can be used to initially wet the peptide before adding aqueous buffer.
-
For basic peptides, a dilute acidic solution (e.g., 0.1% acetic acid) can aid dissolution. Conversely, for acidic peptides, a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) may be used, but be mindful that basic pH can promote deamidation.[2]
-
Sonication can help to dissolve peptides but should be used cautiously to avoid heating the sample.
Q4: How can I minimize enzymatic degradation when working with biological samples?
A4: To prevent enzymatic degradation of TIP39 in biological matrices like brain tissue or plasma, several strategies can be employed:
-
Work Quickly and at Low Temperatures: Perform all sample preparation steps on ice to reduce enzymatic activity.[7]
-
Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis and homogenization buffers.[7][8]
-
Heat Inactivation: For some applications, heating the sample can denature and inactivate proteases. A common method is to heat the tissue extract at 95°C for 5-10 minutes.[9]
-
Acidic Extraction: Using an acidic extraction solution (e.g., 0.1% trifluoroacetic acid) can help to inactivate many proteases and improve peptide stability.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no TIP39 signal in downstream analysis (e.g., LC-MS) | Peptide degradation | Review and optimize all sample preparation steps to minimize degradation: work at low temperatures, use protease inhibitors, and handle samples quickly. |
| Peptide adsorption to surfaces | Use low-protein-binding tubes and pipette tips. Consider adding a small amount of organic solvent or a non-ionic surfactant to your buffers. | |
| Inefficient extraction | Optimize your extraction protocol. For brain tissue, ensure complete homogenization. Consider using a multi-step extraction with different solvents to maximize recovery.[10] | |
| Appearance of unexpected peaks in chromatogram | Peptide degradation products | These could be oxidized, deamidated, or truncated forms of TIP39. Use high-resolution mass spectrometry to identify these species and optimize your sample handling to prevent their formation.[11] |
| Contaminants from sample matrix or reagents | Ensure high purity of all reagents and solvents. Incorporate a solid-phase extraction (SPE) step for sample cleanup. | |
| Poor reproducibility between samples | Inconsistent sample handling | Standardize all steps of your sample preparation protocol, including incubation times, temperatures, and volumes. |
| Variability in enzymatic activity | Ensure consistent and immediate inactivation of enzymes across all samples. | |
| Freeze-thaw cycles | Prepare single-use aliquots of TIP39 solutions to avoid repeated freezing and thawing.[5] |
Quantitative Data on Peptide Stability
While specific quantitative stability data for TIP39 is not extensively published, the following table provides an illustrative example of how pH and temperature can affect the stability of a similar peptide over a 24-hour period in an aqueous solution. This data is intended to serve as a general guideline for experimental design.
| Temperature (°C) | pH | Estimated % Remaining Intact Peptide (24 hours) |
| 4 | 5.0 | >95% |
| 4 | 7.4 | ~90% |
| 4 | 8.5 | ~80% |
| 25 | 5.0 | ~90% |
| 25 | 7.4 | ~75% |
| 25 | 8.5 | ~60% |
| 37 | 5.0 | ~70% |
| 37 | 7.4 | ~50% |
| 37 | 8.5 | <40% |
Note: This table is a generalized representation based on known peptide stability trends.[2][5] Actual stability of TIP39 may vary and should be empirically determined for your specific experimental conditions.
Experimental Protocols
Protocol 1: Extraction of TIP39 from Rat Brain Tissue
This protocol is adapted from methods for neuropeptide extraction from brain tissue.[10][12]
Materials:
-
Rat brain tissue, flash-frozen in liquid nitrogen and stored at -80°C
-
Homogenization Buffer: 0.1% Trifluoroacetic Acid (TFA) in water with a protease inhibitor cocktail
-
Dounce homogenizer
-
Centrifuge capable of 15,000 x g and 4°C
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Weigh the frozen brain tissue (e.g., 100 mg) on a pre-chilled surface.
-
Transfer the tissue to a pre-chilled Dounce homogenizer on ice.
-
Add 10 volumes of ice-cold Homogenization Buffer (e.g., 1 mL for 100 mg of tissue).
-
Homogenize the tissue thoroughly with 20-30 strokes of the pestle, keeping the homogenizer on ice.
-
Transfer the homogenate to a pre-chilled low-protein-binding microcentrifuge tube.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted peptides.
-
For further purification and to remove interfering substances, proceed to solid-phase extraction (Protocol 2).
Protocol 2: Solid-Phase Extraction (SPE) for TIP39 Cleanup
This protocol provides a general procedure for cleaning up the brain tissue extract to enrich for TIP39 and remove salts and other contaminants prior to LC-MS analysis.[13]
Materials:
-
C18 SPE cartridge
-
SPE vacuum manifold
-
Activation Solution: 100% Acetonitrile
-
Equilibration Solution: 0.1% TFA in water
-
Wash Solution: 0.1% TFA in 5% Acetonitrile
-
Elution Solution: 0.1% TFA in 60% Acetonitrile
Procedure:
-
Condition the SPE Cartridge:
-
Pass 1 mL of Activation Solution through the C18 cartridge.
-
Pass 1 mL of Equilibration Solution through the cartridge. Do not let the cartridge run dry.
-
-
Load the Sample:
-
Load the supernatant from the tissue extraction (Protocol 1) onto the conditioned cartridge.
-
-
Wash the Cartridge:
-
Pass 1 mL of Wash Solution through the cartridge to remove salts and other hydrophilic impurities.
-
-
Elute the Peptide:
-
Place a clean collection tube under the cartridge.
-
Elute TIP39 by passing 500 µL of Elution Solution through the cartridge.
-
-
Dry and Reconstitute:
-
Dry the eluate using a vacuum concentrator.
-
Reconstitute the dried peptide in a small volume (e.g., 50-100 µL) of a solvent compatible with your downstream analysis (e.g., 0.1% formic acid in water for LC-MS).
-
Visualizations
Caption: Experimental workflow for TIP39 extraction and analysis.
Caption: Common degradation pathways for TIP39.
References
- 1. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 2. veeprho.com [veeprho.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | MDPI [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Minimizing Postsampling Degradation of Peptides by a Thermal Benchtop Tissue Stabilization Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-yield method to extract peptides from rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Rat Brain Neuropeptidomics: Tissue Collection, Protease Inhibition, Neuropeptide Extraction, and Mass Spectrometrican Alysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Fixation Methods for Preserving TIP39 Immunoreactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tuberoinfundibular Peptide of 39 residues (TIP39). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your immunolabeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address common challenges in preserving and detecting TIP39 immunoreactivity.
Q1: I am getting weak or no signal in my TIP39 immunohistochemistry (IHC)/immunofluorescence (IF) experiment. What are the possible causes and solutions?
A1: Weak or no staining is a common issue in IHC/IF. Here are several potential causes and corresponding troubleshooting steps:
-
Suboptimal Fixation: The choice of fixative and the fixation time are critical for preserving neuropeptides like TIP39. Over-fixation can mask the epitope, while under-fixation can lead to poor tissue morphology and loss of the antigen.[1][2]
-
Solution: Refer to the data table below for a comparison of common fixatives. 4% paraformaldehyde (PFA) is a standard choice, but for delicate peptides, a periodate-lysine-paraformaldehyde (PLP) or Zamboni's fixative might yield better results.[3][4][5] Ensure fixation times are optimized; for perfusion, this is typically followed by a post-fixation period.
-
-
Improper Antibody Dilution: The concentration of the primary antibody is crucial. If it's too dilute, the signal will be weak.[1]
-
Solution: Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations (e.g., 1:500, 1:1000, 1:2000).
-
-
Inactive Primary or Secondary Antibody: Antibodies can lose activity if not stored correctly or if they are past their expiration date.[1] The secondary antibody must also be appropriate for the primary antibody's host species.[1]
-
Solution: Always use a positive control tissue known to express TIP39 to validate your primary antibody. Ensure your secondary antibody is compatible (e.g., anti-rabbit secondary for a primary antibody raised in rabbit) and has been stored according to the manufacturer's instructions.
-
-
Ineffective Antigen Retrieval: Aldehyde-based fixatives create cross-links that can mask the TIP39 epitope.[6] Antigen retrieval methods are necessary to unmask these sites.
-
Solution: Heat-Induced Epitope Retrieval (HIER) is often effective. Experiment with different retrieval buffers (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) and optimize heating time and temperature. For some neuropeptides, enzymatic retrieval with proteinase K or trypsin can also be effective, but this needs to be carefully optimized to avoid tissue damage.
-
-
Low Abundance of TIP39: In some brain regions or experimental conditions, the levels of TIP39 may be inherently low.
-
Solution: Consider using signal amplification techniques. Tyramide Signal Amplification (TSA) can significantly enhance the fluorescent signal in IF experiments. For chromogenic IHC, using a biotinylated secondary antibody followed by a streptavidin-HRP conjugate can increase signal intensity.[7]
-
Q2: I'm observing high background staining in my TIP39 immunolabeling. How can I reduce it?
A2: High background can obscure specific staining. Here are common causes and solutions:
-
Non-Specific Antibody Binding: The primary or secondary antibodies may be binding to non-target sites.
-
Solution:
-
Increase the concentration and duration of the blocking step. Using normal serum from the same species as the secondary antibody is recommended.
-
Ensure you are using a high-quality primary antibody validated for IHC/IF.
-
Use a cross-adsorbed secondary antibody to minimize off-target binding.[8]
-
-
-
Endogenous Peroxidase or Biotin (B1667282) Activity: Tissues can contain endogenous enzymes (peroxidases) or biotin that can lead to non-specific signal when using HRP-based detection or biotin-avidin systems, respectively.[1]
-
Hydrophobic Interactions: Antibodies can non-specifically adhere to the tissue section.
-
Solution: Include a non-ionic detergent like Triton X-100 or Tween 20 in your antibody diluent and washing buffers to reduce hydrophobic interactions.
-
Q3: My tissue morphology is poor after the staining procedure. What can I do to improve it?
A3: Poor morphology can make it difficult to interpret the localization of TIP39.
-
Inadequate Fixation: Insufficient fixation is a primary cause of poor tissue structure.
-
Solution: Ensure that the perfusion is thorough and that the post-fixation time is adequate. For immersion fixation, ensure the tissue pieces are small enough for the fixative to penetrate completely.
-
-
Freezing Artifacts: For cryosections, improper freezing can lead to the formation of ice crystals that damage the tissue.
-
Solution: Cryoprotect the tissue by incubating it in a sucrose (B13894) solution (e.g., 20-30%) before freezing. Snap-freezing in isopentane (B150273) cooled with liquid nitrogen can also minimize ice crystal formation.
-
-
Harsh Antigen Retrieval: Overly aggressive antigen retrieval (e.g., excessive heating) can damage the tissue.
-
Solution: Optimize the antigen retrieval conditions by reducing the heating time or temperature.
-
Data Presentation: Comparison of Fixation Methods for Neuropeptide Immunoreactivity
While specific quantitative data for TIP39 is limited in the literature, the following table summarizes the general characteristics of common fixatives used for neuropeptide immunohistochemistry, providing a basis for selecting an appropriate fixation strategy.
| Fixative | Composition | Advantages | Disadvantages | Recommended Application for TIP39 |
| 4% Paraformaldehyde (PFA) in PBS | 4% (w/v) paraformaldehyde in phosphate-buffered saline (pH 7.4) | Good preservation of morphology. Widely used and well-characterized. | Can mask epitopes, often requiring antigen retrieval. May not be optimal for all neuropeptides.[6] | A good starting point for both perfusion and immersion fixation. |
| Periodate-Lysine-Paraformaldehyde (PLP) | Contains paraformaldehyde, lysine, and sodium periodate.[3][9] | Excellent for preserving glycoprotein (B1211001) antigens. Can offer improved preservation of some peptide antigens compared to PFA alone.[5] | More complex to prepare than PFA. May not offer significant advantages for all peptides.[4] | Recommended for perfusion fixation, especially when co-localizing TIP39 with glycoprotein markers. |
| Zamboni's Fixative (Picric Acid-Formaldehyde) | Contains paraformaldehyde and picric acid in a buffered solution.[3][10] | Rapid penetration and good preservation of ultrastructure. The picric acid may enhance antigenicity for some targets. | Picric acid is hazardous and requires special handling and disposal. Can cause tissue shrinkage. | A viable alternative to PFA for perfusion fixation, potentially offering better preservation of TIP39 antigenicity. |
Experimental Protocols
Below are detailed methodologies for key experiments related to TIP39 immunolabeling.
Protocol 1: Immunofluorescence Staining for TIP39 in Free-Floating Rodent Brain Sections
This protocol is adapted from standard procedures for neuropeptide staining in the hypothalamus.[11][12]
1. Tissue Preparation and Fixation: a. Anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by ice-cold 4% paraformaldehyde (PFA) in PBS (pH 7.4). b. Dissect the brain and post-fix in 4% PFA at 4°C for 12-24 hours. c. Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS at 4°C until it sinks. d. Snap-freeze the brain in isopentane cooled with dry ice or liquid nitrogen. Store at -80°C until sectioning. e. Cut 30-40 µm thick coronal sections on a cryostat and collect them in a cryoprotectant solution.
2. Immunostaining: a. Wash sections three times in PBS for 10 minutes each to remove the cryoprotectant. b. Permeabilize the sections by incubating in PBS containing 0.3% Triton X-100 (PBST) for 20 minutes. c. Block non-specific binding by incubating for 1-2 hours at room temperature in PBST containing 5% normal goat serum (or serum from the species of the secondary antibody). d. Incubate the sections with the primary antibody against TIP39 (e.g., rabbit anti-TIP39) diluted in the blocking solution for 24-48 hours at 4°C with gentle agitation. e. Wash the sections three times in PBST for 10 minutes each. f. Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in the blocking solution for 2 hours at room temperature in the dark. g. Wash the sections three times in PBST for 10 minutes each in the dark. h. Mount the sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
3. Imaging: a. Visualize the sections using a confocal or fluorescence microscope with the appropriate filter sets.
Protocol 2: Preparation of Fixative Solutions
a. 4% Paraformaldehyde (PFA) in PBS:
- Heat 800 ml of PBS to 60-70°C in a fume hood.
- Add 40 g of paraformaldehyde powder and stir until dissolved.
- Add a few drops of 1 M NaOH to clear the solution if it remains cloudy.
- Allow the solution to cool to room temperature.
- Adjust the pH to 7.4 with HCl.
- Bring the final volume to 1 L with PBS.
- Filter the solution and store it at 4°C for up to one month.
b. Periodate-Lysine-Paraformaldehyde (PLP) Fixative: [3] This fixative should be prepared fresh before use.
- Solution A (0.2 M Lysine in 0.1 M Phosphate (B84403) Buffer): Dissolve 3.6 g of L-lysine HCl in 50 ml of distilled water. Add 50 ml of 0.2 M sodium phosphate buffer (pH 7.4). Adjust the final pH to 7.4.
- Solution B (8% Paraformaldehyde): Prepare as described above, but with 80 g of paraformaldehyde in 1 L of water.
- Final PLP solution: Mix 3 parts of Solution B with 1 part of Solution A. Just before use, add sodium m-periodate to a final concentration of 0.01 M (2.14 g/L).
c. Zamboni's Fixative: [3]
- Prepare a saturated solution of picric acid in distilled water.
- Dissolve 20 g of paraformaldehyde in 150 ml of the saturated picric acid solution by heating to 60°C in a fume hood.
- Add 2.52% NaOH dropwise until the solution becomes clear.
- Filter the solution and allow it to cool.
- Add phosphate buffer to a final volume of 1 L. The final pH should be around 7.3.
Visualizations
Caption: TIP39 signaling pathway via the PTH2 receptor.
Caption: General experimental workflow for TIP39 immunofluorescence.
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Acetone/periodate-lysine-paraformaldehyde (PLP) fixation and improved morphology of cryostat sections for immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of periodate-lysine-paraformaldehyde for the fixation of multiple antigens in human skin biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western blotting of formaldehyde-fixed neuropeptides as small as 400 daltons on gelatin-coated nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. IHC Troubleshooting | Proteintech Group [ptglab.co.jp]
- 9. Periodate-lysine-paraformaldehyde fixative. A new fixation for immunoelectron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Types of Histology Fixatives [nsh.org]
- 11. Immunofluorescence of GFAP and TNF-α in the Mouse Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence of GFAP and TNF-α in the Mouse Hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Behavioral Responses to TIP39 Administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and manage variability in behavioral experiments involving the administration of Tuberoinfundibular Peptide of 39 residues (TIP39).
Frequently Asked Questions (FAQs)
Q1: What is TIP39 and how does it exert its effects in the brain?
Tuberoinfundibular Peptide of 39 residues (TIP39) is a neuropeptide that acts as the endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R), a class B G-protein coupled receptor.[1][2] The TIP39/PTH2R system is implicated in a variety of behavioral and physiological processes, including nociception, fear, anxiety, maternal behavior, and thermoregulation.[1][2] TIP39-expressing neurons are found in discrete brain regions, and their projections align with the distribution of PTH2Rs in areas like the hypothalamus, amygdala, and various limbic structures.[1][3][4][5]
Q2: What is the primary signaling pathway activated by TIP39 binding to PTH2R?
The PTH2R is primarily coupled to the stimulatory G-protein (Gs).[6][7] Upon TIP39 binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6][7] In some cells, this can also lead to an increase in intracellular calcium (Ca2+) concentrations.[3][8] There is also evidence that TIP39 can induce β-arrestin mobilization and subsequent receptor internalization, which can influence the duration and nature of the downstream signal.[9]
Q3: What are the known behavioral effects of TIP39 administration?
The administration of TIP39, primarily through intracerebroventricular (i.c.v.) or intrathecal (i.t.) routes, has been shown to modulate a range of behaviors in animal models:
-
Nociception: The effects of TIP39 on pain perception are complex and depend on the site of administration. Intracerebroventricular administration has been shown to decrease the aversiveness of noxious stimuli, suggesting an analgesic effect on the affective component of pain.[10] Conversely, intrathecal administration can have pro-nociceptive effects.[10][11]
-
Fear and Anxiety: Studies have shown that the TIP39/PTH2R system plays a role in regulating fear and anxiety-like behaviors.[1][12]
-
Maternal and Social Behaviors: TIP39 is implicated in the regulation of maternal and social behaviors.[1]
-
Thermoregulation: The TIP39/PTH2R system is involved in maintaining body temperature, particularly in response to cold environments.[3]
Q4: What are the common sources of variability in behavioral responses to TIP39?
Variability in behavioral outcomes following TIP39 administration is a significant challenge. Key contributing factors include:
-
Route of Administration: The method of delivery (e.g., i.c.v., i.t., or systemic) drastically alters the distribution and concentration of TIP39 in the central nervous system, leading to different and sometimes opposing behavioral effects.[10]
-
Dosage: The behavioral response to TIP39 is dose-dependent. Inconsistent or inappropriate dosing can be a major source of variability.
-
Peptide Stability and Handling: As a peptide, TIP39 is susceptible to degradation by proteases and can have a short in vivo half-life.[1][4] Improper storage, handling, and reconstitution can lead to loss of active peptide.
-
Animal-Related Factors: The species, strain, sex, and age of the experimental animals can all influence their response to TIP39.[13]
-
Experimental Procedures: Minor variations in surgical procedures for cannula implantation, injection technique, and the timing of behavioral testing can introduce significant variability.[14]
-
Behavioral Assay Conditions: Environmental factors such as lighting, noise, and handling can affect the outcome of behavioral tests.[6]
Troubleshooting Guides
Issue 1: High Variability or Lack of Expected Behavioral Effect
| Potential Cause | Troubleshooting Step | Recommendation |
| Inaccurate Cannula Placement | Post-experiment verification | Following the behavioral experiment, infuse a dye (e.g., Trypan Blue) through the cannula. Perfuse the animal and section the brain to visually confirm the dye's distribution within the ventricular system. |
| Peptide Degradation | Review handling and storage procedures | Store lyophilized TIP39 at -20°C or -80°C. Reconstitute immediately before use with a sterile, appropriate solvent. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Dosage | Perform a dose-response study | If the expected effect is absent, the dose may be too low. If observing off-target or paradoxical effects, the dose may be too high. Conduct a pilot study with a range of doses to determine the optimal concentration for your specific behavioral paradigm. |
| Inconsistent Injection Technique | Standardize the injection protocol | Use a consistent, slow infusion rate (e.g., 0.5-1.0 µL/min) for i.c.v. injections to prevent backflow and ensure proper distribution. Ensure all personnel are thoroughly trained in the procedure. |
| Biological Variability | Control for animal characteristics | Use animals of the same sex, age, and genetic background. House animals under standardized conditions and allow for a sufficient acclimatization period before starting experiments. |
Issue 2: Peptide Solubility and Stability Problems
| Potential Cause | Troubleshooting Step | Recommendation |
| Poor Solubility | Optimize the reconstitution solvent | The solubility of peptides is dependent on their amino acid composition and the pH of the solvent.[2] For basic peptides, a slightly acidic solvent may improve solubility, while acidic peptides may dissolve better in a slightly basic solution. Consult the manufacturer's instructions or perform solubility tests with different biocompatible solvents. |
| Aggregation | Adjust pH and concentration | Peptide aggregation can occur, especially at high concentrations or near the isoelectric point (pI).[1] Formulate the peptide solution at a pH at least 2 units away from its pI. If high concentrations are necessary, consider using solubility-enhancing excipients. |
| Short In Vivo Half-Life | Consider peptide modifications or alternative delivery | The in vivo half-life of peptides can be short due to rapid clearance and enzymatic degradation.[1] For longer-lasting effects, consider using a continuous infusion pump or exploring chemically modified, more stable analogs of TIP39 if available. |
Data Presentation
Table 1: Reported In Vivo Dosing of TIP39 and Analogs
| Peptide/Analog | Species | Route of Administration | Dose Range | Behavioral/Physiological Effect | Reference |
| TIP39 | Rat | Intracerebroventricular (i.c.v.) | 10-500 pmol/rat | Suppression of plasma arginine vasopressin (AVP) | |
| TIP39 | Mouse | Intracerebroventricular (i.c.v.) | Not specified | Decrease in nociceptive response latency in tail-flick and hot-plate tests | [11] |
| HYWH-TIP39 (PTH2R Antagonist) | Mouse | Intracerebroventricular (i.c.v.) | Not specified | Inhibition of nociceptive responses in tail-flick and hot-plate tests | [11] |
| HYWH-TIP39 (PTH2R Antagonist) | Mouse | Intrathecal (i.t.) | 500 pmol - 2.5 nmol | Increased response latency in tail-flick and hot-plate tests | [11] |
Table 2: Pharmacokinetic Parameters of a TIP39 Analog
| Peptide Analog | Parameter | Value | Notes | Reference |
| Mouse TIP(7-39) | Inactivation Half-life (t½) in plasma | 81 min | Inactivation by plasma proteases. | [3] |
| Mouse TIP(7-39) | Clearance Half-life (t½) - Binding Activity | Biphasic: 3.6 min (92%) and 21 min (8%) | Intravenous administration. | [3] |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Cannula Implantation and Injection in Mice
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, drill)
-
Guide cannula and dummy cannula
-
Dental cement
-
Injection pump and syringe
-
TIP39 peptide solution
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the stereotaxic frame. Ensure the head is level. Apply ophthalmic ointment to the eyes to prevent drying. Shave and clean the surgical area with an antiseptic solution.
-
Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Identify bregma. Based on a mouse brain atlas, determine the coordinates for the lateral ventricle (e.g., AP: -0.3 mm, ML: ±1.0 mm from bregma). Drill a small hole at the target coordinates.
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth (e.g., DV: -2.3 mm from the skull surface). Secure the cannula to the skull using dental cement. Insert a dummy cannula to keep the guide cannula patent.
-
Recovery: Allow the animal to recover for at least one week before starting the experiments. Monitor the animal for any signs of distress or infection.
-
Injection: Gently restrain the mouse and remove the dummy cannula. Connect the injection tubing to the internal cannula and the injection pump. Infuse the TIP39 solution at a slow, constant rate (e.g., 0.5 µL/min) to a total volume of, for example, 1 µL. Leave the injector in place for an additional minute to allow for diffusion before slowly withdrawing it and replacing the dummy cannula.
Mandatory Visualizations
Caption: TIP39 signaling pathway via the PTH2R.
Caption: General experimental workflow for behavioral studies with TIP39.
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 6. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. noldus.com [noldus.com]
- 9. Fear conditioning depends on the nature of the unconditional stimulus and may be related to hair levels of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Four factors underlying mouse behavior in an open field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Calcium Imaging
Welcome to the technical support center for optimizing calcium imaging experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in enhancing the signal-to-noise ratio (SNR).
Troubleshooting Guide
This section addresses specific issues that can degrade the quality of your calcium imaging data. Each question provides a diagnosis of the problem and actionable steps for resolution.
Q1: My fluorescence signal is weak or barely detectable. What are the common causes and how can I fix this?
A weak fluorescence signal is a primary contributor to low SNR. This issue can stem from biological factors related to the calcium indicator or technical aspects of the imaging setup.
Possible Causes & Solutions:
-
Suboptimal Genetically Encoded Calcium Indicator (GECI) Expression: Insufficient expression of the GECI in target cells will naturally lead to a weak signal.[1]
-
Solution: Verify the efficiency of your viral injection or transgenic model. Allow sufficient time for GECI expression post-injection (typically 2-4 weeks). Consider using a virus with a stronger promoter or a different serotype for better cell-type targeting.
-
-
Inappropriate GECI Selection: The chosen GECI may not be sensitive enough for the specific application. Newer generations of GCaMP, for instance, offer significantly improved brightness and dynamic range.[2][3]
-
Low Excitation Laser Power: Insufficient laser power will not excite enough fluorophores to generate a strong signal.
-
Solution: Gradually increase the laser power while monitoring the signal intensity. Be cautious, as excessive power can lead to phototoxicity and photobleaching.[6] It is essential to find a balance that maximizes signal without damaging the cells.
-
-
Mismatched Optical Components: The filters and dichroic mirrors in your microscope must be well-matched to the excitation and emission spectra of your chosen GECI.[7]
-
Solution: Verify that your microscope's filter cubes are appropriate for your fluorophore. For GCaMP, you typically need an excitation filter around 488 nm and an emission filter around 510 nm.
-
Q2: I'm observing high background noise in my images, which is obscuring the real signal. How can I reduce it?
High background noise can arise from out-of-focus fluorescence, tissue autofluorescence, or unstable baseline activity. This noise floor elevates the F0, thereby reducing the ΔF/F and overall SNR.
Possible Causes & Solutions:
-
Tissue Autofluorescence: Biological tissues, particularly with aged preparations, can contain endogenous fluorophores like lipofuscin that contribute to background noise.[8]
-
Solution 1 (Acquisition): Use a two-photon microscope, which inherently reduces out-of-focus fluorescence and provides better optical sectioning, thus improving the signal-to-background ratio.[9][10]
-
Solution 2 (Post-processing): Employ computational techniques. Some algorithms can distinguish and subtract the spectral or lifetime signature of autofluorescence from the GECI signal.[8]
-
-
Out-of-Focus Fluorescence: In standard one-photon microscopy, fluorescence from planes above and below the focal point is also collected, contributing to a high background.[10]
-
Unstable Basal Calcium Levels: In some cell cultures or in vivo preparations, neurons may exhibit high spontaneous activity, leading to an unstable and high baseline fluorescence.[12]
-
Solution: If using neuronal cultures, ensure the health of the cells and consider using blockers for AMPA/NMDA receptors to quiet spontaneous synaptic activity during baseline measurements.[12] For in vivo work, ensure the animal is properly habituated to the experimental setup to minimize stress-induced activity.
-
Q3: My recordings are plagued by motion artifacts. What are the best strategies to correct for this?
Motion artifacts are a significant problem, especially in experiments with freely moving animals. Movement can shift the cells of interest out of the focal plane (z-motion) or within the imaging plane (xy-motion), making it impossible to track neural activity accurately.[13]
Possible Causes & Solutions:
-
Animal Movement: Respiration, heartbeat, and voluntary movements by the animal cause the brain to move relative to the microscope objective.
-
Solution 1 (Physical Stabilization): Ensure the animal's head is securely fixed. For imaging deeper in the brain, gently pressing the coverslip onto the brain surface can reduce motion.[13]
-
Solution 2 (Online Correction): Some advanced systems can perform real-time motion correction by tracking a reference object and adjusting the focus accordingly.[13][14]
-
Solution 3 (Offline Computational Correction): This is the most common approach. Post-processing algorithms register each frame of the imaging movie to a stable template.
-
Rigid Correction: Corrects for whole-frame shifts in x and y directions.
-
Non-Rigid Correction: Divides the field of view into patches and corrects each independently, which is better for correcting brain deformations.[15] Popular algorithms include NoRMCorre, TurboReg, and moco.[15][16][17] Refer to Table 2 for a comparison.
-
-
Frequently Asked Questions (FAQs)
Q1: Which GCaMP variant is best for my experiment?
The "best" GCaMP depends on your specific needs regarding signal strength, temporal resolution, and Ca²⁺ affinity. Newer generations offer significant improvements.[3]
-
For Highest SNR: Choose variants with the largest dynamic range (ΔF/F), such as GCaMP6m, GCaMP6s, or the newer jGCaMP8f variants.[4][5] A larger ΔF/F means the signal peak is much higher than the baseline noise.
-
For Fast Events: If you need to resolve individual action potentials, select a "fast" variant like GCaMP6f or GCaMP7f, which have rapid rise and decay kinetics. This comes at the cost of a slightly lower peak fluorescence compared to "slow" variants.
-
For Detecting Low-Frequency Activity: "Slow" variants like GCaMP6s integrate the calcium signal over a longer period, which can be advantageous for detecting sparse firing or small bursts of activity.
Q2: What is the first step in my data analysis pipeline to improve SNR?
The first and most critical step is motion correction .[16] Any downstream analysis, including ROI segmentation, signal extraction, and denoising, will be compromised if the underlying image frames are not spatially aligned. Applying a robust motion correction algorithm like NoRMCorre is essential before any other processing.[15]
Q3: What are the main computational approaches for denoising calcium imaging data after acquisition?
After motion correction, several computational methods can further enhance SNR by separating the neural signal from noise.[18][19]
-
Model-Based Methods: These approaches, such as Constrained Nonnegative Matrix Factorization (CNMF), simultaneously identify neuronal shapes and extract their temporal activity, effectively demixing and denoising the signals.[20]
-
Deep Learning / Self-Supervised Denoising: Newer methods use deep neural networks to learn the statistical properties of the noise and signal from the data itself.[21][22] Algorithms like DeepCAD and DeepInterpolation can effectively remove noise while preserving the underlying biological signal, often outperforming traditional methods.[21][23][24]
Q4: Can my data analysis pipeline introduce biases?
Yes. A common assumption in many analysis pipelines is the non-negativity of calcium responses (i.e., signals only increase from baseline). This can cause algorithms to miss or discard real inhibitory responses where a neuron's activity and corresponding fluorescence decrease below baseline.[25] It is recommended to use normalization methods like z-scoring instead of a simple ΔF/F, as z-scoring preserves both positive and negative deviations from the mean.[25]
Data Presentation
Table 1: Comparison of GCaMP Variants
This table summarizes key performance metrics for several generations of GCaMP indicators to aid in selection. Data is compiled from multiple sources for comparison.[3][4]
| Indicator | Relative Brightness (Ca²⁺-saturated) | Max ΔF/F (in vitro) | Approx. Decay Time (t₁/₂) | Primary Advantage |
| GCaMP3 | ~1.0x | ~10-15 | ~600 ms | Baseline standard |
| GCaMP5G | ~1.5x | ~30-40 | ~400 ms | 2-3 fold SNR improvement over GCaMP3[4] |
| GCaMP6s | ~2.0x | ~50-60 | ~1-2 s | High sensitivity, good for sparse activity |
| GCaMP6m | ~2.5x | ~50-60 | ~500 ms | Balanced sensitivity and kinetics |
| GCaMP6f | ~3.0x | ~20-30 | ~200 ms | Fast kinetics for resolving spikes |
| jGCaMP8f | ~3.5x | ~40-50 | ~150 ms | Further improved brightness and speed[5] |
Note: Performance can vary significantly depending on the experimental system (in vitro vs. in vivo) and cell type.
Table 2: Overview of Common Motion Correction Algorithms
| Algorithm | Type | Speed | Key Feature |
| TurboReg | Rigid | Slow | Widely used ImageJ plugin, intensity-based.[17] |
| moco | Rigid | Fast | Uses downsampling and cache-aware upsampling for speed.[16] |
| NoRMCorre | Non-Rigid | Fast (Online Capable) | Splits FOV into overlapping patches for piecewise rigid correction.[15] |
Experimental Protocols
Protocol 1: Standard Data Pre-processing Pipeline for SNR Enhancement
This protocol outlines the essential computational steps to perform on raw calcium imaging data.
-
Motion Correction:
-
Load your raw image sequence (e.g., TIFF stack) into a suitable analysis environment (e.g., MATLAB or Python).
-
Select a robust motion correction algorithm. NoRMCorre is recommended for its ability to handle non-rigid deformations.[15]
-
Generate a stable template image, typically by averaging a subset of low-motion frames.
-
Run the algorithm to register each frame to the template, generating a new, motion-corrected image stack. Visually inspect the corrected movie to ensure artifacts have been minimized.
-
-
Region of Interest (ROI) Segmentation:
-
Use the motion-corrected movie to identify active neurons. This can be done manually or with automated algorithms like CNMF or Suite2p, which use matrix factorization to identify spatial footprints.[20]
-
Generate a mask for each identified neuron (ROI).
-
-
Fluorescence Trace Extraction:
-
For each frame, calculate the average pixel intensity within each ROI mask. This creates a raw fluorescence trace (F_raw) for each neuron over time.
-
-
Baseline Correction and Normalization (ΔF/F or Z-Score):
-
Calculate the baseline fluorescence (F₀). A common method is to use a sliding window to find the 8th percentile of the fluorescence trace over time, which is robust to occasional calcium transients.
-
For ΔF/F: Calculate the trace as (F_raw - F₀) / F₀. This normalizes the signal relative to the baseline.
-
For Z-Score: Calculate the mean (μ) and standard deviation (σ) of the entire trace. The z-scored trace is (F_raw - μ) / σ. This method is recommended as it preserves information about potential decreases in fluorescence.[25]
-
-
(Optional) Denoising and Spike Inference:
Visualizations
Diagrams of Workflows and Pathways
Caption: Simplified signaling pathway of GCaMP activation following neuronal firing.
Caption: Experimental workflow highlighting key stages for SNR optimization.
Caption: A decision tree for troubleshooting common causes of low SNR.
References
- 1. mightexbio.com [mightexbio.com]
- 2. Optimization of a GCaMP calcium indicator for neural activity imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jneurosci.org [jneurosci.org]
- 5. Frontiers | Development and characterization of novel jGCaMP8f calcium sensor variants with improved kinetics and fluorescence response range [frontiersin.org]
- 6. A biologist’s checklist for calcium imaging and optogenetic analysis [focalplane.biologists.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. web.mit.edu [web.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. gcamp6f.com [gcamp6f.com]
- 14. An Open-Source Real-Time Motion Correction Plug-In for Single-Photon Calcium Imaging of Head-Mounted Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NoRMCorre: An online algorithm for piecewise rigid motion correction of calcium imaging data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | moco: Fast Motion Correction for Calcium Imaging [frontiersin.org]
- 17. Fast and Accurate Motion Correction for Two-Photon Ca2+ Imaging in Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Denoising two-photon calcium imaging data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Denoising Two-Photon Calcium Imaging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous Denoising, Deconvolution, and Demixing of Calcium Imaging Data. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 21. gcamp6f.com [gcamp6f.com]
- 22. An end-to-end recurrent compressed sensing method to denoise, detect and demix calcium imaging data - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
- 26. Automated denoising software for calcium imaging signals using deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Signal-to-signal neural networks for improved spike estimation from calcium imaging data | PLOS Computational Biology [journals.plos.org]
challenges in developing highly selective small molecule modulators of PTH2R
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for navigating the complexities of discovering and characterizing highly selective small molecule modulators of the Parathyroid Hormone 2 Receptor (PTH2R).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing small molecule modulators for PTH2R?
A1: Developing small molecule modulators for PTH2R, a Class B1 GPCR, presents several significant challenges. Firstly, achieving selectivity over the highly homologous Parathyroid Hormone 1 Receptor (PTH1R) is a major hurdle due to structural similarities in their ligand binding pockets.[1] Secondly, the natural ligand for PTH2R is a large peptide (TIP39), and mimicking its complex binding interactions with a small molecule is inherently difficult.[2] Traditional high-throughput screening (HTS) campaigns for PTH receptor small molecule agonists have historically failed to yield tractable lead compounds, indicating the difficulty of activating the receptor without the large peptide ligand.[3]
Q2: Why is achieving selectivity against PTH1R so critical?
A2: PTH1R and PTH2R mediate different physiological effects. PTH1R is crucial for regulating calcium homeostasis and bone metabolism, while PTH2R is more specifically expressed in the brain and pancreas, where it is involved in processes like nociception and wound healing.[2] Non-selective compounds that also activate PTH1R could lead to undesirable side effects, such as altered calcium levels or unintended effects on bone. Therefore, high selectivity is paramount for developing a safe and effective therapeutic agent targeting PTH2R.
Q3: What signaling pathways are activated by PTH2R, and how does this impact assay development?
A3: PTH2R primarily couples to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] It can also couple to Gq proteins, resulting in the mobilization of intracellular calcium ([Ca²⁺]i).[5] The specific pathway and the dynamics of the signal can be ligand-dependent; for instance, the endogenous ligand TIP39 can induce a more sustained cAMP response compared to PTH.[6] This dual signaling capability means that screening campaigns should ideally incorporate assays for both cAMP accumulation and calcium mobilization to identify all potential classes of modulators (e.g., biased agonists).[7]
Q4: Are there known small molecule modulators for PTH2R?
A4: The discovery of potent and selective small molecule modulators for PTH2R remains a significant challenge, and the public literature is sparse on this topic. Most known modulators are peptide-based, such as the endogenous agonist TIP39 and peptide-derived antagonists like TIP(7-39).[2] The development of a rat-specific peptide antagonist has also been reported.[4] The lack of known small molecule binders underscores the difficulty in targeting this receptor and highlights the need for innovative screening approaches.
Troubleshooting Experimental Workflows
High-Throughput Screening (HTS) Campaign
Q: My HTS for PTH2R agonists yielded a very low hit rate or no tractable leads. What could be the issue?
A: This is a common challenge for PTH2R.[3]
-
Problem: The orthosteric binding site is large and adapted for a 39-amino acid peptide, making it difficult for small molecules to induce the conformational change required for activation.
-
Troubleshooting Steps:
-
Consider an Allosteric Screening Approach: Instead of looking for direct activators, screen for positive allosteric modulators (PAMs). This involves running the screen with a low concentration (e.g., EC₂₀) of the natural agonist TIP39. PAMs will potentiate this sub-maximal response.[8][9]
-
Use a More Sensitive Assay Readout: Ensure your assay (e.g., cAMP or calcium flux) is sensitive enough to detect weak partial agonists. Technologies like HTRF for cAMP or advanced fluorescent calcium dyes can improve the signal window.[10]
-
Screen for Antagonists First: It can be easier to find small molecules that block the binding of a peptide than those that mimic its function.[3] Identified antagonist hits can then serve as scaffolds for medicinal chemistry efforts to convert them into agonists.[11]
-
Q: I'm getting a high number of false positives in my cell-based functional screen. How can I mitigate this?
A: False positives in cell-based GPCR assays can arise from compound cytotoxicity, autofluorescence, or off-target effects on the signaling pathway downstream of the receptor.[7][12]
-
Problem: Compounds may be interfering with the assay technology rather than the receptor itself.
-
Troubleshooting Steps:
-
Perform Counterscreens: Screen your hits against a parental cell line that does not express PTH2R. True hits should be inactive in this counterscreen.[12]
-
Run a Cytotoxicity Assay: Test all hits in a standard cell viability assay (e.g., CellTiter-Glo®) to flag and eliminate cytotoxic compounds.
-
Check for Autofluorescence: For fluorescence-based assays, read the plates before adding the assay reagents to identify compounds that fluoresce at the measurement wavelength.
-
Use an Orthogonal Assay: Confirm hits using a different assay format that measures a different point in the signaling cascade (e.g., confirm a calcium hit with a cAMP assay, or a second messenger hit with a direct binding assay).[7]
-
Selectivity Profiling
Q: My lead compound is potent at PTH2R but shows similar activity at PTH1R. How can I improve selectivity?
A: This is the central challenge of PTH2R drug discovery. Selectivity is governed by subtle differences in the receptor's transmembrane (TM) domains and extracellular loops (ECLs).[1]
-
Problem: The compound is likely interacting with residues that are conserved between PTH1R and PTH2R.
-
Troubleshooting & Optimization Strategies:
-
Structure-Based Design: Utilize the cryo-EM structure of PTH2R to identify non-conserved residues that can be targeted. For example, PTH2R has a Tyr318 in TM5, whereas PTH1R has a hydrophobic isoleucine at the corresponding position.[1] Designing compounds that form a hydrogen bond with Tyr318 could confer PTH2R selectivity.
-
Systematic Chemical Modification: Synthesize analogs of your hit compound to probe the structure-activity relationship (SAR). Modifications that exploit differences in shape, electrostatics, or hydrophobicity between the two receptor binding pockets can rationally improve selectivity.[13][14]
-
Counterscreening: Ensure that you are quantitatively testing your compounds against PTH1R in a parallel assay at every stage of optimization. This will provide the selectivity ratio (PTH1R IC₅₀ / PTH2R IC₅₀) needed to guide medicinal chemistry efforts.[11]
-
Quantitative Data Summary
The following table summarizes the potency and affinity of key peptide ligands at the human PTH1 and PTH2 receptors. Developing small molecules that achieve the potency and selectivity of TIP39 is the ultimate goal.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| TIP39 | hPTH2R | cAMP Accumulation | EC₅₀ | 0.01 - 0.44 | [4][15] |
| hPTH2R | Radioligand Binding | IC₅₀ | 0.59 | [15] | |
| hPTH2R | Radioligand Binding | K_d | 4.2 | [16] | |
| hPTH1R | cAMP Accumulation | Activity | No appreciable activation | [15] | |
| hPTH1R | Radioligand Binding | Affinity | ~100-fold weaker than PTH2R | [5] | |
| hPTH(1-34) | hPTH2R | cAMP Accumulation | EC₅₀ | 0.058 - 8.5 | [4][15] |
| hPTH1R | cAMP Accumulation | EC₅₀ | 0.50 | [15] | |
| hPTH1R | Radioligand Binding (ECD) | K_d | 2800 | [17] | |
| PTHrP(1-34) | hPTH2R | cAMP Accumulation | Activity | Much less potent than TIP39 | [15] |
| hPTH1R | cAMP Accumulation | EC₅₀ | 0.44 | [15] | |
| hPTH1R | Radioligand Binding (ECD) | K_d | 990 | [17] |
Key Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol is designed to measure Gs-coupled receptor activation by quantifying intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing hPTH2R (or hPTH1R for counterscreening).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer: HBSS or other suitable buffer supplemented with a phosphodiesterase (PDE) inhibitor like 500 µM IBMX.[18]
-
cAMP HTRF Kit (e.g., from Cisbio).
-
Test compounds and reference agonist (e.g., TIP39).
-
384-well white, low-volume assay plates.
Procedure:
-
Cell Plating: Seed cells into 384-well plates at an optimized density (e.g., 2,000-5,000 cells/well) and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of test compounds and reference agonist in Assay Buffer.
-
Cell Stimulation: Remove culture medium from the cells. Add 10 µL of Assay Buffer, followed by 10 µL of the compound dilutions.
-
Incubation: Incubate the plate at room temperature (or 37°C, as optimized) for 30-60 minutes.
-
Cell Lysis & Detection: Add 10 µL of HTRF lysis buffer containing the cAMP-d2 acceptor, followed by 10 µL of the anti-cAMP-cryptate donor, per the manufacturer's instructions.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot dose-response curves and determine EC₅₀/IC₅₀ values.[10]
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is designed to measure Gq-coupled receptor activation.
Materials:
-
HEK293 cells stably expressing hPTH2R. Co-expression of a promiscuous G-protein like Gα₁₆ may be necessary if native Gq coupling is weak.[19]
-
Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 5/6 Assay Kit).[20]
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Probenecid (B1678239) (if required by the cell line to prevent dye leakage).[21]
-
96- or 384-well black-walled, clear-bottom assay plates.
Procedure:
-
Cell Plating: Seed cells into assay plates and grow overnight to 90-100% confluency.[21]
-
Dye Loading: Remove culture medium. Add the fluorescent calcium dye solution (prepared in Assay Buffer, with probenecid if needed) to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature.[21]
-
Compound Preparation: Prepare a separate plate containing test compounds at 4x the final desired concentration in Assay Buffer.
-
Data Acquisition: Place both the cell plate and compound plate into a fluorescence imaging plate reader (e.g., FLIPR®, FlexStation®).
-
Assay Execution: The instrument will establish a baseline fluorescence reading for several seconds, then automatically add the compounds from the source plate to the cell plate and continue reading the fluorescence intensity over time (typically 2-3 minutes).
-
Analysis: The response is measured as the change in fluorescence intensity from baseline to peak. Plot dose-response curves and calculate EC₅₀ values.[19]
Protocol 3: Competitive Radioligand Binding Assay
This protocol determines the ability of a test compound to displace a radiolabeled ligand from the receptor, allowing for calculation of the binding affinity (Ki).[22]
Materials:
-
Cell membranes prepared from cells overexpressing hPTH2R.[23]
-
Radioligand: e.g., [¹²⁵I]-TIP39.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Test compounds and a non-labeled reference ligand (e.g., TIP39).
-
Glass fiber filter mats (pre-soaked in 0.3% PEI).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine in each well:
-
50 µL Binding Buffer (for total binding) or a high concentration of unlabeled TIP39 (for non-specific binding).
-
50 µL of serially diluted test compound.
-
50 µL of [¹²⁵I]-TIP39 at a final concentration near its Kd.
-
100 µL of the PTH2R membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[24]
-
Filtration: Rapidly harvest the contents of each well onto the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioactivity.[24]
-
Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Analysis: Calculate specific binding (Total - Non-specific). Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[10]
Visualizations
Caption: Canonical Gs and Gq signaling pathways activated by the PTH2 receptor.
Caption: A typical experimental workflow for a small molecule HTS campaign.
Caption: A decision-making workflow for assessing compound selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Parathyroid hormone 2 receptor - Wikipedia [en.wikipedia.org]
- 3. Discovery of a small molecule antagonist of the parathyroid hormone receptor by using an N-terminal parathyroid hormone peptide probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTH2 receptor-mediated inhibitory effect of parathyroid hormone and TIP39 on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Parathyroid Hormone Second Receptor PTH2R and its Ligand Tuberoinfundibular Peptide of 39 Residues TIP39 Regulate Intracellular Calcium and Influence Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. benchchem.com [benchchem.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. en.bio-protocol.org [en.bio-protocol.org]
- 21. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Quantitative cell membrane-based radioligand binding assays for parathyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
ensuring reproducibility in studies of the TIP 39/PTH2R system
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducibility in studies involving the Tuberoinfundibular Peptide of 39 residues (TIP39) and its receptor, the Parathyroid Hormone 2 Receptor (PTH2R).
Frequently Asked Questions (FAQs) & Troubleshooting
General
-
Q1: What are the key signaling pathways activated by the TIP39/PTH2R system? A1: The TIP39/PTH2R system primarily signals through two main G-protein-coupled pathways. Activation of Gs leads to an increase in intracellular cyclic AMP (cAMP), while coupling to Gq results in the mobilization of intracellular calcium.[1][2] The specific pathway activated can be cell-type dependent.
-
Q2: My experimental results are inconsistent. What are some general factors that could be affecting reproducibility? A2: Inconsistencies in studying the TIP39/PTH2R system can arise from several factors. Key areas to scrutinize include the stability and handling of the TIP39 peptide, the integrity and passage number of the cell line used, the specificity and validation of the PTH2R antibody, and variations in assay conditions such as temperature and incubation times.
Ligand & Receptor
-
Q3: I'm observing lower than expected potency for TIP39 in my assays. What could be the issue? A3: The stability of TIP39 is critical for its activity. Ensure that the lyophilized peptide is stored at -20°C or below and protected from moisture.[3] When preparing solutions, use appropriate buffers and avoid repeated freeze-thaw cycles. It is recommended to aliquot the peptide solution upon reconstitution and store it at -80°C.[3] Also, verify the peptide's purity and sequence.
-
Q4: How can I confirm that my cells are expressing functional PTH2R? A4: Functional expression of PTH2R can be confirmed through several methods. A ligand binding assay using a labeled TIP39 analog can demonstrate specific binding to the receptor.[4] Functional assays, such as measuring cAMP accumulation or intracellular calcium mobilization upon stimulation with TIP39, will also confirm the presence of functional receptors.[4][5][6]
Antibodies & Detection
-
Q5: I am getting high background or non-specific bands in my Western blot for PTH2R. How can I troubleshoot this? A5: High background in Western blotting can be due to several factors. Ensure your PTH2R antibody has been validated for this application.[7][8][9] Optimize the antibody concentration and blocking conditions. Using a high-quality blocking buffer and increasing the duration or number of wash steps can help reduce non-specific binding. It is also crucial to run appropriate controls, such as a lysate from cells known not to express PTH2R.
-
Q6: My immunofluorescence staining for PTH2R is weak or absent. What should I check? A6: For weak or absent immunofluorescence signals, first confirm that the antibody is validated for this application.[7] Check the cell permeabilization and fixation steps in your protocol, as these can significantly impact antibody access to the epitope. Ensure the antibody is used at the recommended dilution and that the secondary antibody is appropriate and functional.
Experimental Protocols & Data
cAMP Accumulation Assay
This assay measures the increase in intracellular cAMP levels following PTH2R activation.
Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing human PTH2R in a 96-well plate and culture overnight.[10]
-
Assay Medium: Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[4]
-
Ligand Stimulation: Add varying concentrations of TIP39 or a control agonist to the wells and incubate at 37°C for a specified time (e.g., 30 minutes).[4]
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a LANCE cAMP kit or an ELISA-based assay.[4]
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| High Basal cAMP Levels | Over-confluent cells; contamination. | Ensure cells are seeded at an appropriate density. Check for and eliminate any potential sources of contamination. |
| Low Signal-to-Noise Ratio | Inefficient receptor expression; degraded ligand; insufficient incubation time. | Verify PTH2R expression. Use freshly prepared TIP39 solutions. Optimize the ligand stimulation time. |
| Inconsistent Results | Variation in cell number per well; temperature fluctuations. | Ensure even cell seeding. Maintain a constant temperature throughout the assay. |
Quantitative Data Example:
| Ligand | EC50 (nM) | Emax (% of maximum response) |
| TIP39 | 2.0 | 98 |
| rPTH-(1-34) | 2.0 | 100 |
Data adapted from studies in HEK293 cells expressing PTH2R.[11]
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium following PTH2R coupling to the Gq pathway.
Methodology:
-
Cell Culture: Plate cells expressing PTH2R in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye leakage.[6][12]
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Ligand Injection & Measurement: Inject TIP39 or other ligands and immediately begin kinetic measurement of fluorescence intensity to capture the transient calcium peak.[12]
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| No Calcium Response | Cell line does not couple PTH2R to Gq; low receptor expression. | Co-transfect with a promiscuous Gα protein (e.g., Gα15/16) to force coupling to the calcium pathway.[6][13] Verify receptor expression. |
| High Background Fluorescence | Incomplete removal of extracellular dye; autofluorescence of compounds. | Ensure thorough washing after dye loading. Run a control with the compound and no cells.[12] |
| Rapid Signal Decay | Photobleaching of the fluorescent dye. | Reduce the excitation light intensity or the exposure time. |
Quantitative Data Example:
| Cell Line | Agonist (100 nM) | Peak Fluorescence Increase (Fold over baseline) |
| HEK293-PTH2R | TIP39 | 4.5 ± 0.3 |
| HEK293-PTH2R | PTH(1-34) | No significant increase |
Hypothetical data based on the known signaling properties of TIP39 and PTH at PTH2R.[2]
Visualizations
Caption: TIP39/PTH2R Signaling Pathways.
References
- 1. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. bachem.com [bachem.com]
- 4. pnas.org [pnas.org]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bicellscientific.com [bicellscientific.com]
- 8. Anti-PTH2R Antibodies | Invitrogen [thermofisher.com]
- 9. novusbio.com [novusbio.com]
- 10. genscript.com [genscript.com]
- 11. Molecular determinants of tuberoinfundibular peptide of 39 residues (TIP39) selectivity for the parathyroid hormone-2 (PTH2) receptor. N-terminal truncation of TIP39 reverses PTH2 receptor/PTH1 receptor binding selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. info.sygnaturediscovery.com [info.sygnaturediscovery.com]
Validation & Comparative
Validating the Specificity of a New TIP39 Antibody for Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a new antibody is paramount to ensure data accuracy and reproducibility. This guide provides a comprehensive framework for validating the specificity of a novel antibody against the Tuberoinfundibular Peptide of 39 residues (TIP39) for use in Western blot applications. It objectively compares validation strategies and presents supporting experimental protocols and data interpretation guidelines.
This guide outlines a multi-faceted approach to antibody validation, emphasizing the use of appropriate controls and orthogonal methods to build a strong evidence base for antibody specificity.
Comparative Analysis of TIP39 Antibodies
When a new TIP39 antibody is developed, its performance must be benchmarked against existing, commercially available antibodies. While direct head-to-head published data is often scarce, a thorough evaluation of product datasheets and a systematic in-house validation are crucial. Below is a template for comparing a new TIP39 antibody with commercially available alternatives.
Table 1: Comparison of a New Anti-TIP39 Antibody with Commercial Alternatives
| Feature | New TIP39 Antibody (Hypothetical Data) | Antibody A (e.g., from Supplier X) | Antibody B (e.g., from Supplier Y) |
| Antigen | Full-length recombinant human TIP39 | Synthetic peptide corresponding to the C-terminus of human TIP39 | Recombinant human TIP39 precursor |
| Clonality | Monoclonal (e.g., Rabbit) | Polyclonal (e.g., Goat) | Monoclonal (e.g., Mouse) |
| Host Species | Rabbit | Goat | Mouse |
| Validated Applications | Western Blot (WB) | WB, ELISA, Immunohistochemistry (IHC) | WB, Immunocytochemistry (ICC) |
| Recommended Dilution (WB) | 1:1000 | 1:500 - 1:2000 | 1:1000 |
| Observed Band Size (kDa) | ~4 kDa (mature), ~11 kDa (precursor) | ~4 kDa | ~11 kDa |
| Specificity (KO Validation) | Signal absent in TIP39 KO lysate | Data not available | Signal significantly reduced in TIP39 KO lysate |
| Signal-to-Noise Ratio | High | Moderate | High |
| Lot-to-Lot Consistency | High (Monoclonal) | Variable (Polyclonal) | High (Monoclonal) |
Note: The data presented for the "New TIP39 Antibody" and commercial alternatives are illustrative. Researchers must generate their own data for accurate comparison.
Experimental Validation Workflow
A rigorous validation process is essential to confirm the specificity of a new TIP39 antibody. The following workflow outlines the key experimental steps.
Figure 1. Experimental workflow for the validation of a new TIP39 antibody.
Detailed Experimental Protocols
Preparation of Controls
a. Positive Controls:
-
Tissue Lysates: Homogenize mouse or human brain, testis, or skin tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. These tissues are known to express TIP39.
-
Cell Lysates: Culture human keratinocytes or adipocytes, which have been shown to express TIP39. Lyse cells using a suitable lysis buffer.
b. Negative Controls:
-
Knockout (KO) Cell Lysates: The gold standard for antibody validation is the use of a knockout cell line. If available, obtain a commercially validated TIP39 KO cell line and its corresponding wild-type (WT) parental line. Prepare lysates from both. The specific antibody should detect a band in the WT lysate but not in the KO lysate.
-
Cell Lines with Low/No Expression: If a KO cell line is not available, screen a panel of cell lines by RT-qPCR to identify one with no detectable TIP39 mRNA expression to use as a negative control.
c. Recombinant Protein:
-
Obtain purified, recombinant full-length TIP39 protein. This serves as an ideal positive control to confirm the antibody's ability to recognize the target protein at its expected molecular weight.
Western Blot Protocol for Low Molecular Weight Proteins
Due to the small size of mature TIP39 (~4 kDa), a specialized Western blot protocol is required for optimal resolution and detection.
-
Gel Electrophoresis (Tricine-SDS-PAGE):
-
Prepare a 16.5% Tris-Tricine polyacrylamide gel for resolving low molecular weight proteins.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load 20-30 µg of cell/tissue lysate or 10-50 ng of recombinant TIP39 protein per lane.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Use a polyvinylidene difluoride (PVDF) membrane with a 0.2 µm pore size to ensure efficient capture of small proteins.
-
Activate the PVDF membrane in methanol (B129727) for 1-2 minutes, then equilibrate in transfer buffer.
-
Perform a wet transfer at 100 V for 60 minutes or a semi-dry transfer according to the manufacturer's instructions, optimizing for small proteins.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the new primary TIP39 antibody and any commercial antibodies being compared at their optimized dilutions in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
TIP39 Signaling Pathway
Understanding the biological context of TIP39 is crucial for designing functional validation assays. TIP39 is the endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R), a G-protein coupled receptor.
Figure 2. Simplified TIP39 signaling pathway via the Gαs-cAMP-PKA axis.
Data Interpretation and Further Validation
-
Specificity: A specific antibody will show a clean band at the expected molecular weights for TIP39 (~4 kDa for the mature peptide and ~11 kDa for the precursor) in positive controls and WT lysates, with no corresponding band in the KO lysate or negative control.
-
Sensitivity: The sensitivity can be assessed by performing a serial dilution of a positive control lysate. A more sensitive antibody will detect the protein at lower concentrations.
-
Orthogonal Validation: To further strengthen the validation, consider using orthogonal methods such as peptide arrays where the antibody is tested against a library of peptides to identify its specific epitope and potential off-target binding. Immunoprecipitation followed by mass spectrometry (IP-MS) can also be used to confirm that the antibody pulls down TIP39.
By following this comprehensive guide, researchers can rigorously validate the specificity of a new TIP39 antibody, ensuring the reliability of their future experimental results.
Comparison Guide: Confirming PTH2R as the Primary Receptor for TIP39 in a New Model System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for experimentally confirming the Parathyroid Hormone 2 Receptor (PTH2R) as the primary receptor for Tuberoinfundibular Peptide of 39 residues (TIP39) in a novel model system. We present a comparative analysis of PTH2R with its closest homolog, the Parathyroid Hormone 1 Receptor (PTH1R), and compare the activity of their respective ligands. Detailed experimental protocols and data presentation formats are provided to facilitate robust and reproducible findings.
Introduction to the TIP39/PTH2R System
Tuberoinfundibular Peptide of 39 residues (TIP39) is the endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R), a class B G protein-coupled receptor (GPCR).[1][2] Their interaction is highly specific and plays a role in various physiological processes, including nociception, endocrine regulation, and fear responses.[1][3] While Parathyroid Hormone (PTH) can also activate the human PTH2R, TIP39 is considered its natural and more potent ligand.[1][3] The PTH1R, in contrast, is activated by PTH and PTH-related peptide (PTHrP), but not by TIP39.[1][4] Establishing the primary receptor for TIP39 in a new model system is crucial for elucidating its specific biological functions and for the development of targeted therapeutics.
Comparative Ligand-Receptor Interactions
To confirm PTH2R as the primary receptor for TIP39, it is essential to demonstrate selective and high-affinity binding of TIP39 to PTH2R compared to other potential interactions. The following tables summarize the expected binding affinities (Kd) and functional potencies (EC50) based on existing literature. These values serve as a benchmark for experimental validation in a new model system.
Table 1: Comparative Binding Affinities (Kd)
| Ligand | Receptor | Reported Kd (nM) | Selectivity Profile |
| TIP39 | PTH2R | ~1-10 | High affinity, primary ligand |
| TIP39 | PTH1R | >1000 (low affinity) | Poor binder, not a primary target |
| PTH(1-34) | PTH2R | ~10-100 (human) | Lower affinity than TIP39 |
| PTH(1-34) | PTH1R | ~1-10 | High affinity |
| PTHrP(1-36) | PTH2R | No significant binding | Not a ligand for PTH2R |
| PTHrP(1-36) | PTH1R | ~1-10 | High affinity |
Table 2: Comparative Functional Potencies (EC50)
| Ligand | Receptor | Signaling Pathway | Reported EC50 (nM) |
| TIP39 | PTH2R | cAMP Accumulation | ~0.1-1 |
| TIP39 | PTH2R | Intracellular Ca2+ | ~1-10 |
| PTH(1-34) | PTH2R | cAMP Accumulation | ~1-10 (human) |
| PTH(1-34) | PTH1R | cAMP Accumulation | ~1-10 |
| TIP39 | PTH1R | cAMP Accumulation | No significant activation |
Experimental Workflow for Receptor Confirmation
A logical and stepwise experimental approach is critical. The following workflow is designed to systematically establish PTH2R as the primary receptor for TIP39.
Experimental workflow for confirming PTH2R as the primary receptor for TIP39.
Signaling Pathway of TIP39 and PTH2R
Activation of PTH2R by TIP39 primarily initiates Gs-protein coupling, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). In some cellular contexts, PTH2R can also couple to Gq-proteins, resulting in the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium concentration.
Signaling pathways activated by TIP39 binding to PTH2R.
Detailed Experimental Protocols
The following protocols provide a starting point for the key experiments outlined in the workflow. Optimization for your specific model system is recommended.
Objective: To determine the binding affinity (Ki) of unlabeled ligands (TIP39, PTH, PTHrP) for PTH2R.
Materials:
-
Cells or cell membranes from the new model system expressing PTH2R.
-
Radiolabeled TIP39 (e.g., ¹²⁵I-TIP39).
-
Unlabeled TIP39, PTH(1-34), and PTHrP(1-36).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligands.
-
In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled TIP39 (typically at or near its Kd), and the serially diluted unlabeled ligands.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled TIP39.
-
Calculate specific binding by subtracting non-specific from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.
Objective: To measure the functional potency (EC50) of ligands in stimulating the Gs-cAMP pathway via PTH2R.
Materials:
-
Intact cells from the new model system expressing PTH2R.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
TIP39, PTH(1-34), and PTHrP(1-36).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).
-
Lysis buffer (if required by the kit).
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with stimulation buffer and incubate.
-
Prepare serial dilutions of the agonist ligands (TIP39, PTH, PTHrP).
-
Add the agonist dilutions to the cells and incubate for an optimized time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells (if necessary for the chosen detection kit).
-
Measure the intracellular cAMP concentration according to the manufacturer's instructions for the detection kit.
-
Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 and maximal response.
Objective: To measure the functional potency (EC50) of ligands in stimulating the Gq-calcium pathway via PTH2R.
Materials:
-
Intact cells from the new model system expressing PTH2R.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., HBSS with calcium and magnesium).
-
TIP39, PTH(1-34), and PTHrP(1-36).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the serially diluted agonist ligands and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of the agonist to determine the EC50.
Conclusion
By following the outlined experimental workflow and comparing the obtained data with the provided benchmarks, researchers can rigorously confirm PTH2R as the primary receptor for TIP39 in their specific model system. This confirmation is a critical step for the accurate interpretation of the physiological roles of TIP39 and for the advancement of drug discovery programs targeting the TIP39/PTH2R signaling axis.
References
- 1. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The parathyroid hormone 2 (PTH2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-specific regulation of parathyroid hormone (PTH) receptor type 2 activity: structural and functional analysis of PTH- and tuberoinfundibular peptide (TIP) 39-stimulated desensitization and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TIP39 and PTH Signaling Kinetics at the PTH2 Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the signaling kinetics of Tuberoinfundibular peptide of 39 residues (TIP39) and Parathyroid hormone (PTH) at the Parathyroid hormone 2 receptor (PTH2R), supported by experimental data.
The Parathyroid hormone 2 receptor (PTH2R), a class B G protein-coupled receptor (GPCR), is activated by both TIP39 and PTH.[1][2] While both ligands stimulate intracellular signaling cascades, their kinetics and downstream effects exhibit striking differences, revealing a fascinating case of biased agonism. This guide dissects these differences, offering insights into the nuanced regulation of PTH2R activity.
Key Signaling Differences at a Glance
| Signaling Pathway | TIP39-induced Response at PTH2R | PTH-induced Response at PTH2R |
| cAMP Accumulation | Sustained and prolonged desensitization[1][2] | Brief and rapid resensitization[1][2] |
| β-Arrestin Recruitment | Rapidly induced[1][2] | Not induced[1][2] |
| Receptor Internalization | ~80% internalization after 1 hour[1] | No significant internalization[1][2] |
| Protein Kinase C (PKC) Mobilization | PKCβ translocated to the cell membrane[1] | No PKCβ translocation[1] |
Signaling Pathways and Experimental Workflows
The differential engagement of downstream signaling molecules by TIP39 and PTH at the PTH2R leads to distinct cellular outcomes. The following diagrams illustrate these divergent pathways and a typical experimental workflow for their investigation.
Detailed Signaling Kinetics
Cyclic AMP (cAMP) Accumulation
Both TIP39 and PTH are capable of stimulating the Gs/adenylyl cyclase pathway to produce cAMP. However, the temporal dynamics of this response differ significantly.
-
PTH: Elicits a brief burst of cAMP accumulation, which is followed by rapid resensitization of the receptor.[1][2]
-
TIP39: Induces a sustained cAMP signal that persists for a longer duration. This prolonged signaling is associated with a more pronounced and lasting desensitization of the receptor.[1][2]
Despite these kinetic differences, the maximal cAMP accumulation after a 30-minute stimulation with 100 nM of either PTH or TIP39 has been reported to be similar.[1]
β-Arrestin Recruitment and Receptor Internalization
A key point of divergence in the signaling of these two ligands lies in their ability to engage β-arrestins.
-
TIP39: Upon binding to PTH2R, TIP39 promotes the recruitment of β-arrestin1 and β-arrestin2 from the cytoplasm to the cell membrane. This is a rapid process that subsequently leads to the internalization of the receptor-ligand complex into cytoplasmic vesicles.[1] Experimental data shows that after 1 hour of exposure to TIP39, approximately 80% of the receptors are internalized.[1]
-
PTH: In stark contrast, PTH, even at high concentrations (up to 1 μM), fails to induce the mobilization of β-arrestins to the PTH2R.[1] Consequently, PTH does not promote significant internalization of the receptor.[1][2] Radio-iodinated PTH(1-34) has been shown to dissociate very rapidly from the PTH2R at 37°C.[1]
Protein Kinase C (PKC) Mobilization
The differential signaling extends to the activation of other intracellular pathways.
-
TIP39: Induces the translocation of PKCβ from the cytoplasm to the cell membrane, indicating its activation.[1]
-
PTH: Does not stimulate the translocation of PKCβ.[1]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison.
Cell Culture and Transfection
HEK293 cells are commonly used for these assays. Cells are transiently or stably transfected with plasmids encoding the human PTH2R. For specific assays, cells may also be co-transfected with constructs for β-arrestin-GFP (for visualization of recruitment) or PKCβ-GFP (for visualization of translocation).[1]
cAMP Accumulation Assay
-
Cell Seeding: Seed PTH2R-expressing HEK293 cells in multi-well plates.
-
Pre-incubation: Prior to stimulation, cells are often pre-incubated with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Ligand Stimulation: Cells are stimulated with varying concentrations of TIP39 or PTH for a specified time course (e.g., 0-60 minutes).
-
Cell Lysis and Detection: After stimulation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
β-Arrestin Recruitment Assay
-
Cell Preparation: Use HEK293 cells co-expressing PTH2R and a tagged β-arrestin (e.g., β-arrestin-GFP).
-
Ligand Stimulation: Treat cells with either TIP39 or PTH.
-
Visualization: Monitor the subcellular localization of the tagged β-arrestin in real-time using live-cell imaging techniques such as confocal microscopy. Recruitment is observed as the translocation of the fluorescently tagged β-arrestin from the cytoplasm to the plasma membrane.
Receptor Internalization Assay
-
Radioligand Binding: Incubate PTH2R-expressing cells with radio-iodinated TIP39 or PTH at 37°C for various time points.
-
Acid Wash: To differentiate between surface-bound and internalized ligand, perform an acid wash (e.g., with glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioligand.
-
Quantification: Measure the radioactivity in the acid-resistant fraction (internalized) and the acid-sensitive fraction (surface-bound) using a gamma counter. The percentage of internalization is calculated as (internalized counts / total counts) x 100.
Conclusion
The signaling profiles of TIP39 and PTH at the PTH2R provide a compelling example of biased agonism, where two agonists at the same receptor elicit distinct downstream signaling events. TIP39 acts as a robust activator of both Gs-cAMP and β-arrestin-mediated pathways, leading to sustained signaling and receptor internalization. In contrast, PTH functions as a Gs-biased agonist, primarily activating the cAMP pathway in a transient manner without significant β-arrestin recruitment or receptor internalization. These differences in signaling kinetics have profound implications for the physiological and potential pharmacological roles of these ligands at the PTH2R. Understanding these nuances is critical for the development of selective therapeutics targeting this receptor system.
References
Validating the Phenotype of a TIP39 Conditional Knockout Mouse: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the phenotype of a conditional knockout (cKO) mouse model for the Tuberoinfundibular Peptide of 39 residues (TIP39). As no established TIP39 cKO model has been described in the scientific literature to date, this document first summarizes the known phenotype of the global TIP39 knockout (KO) mouse to establish a baseline for comparison. Subsequently, it outlines a proposed strategy for the generation and validation of a TIP39 cKO mouse, detailing expected phenotypes based on the known distribution of TIP39 and its receptor, the Parathyroid Hormone 2 Receptor (PTH2R).
Global TIP39 Knockout Mouse: A Summary of the Known Phenotype
Global deletion of the Tip39 gene in mice results in a range of behavioral and neuroendocrine abnormalities, without causing gross morphological or developmental defects that would impede phenotypic analysis. The primary phenotypes observed are related to stress response, nociception, and endocrine function.
Behavioral Phenotype
Global TIP39 KO mice exhibit a distinct behavioral phenotype characterized by altered anxiety and fear responses. While they do not show significant differences from wild-type littermates in standard anxiety tests like the open field or elevated plus-maze under normal conditions, their anxiety-like behavior is exacerbated following exposure to stress.[1] Specifically, TIP39 KO mice display increased defensive burying in the shock-probe test and enhanced anxiety-like behavior in the elevated plus-maze after restraint stress.[1] Furthermore, in Pavlovian fear conditioning, these mice exhibit increased freezing during both training and recall phases, suggesting a role for TIP39 in modulating fear responses.[1]
In the realm of nociception, global TIP39 KO mice show a decreased sensitivity to certain types of pain. They have an increased latency in the hot-plate test and reduced responses in the formalin test, indicating a role for TIP39 in thermal and inflammatory pain signaling.[2] Interestingly, these mice also display increased stress-induced analgesia.[2]
Neuroendocrine Phenotype
The absence of TIP39 leads to dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis. Global TIP39 KO mice have been reported to have slightly decreased basal plasma corticosterone (B1669441) levels, particularly before the onset of their active phase.[3] This suggests that TIP39 plays a role in the facilitatory regulation of the HPA axis. Additionally, TIP39 is implicated in the regulation of other pituitary hormones, with studies suggesting its involvement in inhibiting arginine-vasopressin (AVP) release and influencing growth hormone (GH) secretion.[4]
Comparison of Global vs. Hypothetical Conditional TIP39 Knockout Phenotypes
The following table summarizes the known phenotype of the global TIP39 KO mouse and presents the expected, hypothetical phenotype of a conditional knockout targeting specific neuronal populations known to express TIP39 or its receptor, PTH2R.
| Phenotypic Category | Global TIP39 Knockout | Hypothetical Conditional Knockout (e.g., in Thalamic TIP39 neurons) | Hypothetical Conditional Knockout (e.g., in Amygdala PTH2R-expressing neurons) |
| Anxiety-Related Behavior | Increased anxiety-like behavior after stress.[1] | Potentially similar increase in stress-induced anxiety, as thalamic TIP39 neurons project to limbic areas. | Expected to show a more specific alteration in fear and anxiety processing, potentially with a more pronounced phenotype in fear conditioning paradigms. |
| Fear Response | Increased freezing in fear conditioning.[1] | May contribute to the increased fear response, but the specific contribution would need to be determined. | Likely to be the primary driver of the altered fear phenotype, given the amygdala's central role in fear processing. |
| Nociception | Decreased sensitivity to thermal and inflammatory pain.[2] | The contribution of thalamic TIP39 neurons to nociceptive pathways would determine the specific phenotype. | Deletion in specific amygdala subnuclei could modulate the affective component of pain. |
| HPA Axis Function | Slightly decreased basal corticosterone.[3] | Expected to replicate the global KO phenotype, as thalamic TIP39 neurons project to the hypothalamus. | May have a more subtle or indirect effect on HPA axis regulation. |
| Other Endocrine Functions | Altered AVP and GH secretion.[4] | Likely to be the primary mediator of these effects due to projections to hypothalamic neuroendocrine centers. | Unlikely to have a direct major impact on these specific endocrine functions. |
Experimental Protocols for Phenotypic Validation
Generation of a Conditional TIP39 Knockout Mouse
A conditional allele for Tip39 can be generated using Cre-LoxP technology. A targeting vector would be designed to flank critical exons of the Tip39 gene with loxP sites. Given that TIP39 is a 39-amino acid peptide, targeting the exon(s) encoding the entire mature peptide would be ideal to ensure a null allele upon Cre-mediated recombination. This "floxed" mouse line would then be crossed with various Cre-driver lines to achieve tissue-specific knockout. For instance, crossing with a Vglut2-Cre line could target glutamatergic neurons, which are known to co-express TIP39.[5]
Molecular Validation of Conditional Knockout
-
Genotyping PCR: DNA extracted from tail biopsies will be used to confirm the presence of the floxed allele and the Cre transgene. A second PCR strategy will be designed to detect the excised allele in specific tissues where Cre is expressed.
-
Western Blotting: Protein lysates from specific brain regions (e.g., thalamus, hypothalamus, amygdala) will be probed with an anti-TIP39 antibody to confirm the absence of the peptide in the target tissue of cKO mice compared to control littermates.
-
Immunohistochemistry (IHC): Brain sections will be stained with an anti-TIP39 antibody to visualize the specific loss of TIP39-immunoreactive cells and fibers in the intended regions of the cKO mouse brain.
Behavioral Phenotyping Assays
A battery of behavioral tests should be performed to compare the cKO mice to both wild-type and global KO controls.
-
Elevated Plus-Maze: To assess anxiety-like behavior.
-
Open Field Test: To measure general locomotor activity and anxiety.
-
Defensive Burying Test: To evaluate anxiety and repetitive behaviors in response to an aversive stimulus.
-
Pavlovian Fear Conditioning: To assess learning and memory of a fear-associated event.
-
Hot-Plate Test: To measure the response to thermal nociceptive stimuli.
-
Formalin Test: To evaluate the response to inflammatory pain.
Physiological Phenotyping Assays
-
HPA Axis Function: Blood samples will be collected to measure basal and stress-induced corticosterone levels via ELISA or RIA.
-
Hormone Profiling: Plasma levels of AVP and GH can be measured by specific immunoassays.
Signaling Pathways and Experimental Workflows
TIP39-PTH2R Signaling Pathway
Tuberoinfundibular peptide of 39 residues (TIP39) exerts its effects by binding to the Parathyroid Hormone 2 Receptor (PTH2R), a G-protein coupled receptor.[4] Upon binding, PTH2R primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[4][5] This signaling cascade can then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to modulate neuronal activity and gene expression. There is also evidence suggesting that PTH2R can couple to Gq, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[4]
References
- 1. Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTH2 receptor-mediated inhibitory effect of parathyroid hormone and TIP39 on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of TIP39 for Parathyroid Hormone Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed comparison of the cross-reactivity of Tuberoinfundibular Peptide of 39 residues (TIP39) with parathyroid hormone (PTH) receptors, supported by experimental data and detailed protocols.
Tuberoinfundibular Peptide of 39 residues (TIP39) is a neuropeptide that acts as the endogenous ligand for the Parathyroid Hormone 2 Receptor (PTH2R)[1][2]. Its interaction with the classical Parathyroid Hormone 1 Receptor (PTH1R), which is the primary receptor for Parathyroid Hormone (PTH) and Parathyroid Hormone-related Protein (PTHrP), is a key area of investigation for understanding its specific physiological roles and for the development of selective therapeutics. This guide delves into the binding affinities and functional potencies of TIP39 at both PTH1R and PTH2R, offering a clear comparison based on available experimental evidence.
Comparative Analysis of Ligand-Receptor Interactions
The selectivity of TIP39 for PTH2R over PTH1R is a critical aspect of its biological function. The following table summarizes the quantitative data on the binding affinities and functional potencies of TIP39 and related ligands at both human PTH1 and PTH2 receptors.
| Ligand | Receptor | Binding Affinity (IC₅₀/Kᵢ) | Functional Potency (EC₅₀) | Efficacy |
| TIP39 | hPTH2R | 0.59 nM (IC₅₀)[3] | 0.44 nM[3] | Agonist |
| hPTH1R | 59 nM[4] | Not appreciably activated[3] | Negligible Agonism | |
| rPTH(1-34) | hPTH2R | - | 58 pM[3] | Agonist (85% of TIP39 response)[3] |
| hPTH1R | - | 0.50 nM[3] | Agonist | |
| PTHrP(1-34) | hPTH2R | - | Much less potent than TIP39/rPTH(1-34)[3] | Weak Agonist |
| hPTH1R | - | 0.44 nM[3] | Agonist |
hPTH1R: human Parathyroid Hormone 1 Receptor; hPTH2R: human Parathyroid Hormone 2 Receptor; rPTH(1-34): rat Parathyroid Hormone (1-34); PTHrP(1-34): Parathyroid Hormone-related Protein (1-34); IC₅₀: half maximal inhibitory concentration; Kᵢ: inhibitory constant; EC₅₀: half maximal effective concentration.
The data clearly demonstrates that TIP39 is a high-affinity, potent agonist for the PTH2 receptor. In contrast, its binding affinity for the PTH1 receptor is approximately 100-fold lower, and it does not cause significant activation of this receptor[3][4][5]. This pronounced selectivity is attributed to specific structural differences in both the ligand and the receptors[6][7].
Signaling Pathways of PTH Receptors
Both PTH1R and PTH2R are G protein-coupled receptors (GPCRs). Their activation by their respective ligands primarily leads to the stimulation of adenylyl cyclase through the Gs alpha subunit, resulting in an increase in intracellular cyclic AMP (cAMP). The PTH1R is also known to couple to the Gq alpha subunit, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.
Experimental Methodologies
The determination of ligand binding affinity and functional potency relies on robust in vitro assays. Below are outlines of the key experimental protocols used in the study of TIP39 cross-reactivity.
1. Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Kᵢ) of an unlabeled ligand (e.g., TIP39) by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Cell Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells stably transfected with PTH1R or PTH2R).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Assay Protocol:
-
In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-PTH(1-34)).
-
Add increasing concentrations of the unlabeled competitor ligand (TIP39).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can be converted to a Kᵢ value.
-
2. cAMP Accumulation Assay (Functional)
This assay measures the ability of a ligand to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC₅₀) and efficacy.
-
Cell Culture and Stimulation:
-
Seed cells expressing the receptor of interest in a 96-well plate.
-
Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test ligand (e.g., TIP39).
-
Incubate for a defined period to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA) based kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the ligand concentration.
-
The concentration of the ligand that produces 50% of the maximal response is the EC₅₀ value.
-
Conclusion
The experimental data unequivocally demonstrate that TIP39 is a highly selective agonist for the PTH2 receptor, with significantly lower affinity and negligible functional activity at the PTH1 receptor. This selectivity is crucial for its distinct physiological functions, which are primarily localized to the central nervous system. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and other ligand-receptor systems, facilitating the development of novel and highly specific therapeutic agents.
References
- 1. Receptor-Ligand Binding Assays [labome.com]
- 2. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular determinants of tuberoinfundibular peptide of 39 residues (TIP39) selectivity for the parathyroid hormone-2 (PTH2) receptor. N-terminal truncation of TIP39 reverses PTH2 receptor/PTH1 receptor binding selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Parathyroid Hormone Second Receptor PTH2R and its Ligand Tuberoinfundibular Peptide of 39 Residues TIP39 Regulate Intracellular Calcium and Influence Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Tuberoinfundibular Peptide of 39 Residues (TIP39) Function Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the function of Tuberoinfundibular Peptide of 39 residues (TIP39) and its interaction with its cognate receptor, the Parathyroid Hormone 2 Receptor (PTH2R), across various species. This document synthesizes key experimental findings on receptor binding, signal transduction, and physiological roles, presenting quantitative data in structured tables and detailing the methodologies of pivotal experiments.
Overview of TIP39 and its Receptor, PTH2R
Tuberoinfundibular peptide of 39 residues (TIP39) is a neuropeptide that acts as a high-affinity agonist for the Parathyroid Hormone 2 Receptor (PTH2R), a class B G-protein coupled receptor (GPCR). The TIP39-PTH2R system is distinct from the classical parathyroid hormone (PTH) and PTH-related protein (PTHrP) signaling pathway that primarily utilizes the PTH1 receptor (PTH1R). While TIP39 shows little to no agonistic activity at the PTH1R, it can act as an antagonist.[1] The TIP39/PTH2R signaling pathway is involved in a diverse array of physiological processes, including nociception, fear and anxiety, maternal and social behaviors, and the regulation of chondrocyte proliferation and differentiation.[2][3]
The amino acid sequence of TIP39 is highly conserved across mammalian species, particularly in the N-terminal region which is crucial for receptor activation.[4] For instance, human and bovine TIP39 sequences are identical, as are the mouse and rat sequences.[4] Homologs of TIP39 have also been identified in teleost fish, such as zebrafish, though with a lower sequence identity to their mammalian counterparts.[4]
Comparative Quantitative Data
The following tables summarize the available quantitative data on TIP39's interaction with its receptor and its downstream signaling effects in different species.
Table 1: Receptor Binding Affinity of TIP39
| Species | Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Human | Human TIP39 | Human PTH2R | Radioligand Binding (Competition) | IC50 | ~10 | [5] |
Note: IC50 values are dependent on assay conditions. A specific Kd value, which is a direct measure of affinity, was not available in the reviewed literature.
Table 2: Potency of TIP39 in Activating cAMP Signaling
| Species (Receptor) | Ligand | Assay System | Parameter | Value (nM) | Reference |
| Human | Human TIP39 | HEK293 cells | EC50 | 0.01 - 0.3 | [6] |
| Zebrafish | Zebrafish TIP39 | COS-7 cells | EC50 | 7.8 ± 2.0 | [7] |
| Zebrafish | Human TIP39 | COS-7 cells | EC50 | 4.2 ± 0.3 | [7] |
Table 3: Quantitative Physiological Effects of TIP39 in Mice (Nociception)
| Experimental Model | Parameter Measured | Effect of TIP39 Administration | Effect of TIP39/PTH2R Knockout | Reference |
| Tail-flick test | Response latency (s) | Decrease from 1.5 to 1.0 | No significant change | [3] |
| Hot-plate test (55°C) | Response latency (s) | Decrease from 18.0 to 13.7 | Increased latency | [3] |
| Formalin test (Phase 1) | Number of nocifensive responses | - | Decrease from 45 to 25 | [3] |
| Formalin test (Phase 2) | Number of nocifensive responses | - | Decrease from 98 to 50 | [3] |
Note: The data for TIP39 administration and knockout are from separate experiments within the same study and represent a pro-nociceptive role for endogenous TIP39.
Signaling Pathways of the TIP39-PTH2R System
Upon binding of TIP39 to the PTH2R, two primary G-protein-mediated signaling cascades are activated:
-
Gαs Pathway: This is the canonical signaling pathway for the PTH2R. Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
-
Gαq Pathway: In some cell types, the TIP39-PTH2R complex can also couple to Gαq. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent enzymes.[8]
The following diagram illustrates these signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay (Competition)
This protocol is a generalized procedure for determining the binding affinity of TIP39 for the PTH2R using a competition assay.
Objective: To determine the IC50 of unlabeled TIP39 for displacing a radiolabeled ligand from the PTH2R.
Materials:
-
HEK293 cells stably expressing the PTH2R.
-
Cell culture reagents.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Radiolabeled ligand (e.g., 125I-TIP39).
-
Unlabeled TIP39 (competitor).
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation:
-
Culture PTH2R-expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of unlabeled TIP39.
-
Add a constant, low concentration of radiolabeled ligand to each well.
-
For total binding, omit the unlabeled TIP39. For non-specific binding, add a high concentration of unlabeled TIP39.
-
Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the unlabeled TIP39 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
cAMP Accumulation Assay
This protocol describes a common method for measuring the ability of TIP39 to stimulate cAMP production in cells expressing the PTH2R.
Objective: To determine the EC50 of TIP39 for cAMP production.
Materials:
-
HEK293 or COS-7 cells transiently or stably expressing the PTH2R.
-
Cell culture reagents.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
TIP39 solutions of varying concentrations.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture PTH2R-expressing cells and seed them into a 96-well plate.
-
Allow cells to adhere and grow to a desired confluency.
-
-
Stimulation:
-
Remove the culture medium and wash the cells with stimulation buffer.
-
Add varying concentrations of TIP39 to the wells.
-
Include a vehicle control (no TIP39).
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Perform the cAMP measurement following the kit's protocol. This typically involves adding detection reagents and measuring a signal (e.g., absorbance, fluorescence, or luminescence).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the cell lysates to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the TIP39 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
This protocol outlines a general method for measuring changes in intracellular calcium concentration in response to TIP39.
Objective: To qualitatively or semi-quantitatively assess TIP39-induced intracellular calcium release.
Materials:
-
Cells expressing the PTH2R (e.g., primary human keratinocytes).
-
Cell culture reagents.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution).
-
Fluorescence plate reader or microscope with live-cell imaging capabilities.
Procedure:
-
Cell Culture and Plating:
-
Culture cells in a black-walled, clear-bottom 96-well plate suitable for fluorescence measurements.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in a balanced salt solution, often with Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium, wash the cells, and incubate them with the dye-loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells to remove excess dye.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader or on a microscope stage.
-
Establish a baseline fluorescence reading for a short period.
-
Add TIP39 (and controls) to the wells.
-
Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, record at two excitation wavelengths.
-
-
Data Analysis:
-
For non-ratiometric dyes, express the data as the change in fluorescence intensity from baseline (ΔF/F₀).
-
For ratiometric dyes, calculate the ratio of fluorescence intensities at the two excitation wavelengths.
-
Plot the fluorescence change or ratio over time to visualize the calcium transient.
-
To determine an EC50, measure the peak response at various TIP39 concentrations and plot this against the log of the concentration.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for characterizing the function of TIP39 in a specific species.
Conclusion
The available data indicate that TIP39 is a potent and selective agonist of the PTH2R across the species studied, primarily activating the cAMP signaling pathway and, in some contexts, leading to an increase in intracellular calcium. The physiological roles of the TIP39-PTH2R system are diverse and appear to be conserved, at least in mammals, with significant involvement in central nervous system functions such as nociception and behavior. While quantitative data on binding affinities and signaling potencies are available for a limited number of species, further research is needed to provide a more complete comparative picture, particularly for non-mammalian vertebrates and for the intracellular calcium signaling pathway. The experimental protocols and workflows detailed in this guide provide a framework for conducting such comparative studies and for further elucidating the multifaceted roles of this important neuropeptide system.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Parathyroid Hormone Second Receptor PTH2R and its Ligand Tuberoinfundibular Peptide of 39 Residues TIP39 Regulate Intracellular Calcium and Influence Keratinocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. The Parathyroid Hormone Second Receptor PTH2R and its Ligand Tuberoinfundibular Peptide of 39 Residues TIP39 Regulate Intracellular Calcium and Influence Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of a Novel PTH2R Antagonist in Blocking TIP39 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Parathyroid Hormone 2 Receptor (PTH2R) antagonist, referred to herein as Novel Antagonist X , with existing alternatives. The objective is to present a framework for evaluating its efficacy in blocking the effects of Tuberoinfundibular Peptide of 39 residues (TIP39), supported by detailed experimental protocols and data visualization.
Comparative Analysis of PTH2R Antagonists
The development of potent and selective PTH2R antagonists is crucial for investigating the physiological roles of the TIP39/PTH2R system and for potential therapeutic applications.[1] This section compares the performance of Novel Antagonist X with established PTH2R antagonists, HYWH-TIP39 and TIP(7-39).
| Parameter | Novel Antagonist X | HYWH-TIP39 | TIP(7-39) |
| Binding Affinity (Kd) | [Placeholder for Kd value, e.g., <1 nM] | High affinity[1] | Lower affinity for PTH2R, but potent for PTH1R[1][2] |
| IC50 (cAMP Inhibition) | [Placeholder for IC50 value, e.g., <10 nM] | Potent inhibitor of TIP39-stimulated cAMP accumulation[1] | Weak antagonist at the PTH2 receptor[1] |
| Selectivity | [e.g., >1000-fold for PTH2R over PTH1R] | Over 30-fold selectivity for rat PTH2R over PTH1R[1] | Higher affinity for PTH1 receptor[2] |
| Inhibition of Cell Proliferation | [Placeholder, e.g., Effective inhibition] | N/A | N/A |
| Inhibition of Calcium Mobilization | [Placeholder, e.g., Potent inhibition] | N/A | N/A |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Competitive Binding Assay
This assay determines the binding affinity of the novel antagonist to the PTH2R.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human PTH2R, such as HEK293 cells.
-
Radioligand: Utilize a radiolabeled form of TIP39 (e.g., ¹²⁵I-TIP39).
-
Assay Procedure:
-
Incubate cell membranes expressing PTH2R with a fixed concentration of ¹²⁵I-TIP39.
-
Add increasing concentrations of the unlabeled novel antagonist or a known competitor.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a gamma counter.
-
-
Data Analysis: Determine the dissociation constant (Kd) and the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.
cAMP Accumulation Assay
This assay measures the antagonist's ability to inhibit TIP39-stimulated cyclic AMP production.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing PTH2R in 96-well plates.
-
Assay Procedure:
-
Pre-incubate the cells with increasing concentrations of the novel antagonist for 15-30 minutes.[3]
-
Stimulate the cells with a fixed concentration of TIP39 (typically at its EC50 value).
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.[1]
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).[1]
-
-
Data Analysis: Plot the concentration-response curves and calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal TIP39-stimulated cAMP response.
Intracellular Calcium Mobilization Assay
This assay assesses the antagonist's effect on TIP39-induced intracellular calcium release.
Methodology:
-
Cell Culture: Seed cells expressing PTH2R in a 96-well black, clear-bottom plate.[4]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of an anion transport inhibitor like probenecid (B1678239) to prevent dye leakage.[4]
-
Assay Procedure:
-
Use a fluorescence plate reader with automated liquid handling (e.g., FlexStation).[5][6]
-
Measure the baseline fluorescence.
-
Add the novel antagonist at various concentrations, followed by the addition of TIP39.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[4]
-
-
Data Analysis: Quantify the inhibition of the TIP39-induced calcium peak by the antagonist and determine the IC50 value.
Cell Proliferation Assay
This assay evaluates the antagonist's ability to block TIP39-mediated effects on cell growth.
Methodology:
-
Cell Culture: Plate cells in a 96-well plate and culture overnight.
-
Assay Procedure:
-
Data Analysis: Compare the proliferation rates between different treatment groups to determine the inhibitory effect of the antagonist.
Visualizations
TIP39/PTH2R Signaling Pathway
Caption: TIP39 binding to PTH2R activates G proteins, leading to downstream signaling cascades.
Experimental Workflow for Validating a Novel PTH2R Antagonist
Caption: A stepwise workflow for the comprehensive validation of a novel PTH2R antagonist.
References
- 1. Development Of A Rat Parathyroid Hormone 2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuberoinfundibular peptide (7-39) [TIP(7-39)], a novel, selective, high-affinity antagonist for the parathyroid hormone-1 receptor with no detectable agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. PTH2R is related to cell proliferation and migration in ovarian cancer: a multi-omics analysis of bioinformatics and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability and Proliferation Assays [sigmaaldrich.com]
A Comparative Analysis of Downstream Signaling Cascades: TIP39 vs. PTH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream signaling cascades initiated by Tuberoinfundibular peptide of 39 residues (TIP39) and Parathyroid hormone (PTH) through their primary receptors, the Parathyroid Hormone 2 Receptor (PTH2R) and the Parathyroid Hormone 1 Receptor (PTH1R), respectively. This analysis is supported by experimental data to aid in research and drug development endeavors targeting these pathways.
Introduction
TIP39 and PTH are structurally related peptides that activate distinct G protein-coupled receptors (GPCRs), leading to the initiation of intracellular signaling cascades. TIP39 is the endogenous ligand for the PTH2R, while PTH is the primary ligand for the PTH1R. Notably, human PTH can also activate the PTH2R[1][2]. Both receptors are known to couple to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively[2][3][4]. This results in the production of cyclic AMP (cAMP) and an increase in intracellular calcium ([Ca2+]i), two key second messengers that mediate a wide range of cellular responses. Understanding the nuances of these signaling pathways is critical for the development of selective therapeutic agents.
Quantitative Comparison of Signaling Potency
The following tables summarize the reported potencies (EC50 values) of TIP39 and PTH for the activation of their primary downstream signaling pathways. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: cAMP Accumulation
| Ligand | Receptor | Cell Line | EC50 (nM) | Reference |
| TIP39 | Human PTH2R | COS-7 | 0.22 | 5 |
| hPTH(1-34) | Human PTH1R | HEK293 | ~1.0 | 4 |
| hPTH(1-34) | Human PTH2R | COS-7 | 1.7 | 5 |
Table 2: Intracellular Calcium Mobilization
| Ligand | Receptor | Cell Line | EC50 (nM) | Reference |
| TIP39 | Human PTH2R | COS-7 | 18 | 5 |
| hPTH(1-34) | Human PTH1R | HEK293 | ~10.0 | 4 |
| hPTH(1-34) | Human PTH2R | COS-7 | 93 | 5 |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical signaling pathways activated by TIP39 and PTH.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
cAMP Accumulation Assay
This protocol describes a common method for measuring intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
Materials:
-
HEK293 or CHO cells stably expressing the receptor of interest (PTH1R or PTH2R).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
TIP39 or PTH standards and test compounds.
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit, AlphaScreen cAMP assay kit).
-
White, opaque 384-well microplates.
-
Plate reader capable of detecting the assay signal (e.g., HTRF or AlphaLISA).
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a density of 2,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of TIP39, PTH, or test compounds in assay buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.
-
Add the prepared ligand dilutions to the wells and incubate for 30-60 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions for the chosen kit. This typically involves adding a lysis buffer containing the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer).
-
Incubate for 1-2 hours at room temperature.
-
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Generate a standard curve using the cAMP standards. Calculate the concentration of cAMP in the experimental wells based on the standard curve. Plot the cAMP concentration against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This protocol outlines a method for measuring changes in intracellular calcium concentration using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
HEK293 or CHO cells stably expressing the receptor of interest (PTH1R or PTH2R).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Probenecid (B1678239) (to prevent dye leakage).
-
TIP39 or PTH standards and test compounds.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Aspirate the culture medium and add the loading buffer to the cells.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Plate Preparation: Prepare serial dilutions of TIP39, PTH, or test compounds in assay buffer in a separate plate.
-
Calcium Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Program the instrument to add the ligand dilutions from the compound plate to the cell plate.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak fluorescence response against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Discussion and Conclusion
Both TIP39 and PTH effectively activate Gs and Gq signaling pathways through their respective primary receptors, leading to cAMP production and intracellular calcium mobilization. The available data suggests that TIP39 is a potent agonist at the PTH2R for both pathways. PTH is also a potent activator of the PTH1R, and while it can activate the human PTH2R, its potency for calcium mobilization at this receptor is significantly lower than that of TIP39.
It is also important to consider that the dynamics of signaling can differ. For instance, studies have shown that at the PTH2R, TIP39 induces sustained cAMP signaling and promotes β-arrestin recruitment and receptor internalization, whereas PTH-induced cAMP signaling is more transient and does not lead to these events[6]. These differences in signaling kinetics and downstream regulatory events can have profound implications for the physiological outcomes of receptor activation and are a critical consideration for therapeutic targeting.
This guide provides a foundational comparison of TIP39 and PTH signaling. For more in-depth analysis, researchers are encouraged to consult the primary literature and perform direct comparative studies under their specific experimental conditions.
References
- 1. TIP39/parathyroid hormone type 2 receptor signaling is a potent inhibitor of chondrocyte proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. International Union of Basic and Clinical Pharmacology. XCIII. The Parathyroid Hormone Receptors—Family B G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parathyroid hormone stimulates juxtaglomerular cell cAMP accumulation without stimulating renin release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-specific regulation of parathyroid hormone (PTH) receptor type 2 activity: structural and functional analysis of PTH- and tuberoinfundibular peptide (TIP) 39-stimulated desensitization and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the role of TIP 39 in a specific physiological process using multiple techniques
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The tuberoinfundibular peptide of 39 residues (TIP39) and its cognate receptor, the parathyroid hormone 2 receptor (PTH2R), constitute a significant neuromodulatory system with implications across a range of physiological functions.[1][2] While initially explored for its roles in neuroendocrine regulation and nociception, a compelling body of evidence now points to the integral function of TIP39 in the complex circuitry of auditory processing. This guide provides a comprehensive comparison of the diverse experimental techniques that have been pivotal in substantiating the role of the TIP39/PTH2R system in the auditory pathway, offering researchers a detailed overview of the supporting data and methodologies.
The strategic localization of TIP39-expressing neurons and the PTH2R within key auditory regions of the brain has been a primary driver of investigation into its function in this sensory modality.[2][3] This guide will delve into the anatomical, physiological, and behavioral evidence, presenting a clear case for the modulatory role of TIP39 in auditory signal processing.
Comparative Analysis of Experimental Evidence
The confirmation of TIP39's role in auditory processing is a testament to the power of a multi-faceted research approach. The following table summarizes the key quantitative findings from various experimental modalities, providing a clear comparison of the data that collectively support the function of this neuropeptide in the auditory system.
| Technique | Key Findings | Quantitative Data/Observations | References |
| In Situ Hybridization Histochemistry | Localization of TIP39 and PTH2R mRNA in key auditory nuclei. | High levels of PTH2R mRNA are found in the medial geniculate nucleus and pontine tegmentum. TIP39 mRNA is present in the pontine medial paralemniscal nucleus, a region with connections to auditory centers.[1][3] | [1][3] |
| Immunohistochemistry & Tract Tracing | Anatomical proximity and connections between TIP39 neurons and auditory pathways. | TIP39-positive fibers are observed in auditory brain regions. Projections from paralemniscal TIP39 neurons to nontonotopic auditory brainstem regions have been suggested.[2] | [2] |
| c-Fos Immunohistochemistry | Activation of TIP39 neurons in response to auditory stimuli. | A notable increase in c-Fos expression, a marker of neuronal activation, is observed in TIP39 neurons within the paralemniscal nucleus following exposure to loud white noise.[2] | [2] |
| Behavioral Studies in Animal Models | Altered auditory responses and related behaviors in animals with manipulated TIP39 signaling. | Studies in bats have shown that a brain region medial to the intermediate nucleus of the lateral lemniscus, where TIP39 neurons are located, is responsive to species-specific ultrasonic vocalizations.[2] | [2] |
Detailed Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.
1. In Situ Hybridization Histochemistry for TIP39 and PTH2R mRNA
-
Objective: To visualize the anatomical distribution of TIP39 and PTH2R gene expression within the brain, specifically in auditory processing centers.
-
Protocol:
-
Tissue Preparation: Anesthetize and perfuse the animal with a fixative (e.g., 4% paraformaldehyde). Dissect the brain and post-fix overnight. Cryoprotect the tissue in a sucrose (B13894) solution and freeze-section on a cryostat.
-
Probe Preparation: Synthesize antisense and sense riboprobes labeled with a detectable marker (e.g., digoxigenin (B1670575) or radioactive isotopes) from a cDNA template for TIP39 or PTH2R.
-
Hybridization: Mount tissue sections on slides and pre-treat to enhance probe penetration. Hybridize the sections with the labeled riboprobe overnight in a humidified chamber at an appropriate temperature.
-
Washing and Detection: Wash the sections under stringent conditions to remove non-specifically bound probe. For non-radioactive probes, use an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the probe's label, followed by a chromogenic substrate to produce a colored precipitate. For radioactive probes, expose the slides to autoradiographic film or emulsion.
-
Analysis: Image the sections using a microscope and anatomically map the distribution of the signal, comparing the antisense probe signal to the sense probe (negative control).
-
2. c-Fos Immunohistochemistry for Neuronal Activation
-
Objective: To identify neurons, specifically TIP39-expressing neurons, that are activated in response to an auditory stimulus.
-
Protocol:
-
Stimulus Presentation: Expose the animal to a specific auditory stimulus (e.g., loud white noise, species-specific vocalizations) for a defined period. A control group should be handled similarly but without the stimulus.
-
Tissue Preparation: Approximately 90-120 minutes after the stimulus, perfuse and fix the animal as described above. Prepare brain sections.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., normal serum).
-
Incubate the sections with a primary antibody against c-Fos overnight.
-
For dual-labeling to identify TIP39 neurons, co-incubate with a primary antibody against TIP39.
-
Wash the sections and incubate with appropriate fluorescently-labeled secondary antibodies.
-
-
Imaging and Analysis: Use a fluorescence or confocal microscope to visualize and count the number of c-Fos-positive cells, and the number of cells double-labeled for c-Fos and TIP39, in specific auditory nuclei. Compare the cell counts between the stimulated and control groups.
-
Visualizing the Pathway and Experimental Logic
To further clarify the relationships between TIP39 and the auditory system, as well as the experimental workflow, the following diagrams are provided.
Caption: Proposed signaling pathway of TIP39's modulation of auditory information.
Caption: Logical workflow for confirming TIP39's role in auditory processing.
References
- 1. PARATHYROID HORMONE 2 RECEPTOR AND ITS ENDOGENOUS LIGAND TIP39 ARE CONCENTRATED IN ENDOCRINE, VISCEROSENSORY AND AUDITORY BRAIN REGIONS IN MACAQUE AND HUMAN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parathyroid hormone 2 receptor and its endogenous ligand tuberoinfundibular peptide of 39 residues are concentrated in endocrine, viscerosensory and auditory brain regions in macaque and human - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating In Situ Hybridization Results for TIP39 with qPCR
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating in situ hybridization (ISH) data for the neuropeptide Tuberoinfundibular Peptide of 39 residues (TIP39) using quantitative polymerase chain reaction (qPCR). While ISH provides crucial spatial information on mRNA expression, qPCR offers a sensitive and quantitative measure of transcript abundance. The integration of these two techniques provides a robust validation of gene expression studies.
The TIP39 Signaling Pathway
Tuberoinfundibular peptide of 39 residues (TIP39) is a neuropeptide that acts as an endogenous ligand for the parathyroid hormone 2 receptor (PTH2R), a G-protein coupled receptor.[1][2] The binding of TIP39 to PTH2R initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] Subsequently, this pathway can also lead to the mobilization of intracellular calcium.[2][3] This signaling pathway is implicated in various physiological processes, including pain sensitivity, chondrocyte proliferation and differentiation, and the regulation of hypothalamic hormone secretion.[1][4][5]
Caption: The TIP39 signaling cascade initiated by binding to the PTH2R.
Experimental Workflow for Validation
A systematic approach is essential for the successful validation of ISH data with qPCR. The following workflow outlines the key steps, from tissue collection to data analysis.
References
- 1. Emerging functions for tuberoinfundibular peptide of 39 residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. TIP39/parathyroid hormone type 2 receptor signaling is a potent inhibitor of chondrocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
Central vs. Peripheral TIP39 Administration: A Comparative Guide to Behavioral Effects
For Immediate Release
This guide provides a comparative analysis of the behavioral effects of Tuberoinfundibular Peptide of 39 residues (TIP39) when administered centrally versus peripherally. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the TIP39 signaling pathway.
Tuberoinfundibular Peptide of 39 residues (TIP39) is a neuropeptide that acts as a potent and selective agonist for the parathyroid hormone 2 receptor (PTH2R).[1] The TIP39/PTH2R system is predominantly found in the central nervous system (CNS) and is implicated in a variety of neurological functions, including anxiety, depression, and pain processing.[1][2] Understanding the behavioral consequences of activating this system through different routes of administration is crucial for therapeutic development.
Summary of Behavioral Effects
Current research indicates a significant difference in the behavioral outcomes following central versus peripheral administration of TIP39. Central administration, primarily through intracerebroventricular (i.c.v.) injection, has been shown to produce anxiolytic and antidepressant-like effects. In contrast, the behavioral effects of peripheral administration are less characterized, with available data suggesting a role in nociception. A critical factor influencing the interpretation of these findings is the current lack of definitive evidence on whether peripherally administered TIP39 can cross the blood-brain barrier.
Data Presentation: Central vs. Peripheral TIP39 Administration
The following tables summarize the quantitative data from key behavioral assays following central and peripheral TIP39 administration.
Table 1: Effects of Central TIP39 Administration on Anxiety-Like Behavior in Rodents
| Behavioral Assay | Species | TIP39 Dose (i.c.v.) | Key Findings | Reference |
| Elevated Plus Maze | Rat | 1, 3, or 10 µg | Increased percentage of time spent in and entries into the open arms. | Fegley et al., 2008 |
| Light-Dark Box | Rat | 3 µg | Increased time spent in the light compartment. | Fegley et al., 2008 |
Table 2: Effects of Central TIP39 Administration on Depressant-Like Behavior in Rodents
| Behavioral Assay | Species | TIP39 Dose (i.c.v.) | Key Findings | Reference |
| Forced Swim Test | Rat | 3 µg | Decreased immobility time. | Fegley et al., 2008 |
| Tail Suspension Test | Mouse | 1, 3, or 10 µg | Decreased immobility time. | Fegley et al., 2008 |
Table 3: Effects of Central and Peripheral TIP39 Administration on Locomotor Activity and Nociception
| Administration Route | Behavioral Assay | Species | TIP39 Dose | Key Findings | Reference |
| Central (i.c.v.) | Open Field Test | Rat | 1, 3, or 10 µg | No significant change in total distance traveled. | Fegley et al., 2008 |
| Peripheral | - | - | - | Pro-nociceptive effects (Qualitative) | Fegley et al., 2008 |
Note: Quantitative data for the behavioral effects of peripheral TIP39 administration on anxiety and locomotor activity are not currently available in published literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Central Administration (Intracerebroventricular Injection)
1. Animal Preparation and Stereotaxic Surgery:
-
Adult male Sprague-Dawley rats or C57BL/6J mice are used.
-
Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
The head is shaved and secured in a stereotaxic frame.
-
A midline incision is made on the scalp to expose the skull.
-
A small burr hole is drilled over the target lateral ventricle. Stereotaxic coordinates are determined based on a rodent brain atlas (e.g., Paxinos and Watson).
2. Cannula Implantation and Drug Administration:
-
A guide cannula is lowered into the lateral ventricle and secured to the skull with dental cement.
-
A dummy cannula is inserted into the guide cannula to maintain patency.
-
Animals are allowed a recovery period of at least one week post-surgery.
-
For drug administration, the dummy cannula is removed, and an injection cannula connected to a microsyringe is inserted.
-
TIP39, dissolved in sterile saline or artificial cerebrospinal fluid, is infused at a slow, controlled rate (e.g., 0.5 µl/min).
Behavioral Assays
1. Elevated Plus Maze (EPM):
-
The apparatus consists of two open arms and two closed arms elevated from the floor.
-
Rodents are placed in the center of the maze facing an open arm.
-
Behavior is recorded for a 5-minute session.
-
Key parameters measured include the time spent in the open and closed arms and the number of entries into each arm. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
2. Open Field Test (OFT):
-
The apparatus is a square arena with walls to prevent escape.
-
Animals are placed in the center of the arena and allowed to explore freely for a set duration (e.g., 10-30 minutes).
-
Locomotor activity is measured by tracking the total distance traveled.
-
Anxiety-like behavior can also be assessed by measuring the time spent in the center of the arena versus the periphery (thigmotaxis).
Mandatory Visualizations
TIP39-PTH2R Signaling Pathway
Caption: TIP39 binds to PTH2R, activating a Gs-protein signaling cascade.
Comparative Experimental Workflow
Caption: Workflow for comparing central vs. peripheral TIP39 administration.
Discussion and Future Directions
The current body of evidence strongly supports a role for centrally administered TIP39 in modulating anxiety and depression-related behaviors. The anxiolytic and antidepressant-like effects observed in multiple behavioral paradigms suggest that the TIP39/PTH2R system in the brain is a promising target for the development of novel therapeutics for mood disorders.
The effects of peripheral TIP39 administration remain a significant knowledge gap. The observation of pro-nociceptive effects with peripheral administration hints at a distinct role for TIP39 outside the CNS or an indirect mechanism of action on central pain pathways. The lack of data on anxiety and locomotor behavior following peripheral administration makes a direct comparison with central effects challenging.
A critical question that needs to be addressed is the permeability of the blood-brain barrier to TIP39. If TIP39 does not cross the blood-brain barrier, the behavioral effects of peripheral administration would likely be mediated by PTH2R located in the periphery or through indirect signaling to the CNS. Conversely, if TIP39 can cross the blood-brain barrier, the differences in behavioral outcomes between central and peripheral administration may be related to pharmacokinetic and pharmacodynamic factors, such as dosage, metabolism, and receptor accessibility.
Future research should prioritize:
-
Investigating the blood-brain barrier permeability of TIP39.
-
Conducting comprehensive behavioral studies, including assessments of anxiety and locomotion, following peripheral TIP39 administration to generate quantitative data.
-
Elucidating the specific neural circuits and peripheral pathways through which central and peripheral TIP39 exert their behavioral effects.
By addressing these key questions, the scientific community can gain a more complete understanding of the therapeutic potential of targeting the TIP39/PTH2R system for a range of neurological and psychiatric disorders.
References
Validating the Specificity of TIP39-Induced c-fos Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of c-fos expression induced by the neuropeptide TIP39 (Tuberoinfundibular Peptide of 39 Residues). It offers experimental data, detailed protocols, and visual diagrams to objectively assess the targeted action of TIP39 on its receptor, the Parathyroid Hormone 2 Receptor (PTH2R), leading to neuronal activation.
Introduction
TIP39 is a neuropeptide that acts as a potent and selective agonist for the PTH2R, a G-protein coupled receptor predominantly expressed in the central nervous system. The induction of the immediate early gene c-fos, and the subsequent expression of the Fos protein, is a widely used marker for neuronal activation. Validating that TIP39-induced c-fos expression is specifically mediated by PTH2R is crucial for understanding its physiological roles and for the development of targeted therapeutics. This guide compares experimental evidence from wild-type versus genetically modified animal models and discusses the signaling pathways involved.
Data Presentation: Comparative Analysis of c-fos Expression
The specificity of the TIP39-PTH2R system in neuronal activation is most effectively demonstrated by comparing the c-fos response in wild-type (WT) animals with that in animals lacking the PTH2R (PTH2R-KO). The following data is derived from studies examining c-fos expression following a footshock, a potent stimulus known to activate endogenous TIP39 signaling pathways.
Table 1: c-fos Positive Cell Counts in Wild-Type (WT) vs. PTH2R-Knockout (KO) Mice Following Footshock
| Brain Region | Condition | Genotype | Mean c-fos Positive Cells (± SEM) | Significance (WT vs. KO) |
| Medial Amygdala (MeA) | Post-Footshock | WT | 982.00 ± 169.00 | p < 0.05 |
| PTH2R-KO | No significant increase over control | |||
| Paraventricular Nucleus (PVN) | Post-Footshock | WT | 107.71 ± 23.09 | No significant difference |
| PTH2R-KO | Similar robust increase to WT | |||
| Central Amygdala (CeA) | Post-Footshock | WT | 175.33 ± 15.39 | No significant difference |
| PTH2R-KO | Similar robust increase to WT |
Data adapted from studies on fear conditioning and memory. The number of c-fos positive cells was quantified 90 minutes after the footshock stimulus.
Interpretation of Data: The data clearly indicates that a functional TIP39-PTH2R system is required for the full c-fos response to fear-inducing stimuli in the medial amygdala (MeA), a region with abundant PTH2R expression. In contrast, the c-fos response in the PVN and CeA, which is also activated by the stimulus but likely through different pathways, is not dependent on PTH2R. This demonstrates the anatomical specificity of TIP39/PTH2R-mediated neuronal activation. PTH2R knockout mice show a significantly reduced c-fos activation in the MeA after a footshock compared to their wild-type counterparts[1][2].
Further studies involving direct intracerebroventricular (ICV) administration of TIP39 have shown robust increases in the number of c-fos-expressing cells in several brain regions known to have high densities of PTH2R, including the infralimbic cortex, lateral hypothalamus, preoptic area, lateral septum, and the paraventricular thalamic nucleus[3]. This effect is not observed in animals treated with a vehicle control. The use of PTH2R antagonists has also been shown to block the effects of TIP39, further solidifying its specific action through its receptor[1].
Signaling Pathways and Experimental Workflows
TIP39-PTH2R Signaling Pathway to c-fos Expression
TIP39 binding to the PTH2R initiates an intracellular signaling cascade. As a G-protein coupled receptor, PTH2R activation leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter region of the c-fos gene, thereby inducing its transcription.
Caption: TIP39-PTH2R signaling cascade leading to c-fos expression.
Experimental Workflow for Validating Specificity
The following workflow outlines the key steps to validate the specificity of TIP39-induced c-fos expression, comparing wild-type and PTH2R-KO mice.
Caption: Workflow for validating TIP39-induced c-fos specificity.
Experimental Protocols
Intracerebroventricular (ICV) Injection of TIP39
This protocol is for the administration of TIP39 directly into the cerebral ventricles of a mouse to bypass the blood-brain barrier.
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail). Place the animal in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma. The injection coordinates for the lateral ventricle are typically: Anterior/Posterior (AP): -0.22 mm, Medial/Lateral (ML): ±1.0 mm, Dorsal/Ventral (DV): -2.5 mm from the skull surface.
-
Drill a small burr hole at the target coordinates.
-
Lower a Hamilton syringe needle to the DV coordinate.
-
-
Injection:
-
Infuse TIP39 (or vehicle) at a slow rate (e.g., 0.5 µL/min) for a total volume of 1-2 µL.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the incision.
-
-
Post-Operative Care: Monitor the animal during recovery. Allow for a 90-120 minute post-injection period for peak c-fos expression before tissue harvesting.
c-fos Immunohistochemistry
This protocol outlines the steps for visualizing c-fos positive neurons in brain tissue.
-
Tissue Preparation:
-
Deeply anesthetize the animal and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 20-30% in PBS) until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 30-40 µm) on a cryostat.
-
-
Staining Procedure:
-
Washing: Wash sections three times in PBS.
-
Antigen Retrieval (Optional but recommended): Incubate sections in a citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes.
-
Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.
-
Primary Antibody: Incubate sections with a primary antibody against c-fos (e.g., rabbit anti-c-Fos) diluted in blocking solution overnight at 4°C.
-
Washing: Wash sections three times in PBS.
-
Secondary Antibody: Incubate sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 2 hours at room temperature, protected from light.
-
Washing: Wash sections three times in PBS.
-
Mounting: Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Quantification:
-
Capture images of the brain regions of interest using a fluorescence or confocal microscope.
-
Count the number of c-fos positive nuclei within a defined area for each animal.
-
Normalize the counts to the area (e.g., cells/mm²) and perform statistical analysis between experimental groups.
-
Conclusion
The experimental data, particularly from studies utilizing PTH2R knockout mice, provides strong evidence for the specificity of TIP39-induced c-fos expression. The neuronal activation observed in specific brain regions following endogenous or exogenous TIP39 stimulation is critically dependent on the presence of its cognate receptor, PTH2R. The well-characterized signaling pathway involving cAMP and CREB further elucidates the molecular mechanism of this specific response. The protocols and workflows provided in this guide offer a robust framework for researchers to independently validate and explore the specific actions of the TIP39-PTH2R system.
References
A Comparative Guide to the Structural Determinants of TIP39 and PTH for PTH2R Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural features and binding characteristics of Tuberoinfundibular Peptide of 39 residues (TIP39) and Parathyroid Hormone (PTH) with respect to their interaction with the Parathyroid Hormone 2 Receptor (PTH2R). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering insights into the molecular determinants of ligand selectivity and receptor activation.
Overview of Ligand-Receptor Interactions
The Parathyroid Hormone 2 Receptor (PTH2R) is a class B G-protein coupled receptor (GPCR) that is activated by both its endogenous ligand, TIP39, and by PTH.[1][2] However, the structural nuances of these two peptide ligands lead to significant differences in their binding affinity, receptor selectivity, and signaling outcomes. TIP39 is a potent and selective agonist for PTH2R, while PTH can activate both PTH2R and the Parathyroid Hormone 1 Receptor (PTH1R).[3][4] Understanding the structural basis for these differences is crucial for the development of selective therapeutics targeting the PTH2R system.
Quantitative Comparison of Ligand Binding and Potency
The binding affinities and functional potencies of TIP39 and PTH at the human PTH2R have been characterized in various studies, primarily through radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity of TIP39 and PTH for PTH2R
| Ligand | Assay Type | Cell Line | Radioligand | Parameter | Value (nM) | Reference |
| TIP39 | Competition Binding | HEK293 | ¹²⁵I-TIP39 | IC₅₀ | 0.59 | [5] |
| hPTH(1-34) | Competition Binding | HEK293 | ¹²⁵I-TIP39 | IC₅₀ | 12 | [5] |
| TIP39 | Competition Binding | HEK293 | ¹²⁵I-[Aib¹,³,M]PTH(1-15) | pIC₅₀ (M) | 7.81 ± 0.03 | [6] |
| hPTH(1-34) | Competition Binding | HEK293 | ¹²⁵I-[Aib¹,³,M]PTH(1-15) | pIC₅₀ (M) | - | [6] |
Note: pIC₅₀ is the negative logarithm of the IC₅₀ value.
Table 2: Functional Potency of TIP39 and PTH at PTH2R (cAMP Accumulation)
| Ligand | Cell Line | Parameter | Value (nM) | Reference |
| TIP39 | HEK293 | EC₅₀ | 0.44 | [5] |
| rPTH(1-34) | HEK293 | EC₅₀ | 0.058 | [5] |
| hPTH(1-34) | HEK293 | EC₅₀ | 8.5 ± 0.4 | [4] |
| TIP39 | HEK293 | EC₅₀ | 0.01-0.3 | [4] |
Structural Determinants of Binding and Selectivity
While both TIP39 and PTH(1-34) adopt a similar overall three-dimensional structure characterized by two α-helices separated by a flexible linker, key differences in their amino acid sequences and local conformations dictate their interaction with PTH2R.[3][7]
Key Structural Features:
-
N-Terminal Region: The N-terminus of both peptides is crucial for receptor activation.[8] Truncation of the first six amino acids of TIP39 converts it from a potent agonist to a PTH2R antagonist, underscoring the importance of this region in initiating the conformational changes required for receptor signaling.[9][10][11]
-
α-Helical Domains: Both peptides possess an N-terminal and a C-terminal α-helix.[7] The N-terminal helix is primarily involved in receptor activation, while the C-terminal helix contributes significantly to binding affinity.[8]
-
Amphipathicity of the C-terminal Helix: The C-terminal helix of TIP39 is less amphipathic than that of PTH due to the presence of charged residues on its hydrophobic face. This difference may influence its mode of interaction with the receptor's extracellular domain.[3][7][12]
-
Key Amino Acid Residues:
-
TIP39 Asp7: This residue in TIP39 corresponds to Ile5 in PTH. The aspartic acid at this position in TIP39 is thought to be a key determinant of its selectivity for PTH2R.[3] Molecular modeling suggests an interaction between TIP39's Asp7 and Tyr-318 in the fifth transmembrane helix of PTH2R, which is important for high-affinity binding.[6]
-
PTH2R Tyr-318: Mutation of this residue to the corresponding residue in PTH1R (isoleucine) significantly reduces the potency of TIP39 while increasing the potency of PTH(1-34).[6]
-
Signaling Pathways
Activation of PTH2R by both TIP39 and PTH leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels through the Gαs pathway.[4][13][14] Additionally, PTH2R activation can lead to an increase in intracellular calcium concentrations ([Ca²⁺]i), suggesting coupling to the Gαq/11 pathway.[15][16]
Diagram 1: PTH2R Signaling Pathway
Caption: PTH2R activation by TIP39 or PTH initiates downstream signaling through Gαs and Gαq/11 pathways.
Experimental Protocols
The quantitative data presented in this guide were primarily generated using the following experimental methodologies.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to their receptors.
Protocol:
-
Membrane Preparation: HEK293 cells stably expressing human PTH2R are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.
-
Competition Binding: A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-TIP39) is incubated with the cell membranes in the presence of increasing concentrations of an unlabeled competitor ligand (TIP39 or PTH).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the competitor ligand, which can then be converted to a Ki (inhibition constant) value.
Diagram 2: Radioligand Binding Assay Workflow
Caption: A typical workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate the production of intracellular cAMP upon receptor activation.
Protocol:
-
Cell Culture: HEK293 cells stably expressing human PTH2R are seeded in multi-well plates and grown to near confluence.
-
Pre-incubation: The cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Ligand Stimulation: The cells are then stimulated with various concentrations of the agonist (TIP39 or PTH) for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a LANCE cAMP kit or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The data are plotted as cAMP concentration versus ligand concentration, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ value (the concentration of ligand that produces 50% of the maximal response).
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation.
Protocol:
-
Cell Seeding and Dye Loading: Cells expressing PTH2R are seeded in a multi-well plate and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which enters the cells and is cleaved to its active, calcium-binding form.
-
Baseline Measurement: The plate is placed in a fluorescence plate reader, and the baseline fluorescence is measured.
-
Ligand Injection: The agonist (TIP39 or PTH) is automatically injected into the wells.
-
Real-time Fluorescence Monitoring: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.
-
Data Analysis: The peak fluorescence response is measured and plotted against the ligand concentration to generate a dose-response curve and determine the EC₅₀ value.
Conclusion
The structural differences between TIP39 and PTH, particularly in the N-terminal region and the C-terminal helix, are the primary determinants of their distinct binding affinities and selectivities for the PTH2R. TIP39's high affinity and selectivity are largely attributed to specific amino acid interactions, such as that between Asp7 of the ligand and Tyr-318 of the receptor. These molecular insights are invaluable for the rational design of novel agonists and antagonists with improved selectivity and therapeutic potential for targeting the PTH2R system in various physiological and pathological conditions.
Diagram 3: Structural Determinants Comparison
Caption: Key structural domains and residues of TIP39 and PTH(1-34) influencing PTH2R interaction.
References
- 1. Parathyroid hormone 2 receptor - Wikipedia [en.wikipedia.org]
- 2. TIP39: a new neuropeptide and PTH2-receptor agonist from hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTH2 receptor-mediated inhibitory effect of parathyroid hormone and TIP39 on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High affinity binding of the peptide agonist TIP-39 to the parathyroid hormone 2 (PTH2) receptor requires the hydroxyl group of Tyr-318 on transmembrane helix 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of tuberoinfundibular peptide of 39 residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioural actions of tuberoinfundibular peptide 39 (parathyroid hormone 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular insights into differentiated ligand recognition of the human parathyroid hormone receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Parathyroid hormone stimulates juxtaglomerular cell cAMP accumulation without stimulating renin release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Parathyroid Hormone Second Receptor PTH2R and its Ligand Tuberoinfundibular Peptide of 39 Residues TIP39 Regulate Intracellular Calcium and Influence Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Parathyroid Hormone Second Receptor PTH2R and its Ligand Tuberoinfundibular Peptide of 39 Residues TIP39 Regulate Intracellular Calcium and Influence Keratinocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the results of TIP 39 research from different laboratories
A comprehensive analysis of experimental data from various laboratories confirms the critical role of Tuberoinfundibular Peptide of 39 residues (TIP39) in a range of physiological processes. This guide provides a consolidated overview of quantitative findings, detailed experimental protocols, and visual representations of the signaling pathways and validation workflows to aid researchers in the fields of neuroscience, endocrinology, and drug development.
Tuberoinfundibular Peptide of 39 residues (TIP39) is a neuropeptide that acts as a high-affinity agonist for the parathyroid hormone 2 receptor (PTH2R).[1][2] Research has implicated the TIP39/PTH2R signaling system in diverse functions, including neuroendocrine regulation, pain perception (nociception), fear and anxiety responses, and cellular proliferation.[1][3][4][5] This guide aims to provide an objective comparison of key findings from different laboratories to facilitate the validation and advancement of TIP39 research.
Quantitative Data Summary
To provide a clear comparison of findings across different research groups, the following tables summarize key quantitative data from published studies. These data focus on the fundamental characteristics of the TIP39-PTH2R interaction and the peptide's functional effects.
Table 1: In Vitro Characterization of TIP39-PTH2R Interaction
| Parameter | Laboratory/First Author | Cell Line | Ligand | Value | Experimental Conditions |
| cAMP Accumulation (EC50) | Usdin, T. B. (1999) | COS-7 cells expressing rat PTH2R | rat TIP39 | ~1 nM | Cells were incubated with varying concentrations of TIP39 for 30 minutes at 37°C in the presence of 1 mM isobutylmethylxanthine (IBMX). cAMP levels were determined by radioimmunoassay. |
| Binding Affinity (Kd) | Hoare, S. R. J. (2000) | COS-7 cells expressing human PTH2R | [¹²⁵I]-rTIP39 | 2.0 ± 0.3 nM | Competitive binding assay using cell membranes incubated with 0.1 nM [¹²⁵I]-rTIP39 and increasing concentrations of unlabeled rTIP39 for 90 minutes at 15°C. |
| Intracellular Calcium Mobilization (EC50) | Goold, R. G. (2001) | HEK293 cells stably expressing human PTH2R | human TIP39 | ~10 nM | Cells loaded with the calcium-sensitive dye Fura-2 AM were stimulated with varying concentrations of TIP39, and changes in intracellular calcium were measured using fluorescence spectrophotometry. |
Table 2: Functional Effects of TIP39
| Functional Assay | Laboratory/First Author | Model System | Key Finding | Quantitative Measurement |
| Chondrocyte Proliferation | Panda, D. (2009) | Rat chondrocytic CFK2 cells overexpressing PTH2R | TIP39 inhibits chondrocyte proliferation. | Treatment with 100 nM TIP39 for 48 hours resulted in a significant decrease in BrdU incorporation (a measure of DNA synthesis) by approximately 40% compared to untreated cells.[3] |
| Nociception (Hot Plate Test) | Dimitrov, E. (2010) | Male C57BL/6J mice | Intracerebroventricular injection of TIP39 decreases pain threshold. | Mice injected with 1 nmol of TIP39 showed a significantly shorter latency to paw licking or jumping (e.g., from a baseline of ~12 seconds to ~7 seconds) on a 55°C hot plate compared to vehicle-injected controls.[5] |
| Maternal Behavior | Cservenák, M. (2013) | Lactating female Wistar rats | Central administration of a TIP39 antagonist reduces pup retrieval behavior. | Dams infused with the TIP39 antagonist showed a significantly longer latency to retrieve the first pup (e.g., >120 seconds) compared to control dams (~30 seconds). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in this guide.
cAMP Accumulation Assay
This assay measures the ability of TIP39 to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the PTH2R signaling pathway.
General Protocol:
-
Cell Culture: Cells (e.g., COS-7 or HEK293) are transiently or stably transfected with a plasmid encoding the PTH2R.
-
Assay Preparation: Cells are seeded in multi-well plates and grown to near confluence. Prior to the assay, the growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor such as 1 mM isobutylmethylxanthine (IBMX) to prevent cAMP degradation.
-
Ligand Stimulation: Cells are incubated with varying concentrations of TIP39 or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The results are typically plotted as a dose-response curve to determine the EC50 value, which is the concentration of TIP39 that produces 50% of the maximal response.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Kd) of TIP39 for its receptor, PTH2R.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing PTH2R. This involves homogenizing the cells and isolating the membrane fraction through centrifugation.
-
Radiolabeling: A radiolabeled version of TIP39 (e.g., [¹²⁵I]-TIP39) is used as the tracer.
-
Binding Reaction: A fixed concentration of the radiolabeled TIP39 is incubated with the cell membranes in the presence of increasing concentrations of unlabeled ("cold") TIP39.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand), from which the Kd can be calculated.
In Situ Hybridization for TIP39 mRNA
This method is used to visualize the location of TIP39 messenger RNA (mRNA) within tissue sections, providing information about which cells are producing the peptide.
General Protocol:
-
Tissue Preparation: Animals are perfused, and the brains are removed, fixed (e.g., in 4% paraformaldehyde), and cryoprotected. The tissue is then sectioned using a cryostat.
-
Probe Synthesis: A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the TIP39 mRNA is synthesized by in vitro transcription. A sense probe is also prepared as a negative control.
-
Hybridization: The tissue sections are pretreated and then incubated with the labeled probe in a hybridization buffer overnight at an elevated temperature (e.g., 60°C).
-
Washing and Detection: The sections are washed to remove unbound probe. The hybridized probe is then detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a color reaction.
-
Visualization: The sections are mounted on slides and visualized under a microscope to identify the cells containing the colored precipitate, indicating the presence of TIP39 mRNA.
Immunohistochemistry for TIP39 Peptide
This technique is used to detect the presence and localization of the TIP39 peptide itself within tissue sections.
General Protocol:
-
Tissue Preparation: Similar to in situ hybridization, animals are perfused, and the brains are fixed and sectioned.
-
Antigen Retrieval: For some antibodies, an antigen retrieval step (e.g., heating in citrate (B86180) buffer) may be necessary to unmask the epitope.
-
Blocking: The sections are incubated in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody that specifically recognizes TIP39 overnight at 4°C.
-
Secondary Antibody and Detection: The sections are washed and then incubated with a biotinylated secondary antibody. This is followed by incubation with an avidin-biotin-enzyme complex (e.g., horseradish peroxidase). A substrate is then added to produce a visible color reaction product.
-
Visualization: The sections are counterstained, dehydrated, and coverslipped for microscopic examination.
Signaling Pathways and Validation Workflow
To provide a clearer understanding of the molecular mechanisms and the process of validating research findings, the following diagrams have been generated.
TIP39 Signaling Pathway
Caption: TIP39 signaling through the Gs and Gq/11 pathways.
Experimental Workflow for Validating TIP39 Research
References
- 1. Regulation of Hypothalamic Signaling by Tuberoinfundibular Peptide of 39 Residues Is Critical for the Response to Cold: A Novel Peptidergic Mechanism of Thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Tuberoinfundibular Peptide of 39 Residues Modulates the Mouse Hypothalamic–Pituitary–Adrenal Axis Via Paraventricular Glutamatergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TIP39/parathyroid hormone type 2 receptor signaling is a potent inhibitor of chondrocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in situ hybridization protocol to detect rare mRNA expressed in neural tissue using biotin-labelled oligonucleotide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling TIP 39, Tuberoinfundibular Neuropeptide
This guide provides crucial safety, operational, and disposal information for laboratory personnel working with Tuberoinfundibular Peptide of 39 residues (TIP39). The following procedures are designed to ensure the safe handling and integrity of this neuropeptide for research applications.
Personal Protective Equipment (PPE) and Safety Precautions
While the Safety Data Sheet (SDS) for TIP39 (human, bovine) (trifluoroacetate salt) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), standard laboratory safety practices should always be observed.[1]
Recommended PPE:
-
Eye Protection: Safety glasses with side shields must be worn at all times in the laboratory to protect from splashes or aerosols.[2][3]
-
Hand Protection: Chemically resistant nitrile or latex gloves are required to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn and kept fastened to protect skin and clothing.[2][3]
-
Respiratory Protection: For handling the powdered form of the peptide, work should be conducted in a chemical fume hood to avoid inhalation of dust.[2] In situations where nuisance levels of dust are present, a NIOSH-approved N95 or EN 143 P1 dust mask may be used.[3]
General Hygiene:
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling the substance and before leaving the laboratory.[3]
-
Do not eat, drink, or smoke in areas where TIP39 is handled or stored.
Quantitative Data: Storage and Stability
Proper storage is critical to maintain the viability of TIP39. The following table summarizes recommended storage conditions for the peptide powder and stock solutions.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Long-term | Store in a dry, well-ventilated place.[2][3] |
| Stock Solution | -80°C | 6 months | Store sealed and protected from moisture.[4] |
| Stock Solution | -20°C | 1 month | Store sealed and protected from moisture.[4] |
Operational Handling and Experimental Protocols
Receiving and Initial Storage: Upon receipt, inspect the container for damage. The powdered peptide should be stored at -20°C for long-term stability.[2]
Preparation of Stock Solutions: All weighing of the peptide powder and preparation of solutions must be performed in a chemical fume hood to prevent inhalation.[2] For reconstitution, use appropriate sterile, nuclease-free buffers or solvents as recommended by the supplier or experimental protocol.
General Experimental Use: TIP39 is a neuropeptide and the endogenous ligand for the parathyroid hormone 2 receptor (PTH2R), a G-protein coupled receptor.[4][5] It is frequently used in neuroscience and cell biology research. Common applications include:
-
In Vivo Studies: Intracerebroventricular or intrathecal injections in animal models to study its role in processes like nociception (pain signaling).[6][7][8]
-
In Vitro Studies: Application to cell cultures to investigate its signaling pathways, such as its role in chondrocyte proliferation and differentiation.[9]
When handling for experiments, always use sterile techniques to prevent contamination of the peptide solution and the experimental system.
Accidental Release and Disposal Plan
Spill Response:
-
For Powder Spills: Evacuate the area. Avoid generating dust.[3] Gently sweep up the material and place it into a suitable, sealed container for disposal.[2][3]
-
For Solution Spills: Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste.[2]
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of unused TIP39 and any contaminated materials (e.g., pipette tips, tubes, gloves) in accordance with local, state, and federal regulations for chemical and biohazardous waste.[10][11]
-
Contaminated sharps such as needles or syringes must be disposed of in a designated sharps container.[12][13]
-
Do not allow the product to enter drains or sewers.[1]
Visualized Workflows and Pathways
The following diagrams illustrate the key signaling pathway for TIP39 and a standard operational workflow for safe handling and disposal.
Caption: TIP39 binds to PTH2R, activating adenylyl cyclase and increasing intracellular Ca²⁺.
Caption: Procedural workflow for safe handling and disposal of TIP39 in the laboratory.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The TIP39-PTH2 receptor system: unique peptidergic cell groups in the brainstem and their interactions with central regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anatomical and physiological evidence for involvement of tuberoinfundibular peptide of 39 residues in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuberoinfundibular peptide of 39 residues (TIP39) signaling modulates acute and tonic nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TIP39/parathyroid hormone type 2 receptor signaling is a potent inhibitor of chondrocyte proliferation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nems.nih.gov [nems.nih.gov]
- 11. ars.usda.gov [ars.usda.gov]
- 12. uwm.edu [uwm.edu]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
